2-(3-Bromo-benzyl)-thiazol-4-ylamine
Description
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Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-2-7(4-8)5-10-13-9(12)6-14-10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWJJDTGIPINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670244 | |
| Record name | 2-[(3-Bromophenyl)methyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-46-9 | |
| Record name | 2-[(3-Bromophenyl)methyl]-4-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Bromophenyl)methyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile binding properties and synthetic accessibility.[1][2][3] This document, designed for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of steps. It elucidates the causal reasoning behind strategic choices in synthesis, purification, and analytical characterization, reflecting the perspective of a senior application scientist. We present a robust, reproducible synthetic pathway via the Hantzsch thiazole synthesis, followed by a multi-technique approach for unambiguous structural verification and purity assessment, including NMR, MS, and IR spectroscopy.
The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 2-aminothiazole motif is a cornerstone in modern drug discovery, recognized for its ability to interact with a wide array of biological targets.[4] Its prevalence is noted in numerous clinically approved drugs, where it contributes to activities spanning anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[2][3][5] The scaffold's utility stems from its rigid, planar structure and its capacity to act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions within protein binding pockets.
However, it is crucial for the medicinal chemist to be aware that the 2-aminothiazole group has also been categorized as a potential toxicophore.[1][4] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. Therefore, a thorough understanding of its synthesis and the ability to generate pure, well-characterized derivatives are paramount for any drug discovery program leveraging this scaffold. This guide provides the foundational chemistry to enable such rigorous investigations.
Synthetic Strategy: A Rational Approach via Hantzsch Cyclization
The target molecule, 2-(3-Bromo-benzyl)-thiazol-4-ylamine, is logically assembled using the time-honored Hantzsch thiazole synthesis. This reaction is one of the most reliable methods for constructing the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[6][7][8]
Our retrosynthetic analysis disconnects the target thiazole at the bonds formed during the cyclization, identifying 2-(3-bromophenyl)thioacetamide as the key thioamide intermediate and chloroacetonitrile as the C2 synthon that provides the C4-amine and C5-H of the ring.
This strategy is advantageous because the starting materials are readily accessible, and the Hantzsch reaction is known for its efficiency and high yields for this class of compounds.[6][9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for assessing reaction progress and purity.
Overall Synthetic Workflow
The synthesis is a two-stage process beginning with the conversion of a commercially available nitrile to the crucial thioamide intermediate, followed by the final ring-forming cyclization.
Part 3.2: Synthesis of 2-(3-bromophenyl)thioacetamide (Intermediate)
Rationale: The conversion of a nitrile to a thioamide is a fundamental transformation. While various methods exist, using Lawesson's reagent is often preferred in a research setting for its reliability and relatively mild conditions compared to handling H₂S gas.
Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenylacetonitrile (10.0 g, 51.0 mmol).
-
Reagent Addition: Add 100 mL of anhydrous 1,4-dioxane, followed by Lawesson's reagent (11.3 g, 28.0 mmol, 0.55 eq). Scientist's Note: Using a slight excess of the nitrile ensures the complete consumption of the expensive Lawesson's reagent.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting nitrile spot and the appearance of a more polar product spot indicates progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of a saturated aqueous sodium bicarbonate solution to quench any unreacted Lawesson's reagent.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is typically a yellow solid. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 10% to 30% ethyl acetate).
-
Isolation: Combine the pure fractions and evaporate the solvent to yield 2-(3-bromophenyl)thioacetamide as a pale yellow solid.
Part 3.3: Synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine (Final Product)
Rationale: The Hantzsch cyclization is the key ring-forming step. Ethanol is an excellent solvent choice as it readily dissolves the reactants and allows for heating to a sufficient temperature to drive the reaction to completion.[6]
Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve the intermediate 2-(3-bromophenyl)thioacetamide (5.0 g, 21.7 mmol) in 50 mL of absolute ethanol.
-
Reagent Addition: To this solution, add chloroacetonitrile (1.8 g, 23.9 mmol, 1.1 eq) dropwise at room temperature. Safety Note: Chloroacetonitrile is toxic and lachrymatory; handle it in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the formation of the product by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product is typically UV-active and more polar than the starting thioamide.
-
Work-up: After cooling to room temperature, a precipitate may form. If so, collect it by vacuum filtration. If not, reduce the solvent volume by approximately half under reduced pressure.
-
Neutralization & Isolation: Add the cooled reaction mixture to 100 mL of a 10% aqueous sodium carbonate solution and stir for 30 minutes. This neutralizes the HCl byproduct and precipitates the free amine product. Collect the resulting solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 2-(3-Bromo-benzyl)-thiazol-4-ylamine as a crystalline solid.
Comprehensive Characterization
Unambiguous characterization is critical to validate the structure and purity of the synthesized compound. A multi-technique approach ensures the highest level of confidence.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the final purity of the compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV at 254 nm.
-
-
Expected Result: A single major peak with >95% purity.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental formula.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: The protonated molecular ion [M+H]⁺ will be observed. The key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Calculated for C₁₀H₁₀BrN₂S⁺: [M+H]⁺ = 268.9826
-
Fragmentation: A characteristic fragment would be the loss of the bromobenzyl radical via alpha-cleavage, a common pathway for benzylamines.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide definitive structural elucidation by mapping the carbon and proton framework.
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR:
-
Aromatic Protons (Ar-H): 4 protons in the ~7.2-7.6 ppm region, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Thiazole Proton (C5-H): A sharp singlet expected around ~6.5-6.8 ppm.
-
Amine Protons (NH₂): A broad singlet around ~5.0-6.0 ppm (concentration-dependent and D₂O exchangeable).
-
Benzyl Protons (CH₂): A sharp singlet around ~4.0-4.2 ppm.
-
-
¹³C NMR:
-
Thiazole Carbons: C2 (~170 ppm), C4 (~150 ppm), C5 (~105 ppm).
-
Aromatic Carbons: 6 signals in the ~121-140 ppm range, with the carbon attached to bromine (C-Br) appearing around ~122 ppm.
-
Benzyl Carbon (CH₂): A signal around ~35-40 ppm.
-
Infrared (IR) Spectroscopy
-
Purpose: To identify key functional groups.
-
Method: KBr pellet or Attenuated Total Reflectance (ATR).
-
Expected Peaks:
-
N-H Stretch: Two distinct sharp peaks (asymmetric and symmetric stretching) in the 3300-3450 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=N / C=C Stretch: Strong absorptions in the 1550-1650 cm⁻¹ region from the thiazole and benzene rings.
-
Data Summary Table
The following table summarizes the expected analytical data for a high-purity sample of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
| Analysis | Technique | Expected Result |
| Molecular Formula | - | C₁₀H₉BrN₂S |
| Molecular Weight | - | 269.16 g/mol |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Purity | HPLC | >95% |
| Exact Mass [M+H]⁺ | HRMS (ESI) | Calculated: 268.9826; Observed: m/z corresponding to formula, with M and M+2 peaks in ~1:1 ratio |
| ¹H NMR (400 MHz, DMSO-d₆) | NMR | δ ~7.2-7.6 (m, 4H, Ar-H), 6.7 (s, 1H, thiazole-H), 5.8 (br s, 2H, NH₂), 4.1 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | NMR | δ ~170 (C2), 150 (C4), 140 (Ar-C), 131-125 (Ar-CH), 122 (Ar-C-Br), 105 (C5), 38 (CH₂) |
| Key IR Peaks | IR (ATR) | 3410, 3320 (N-H str), 3050 (Ar C-H str), 2940 (Aliph. C-H str), 1620 (C=N str) cm⁻¹ |
Applications and Future Perspectives
2-(3-Bromo-benzyl)-thiazol-4-ylamine is not merely a chemical entity but a valuable starting point for further discovery. The presence of two key reactive handles—the primary amine at C4 and the bromine atom on the phenyl ring—makes it an exceptionally versatile building block for constructing libraries of more complex molecules.
-
Amine Functionalization: The 4-amino group can be readily acylated, alkylated, or used in reductive amination to explore structure-activity relationships (SAR) in this region of the molecule.
-
Cross-Coupling Reactions: The aryl bromide is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe the phenyl ring's interaction with biological targets.
By applying the robust synthetic and characterization protocols outlined in this guide, researchers can confidently generate high-quality 2-(3-Bromo-benzyl)-thiazol-4-ylamine, enabling the rapid development of novel chemical probes and potential therapeutic leads.
References
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Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). 2-Aminothiazoles: a novel scaffold with versatile biological activities. European Journal of Medicinal Chemistry, 46(12), 5196-5231. [Link]
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Gomha, S. M., & Khalil, K. D. (2012). A convenient ultrasound-promoted synthesis and cytotoxic activity of some new thiazole derivatives. Molecules, 17(8), 9335-9347. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-705. [Link]
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Das, D., & Prachayasittikul, V. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-102. [Link]
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Kaminskyy, D., & Lesyk, R. (2017). 2-Aminothiazoles: synthesis, chemical transformations and biological activities. Ukrainica Bioorganica Acta, 15(1), 3-26. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1332. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
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Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. [Link]
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SpectraBase. (n.d.). (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-phenylethan-1-one. [Link]
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ChemBK. (n.d.). 2-(3-BROMO-BENZYL)-THIAZOL-4-YLAMINE. [Link]
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MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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Sharma, A., et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]
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Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 146-152. [Link]
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Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(3), 295-321. [Link]
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Spectroscopic Characterization of 2-(3-Bromo-benzyl)-thiazol-4-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-(3-Bromo-benzyl)-thiazol-4-ylamine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document, intended for researchers and scientists, delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecule's structure and its spectral features, this guide serves as a foundational reference for its identification, purity assessment, and further investigation in drug discovery pipelines.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a 3-bromobenzyl moiety at the 2-position and an amine group at the 4-position of the thiazole ring in 2-(3-Bromo-benzyl)-thiazol-4-ylamine creates a unique chemical scaffold with potential for novel pharmacological applications. Spectroscopic analysis is the bedrock of modern chemical characterization, providing unambiguous evidence of molecular structure and purity. This guide will walk through the expected spectral data for this compound, offering insights into the experimental choices and the logic behind the interpretation of the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3-Bromo-benzyl)-thiazol-4-ylamine, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Rationale: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for similar heterocyclic compounds, with DMSO-d₆ being particularly useful for observing exchangeable protons like those of the amine group.
Predicted ¹H NMR Spectrum of 2-(3-Bromo-benzyl)-thiazol-4-ylamine:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-5 (thiazole) | 6.5 - 7.0 | s | 1H | - |
| Ar-H (bromobenzyl) | 7.2 - 7.6 | m | 4H | |
| -CH₂- (benzyl) | 4.0 - 4.5 | s | 2H | - |
| -NH₂ (amine) | 5.0 - 6.0 (broad) | s | 2H | - |
Interpretation and Causality:
-
Thiazole Proton (H-5): The lone proton on the thiazole ring is expected to appear as a singlet in the region of 6.5-7.0 ppm. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.
-
Aromatic Protons (bromobenzyl): The four protons on the 3-bromobenzyl ring will exhibit a complex multiplet pattern in the aromatic region (7.2-7.6 ppm). The substitution pattern will lead to distinct signals, with the proton ortho to the bromine atom potentially being the most downfield.
-
Benzylic Protons (-CH₂-): The two benzylic protons are chemically equivalent and are expected to appear as a sharp singlet around 4.0-4.5 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. In DMSO-d₆, these protons often appear more distinctly.
Experimental Workflow for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Rationale: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in a molecule and information about their chemical environment. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectrum of 2-(3-Bromo-benzyl)-thiazol-4-ylamine:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N (thiazole, C-2) | 165 - 175 |
| C-NH₂ (thiazole, C-4) | 145 - 155 |
| C-H (thiazole, C-5) | 100 - 110 |
| C-Br (aromatic) | 120 - 125 |
| C-H (aromatic) | 125 - 135 |
| C-CH₂ (aromatic) | 138 - 142 |
| -CH₂- (benzyl) | 35 - 45 |
Interpretation and Causality:
-
Thiazole Carbons: The carbon atoms of the thiazole ring are significantly influenced by the heteroatoms. The C-2 carbon, bonded to two nitrogen atoms, will be the most downfield. The C-4 carbon, attached to the amine group, will also be downfield, while the C-5 carbon will be the most shielded of the ring carbons.
-
Aromatic Carbons: The carbon atoms of the bromobenzyl ring will appear in the typical aromatic region. The carbon atom directly attached to the bromine (C-Br) will be identifiable by its characteristic chemical shift. The other aromatic carbons will have distinct shifts based on their position relative to the bromine and benzyl substituents.
-
Benzylic Carbon: The benzylic carbon will appear in the aliphatic region, typically between 35 and 45 ppm.
Infrared (IR) Spectroscopy
Experimental Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.
Predicted IR Absorption Bands for 2-(3-Bromo-benzyl)-thiazol-4-ylamine:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=N (thiazole) | Stretch | 1600 - 1650 | Strong |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |
| N-H (amine) | Bend | 1550 - 1650 | Medium |
| C-Br | Stretch | 500 - 600 | Strong |
Interpretation and Causality:
-
N-H Vibrations: The presence of the primary amine group will be clearly indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration is also expected around 1600 cm⁻¹.
-
C-H Vibrations: The spectrum will show characteristic C-H stretching bands for both the aromatic and aliphatic protons.
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole and benzene rings will appear in the 1450-1650 cm⁻¹ region.
-
C-Br Vibration: A strong absorption band in the fingerprint region (500-600 cm⁻¹) will be indicative of the C-Br bond.
Experimental Workflow for FT-IR Spectroscopy
Caption: Workflow for acquiring an FT-IR spectrum.
Mass Spectrometry (MS)
Experimental Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Predicted Mass Spectrum of 2-(3-Bromo-benzyl)-thiazol-4-ylamine:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass for C₁₀H₉⁷⁹BrN₂S is 267.9751.
-
Major Fragmentation Pathways:
-
Loss of the Bromobenzyl Radical: Cleavage of the C-C bond between the thiazole ring and the benzylic carbon would result in a fragment corresponding to the bromobenzyl cation ([C₇H₆Br]⁺, m/z 169/171) and a thiazol-4-ylamine radical.
-
Loss of Bromine: Fragmentation may involve the loss of a bromine radical, leading to a [M-Br]⁺ peak.
-
Tropylium Ion Formation: The benzyl group can rearrange to form the stable tropylium cation ([C₇H₇]⁺, m/z 91), a very common fragment in the mass spectra of benzyl-containing compounds.
-
Experimental Workflow for Mass Spectrometry
Caption: Workflow for acquiring a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine through NMR, IR, and Mass Spectrometry provides a detailed and self-validating confirmation of its molecular structure. The predicted spectral data, based on established principles and data from analogous compounds, offer a robust framework for the identification and characterization of this and related novel compounds. This technical guide serves as a critical resource for researchers in the field, enabling confident structural elucidation and paving the way for further exploration of the compound's potential applications in drug discovery and development.
References
-
General Principles of NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Infrared Spectroscopy: Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]
-
Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
- Spectroscopic Data of Thiazole Derivatives: Characterization data for various thiazole derivatives can be found in chemical databases such as PubChem and in various research articles. For example, the synthesis and characterization of similar compounds are often reported in journals like the Journal of Organic Chemistry and Tetrahedron Letters.
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole - International Journal of Chemical Studies. [Link]
Physicochemical properties of 2-(3-bromo-benzyl)-thiazol-4-ylamine derivatives
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-bromo-benzyl)-thiazol-4-ylamine Derivatives
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active agents.[1][2] When functionalized with a 3-bromobenzyl group at the 2-position, the resulting 2-(3-bromo-benzyl)-thiazol-4-ylamine core presents a unique combination of structural features that are highly relevant for drug development, particularly in the context of kinase inhibitors.[3][4] This guide provides an in-depth analysis of the core physicochemical properties of this scaffold and its derivatives. We will explore the intricate relationships between chemical structure and key parameters such as lipophilicity (logP/logD), aqueous solubility (logS), and ionization constant (pKa). Furthermore, this document details robust experimental protocols for the empirical determination of these properties and discusses their profound implications for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of potential drug candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize molecules based on this promising heterocyclic system.
The Strategic Importance of Physicochemical Properties in Drug Discovery
The therapeutic efficacy of a drug candidate is not solely dependent on its ability to bind to a biological target with high affinity and selectivity. Its journey through the body—from administration to elimination—is governed by a complex interplay of physicochemical properties.[5] These properties dictate the compound's ADME profile, ultimately determining its bioavailability, safety, and overall success as a therapeutic agent.[6] For the 2-(3-bromo-benzyl)-thiazol-4-ylamine series, understanding these properties is paramount for navigating the path from a promising "hit" to a viable clinical candidate.
-
Lipophilicity (logP/logD): This parameter measures the relative affinity of a compound for a lipid-like environment versus an aqueous one. It is a critical determinant of membrane permeability, plasma protein binding, and volume of distribution.[7]
-
Solubility (logS): Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Poor solubility is a leading cause of drug candidate failure.[7]
-
Ionization Constant (pKa): The pKa value defines the extent of ionization of a molecule at a given pH. The ionization state profoundly influences solubility, permeability, and the potential for specific ionic interactions with the biological target.[7][8]
The 2-(3-bromo-benzyl)-thiazol-4-ylamine scaffold integrates several key functional groups that influence these properties: the lipophilic bromobenzyl group, the aromatic and polar thiazole ring, and the basic 4-amino group, which serves as a critical ionization center.
Deconstruction of the Core Scaffold: Structure-Property Relationships
The overall physicochemical profile of a 2-(3-bromo-benzyl)-thiazol-4-ylamine derivative is a composite of the contributions from its constituent parts. Rational drug design involves modulating these parts to achieve an optimal balance of properties.
Lipophilicity: The Permeability Driver
Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) which accounts for all ionic species at a specific pH.[7]
-
3-Bromobenzyl Group: This moiety is the primary contributor to the molecule's lipophilicity. The phenyl ring is inherently hydrophobic, and the bromine atom further increases this characteristic due to its size and polarizability.
-
Thiazole Ring: As a heteroaromatic system, the thiazole ring has a mixed character. While aromatic, the nitrogen and sulfur atoms introduce polarity and hydrogen bond accepting capabilities.
-
4-Amino Group: The primary amine is a polar, hydrogen-bond-donating group that decreases lipophilicity.
At physiological pH (~7.4), the basic 4-amino group will be partially protonated. This cationic form is significantly more hydrophilic, leading to a logD value that is lower than the logP. The interplay between these groups results in a molecule with balanced lipophilicity, a desirable trait for many drug targets. Modifications to the benzyl ring (e.g., adding more halogens or alkyl groups) will increase logP, while adding polar groups (e.g., hydroxyls, amides) will decrease it.
Aqueous Solubility: The Absorption Prerequisite
Aqueous solubility is inversely correlated with lipophilicity and melting point. High lipophilicity often leads to poor solubility, a major hurdle in drug development.[3]
-
Key Detractors: The flat, aromatic nature of the bromobenzyl and thiazole rings can promote crystal lattice packing, increasing the energy required to dissolve the solid and thus lowering solubility.
-
Key Enhancers: The 4-amino group is crucial for solubility. Its ability to be protonated at acidic pH (such as in the stomach) forms a soluble salt, which can significantly aid oral absorption. The nitrogen and sulfur atoms of the thiazole ring can also act as hydrogen bond acceptors with water.
Strategies to improve the solubility of derivatives often focus on disrupting crystal packing by introducing non-planar groups (increasing the fraction of sp3-hybridized carbons, Fsp3) or by adding more hydrogen bond donors/acceptors.[3]
Ionization (pKa): The pH-Dependent Switch
The pKa is the pH at which a molecule is 50% ionized. For the 2-(3-bromo-benzyl)-thiazol-4-ylamine scaffold, the most relevant pKa is that of the 4-amino group, which acts as a base.
The basicity of the 2-aminothiazole core is well-established.[9] The exact pKa will be influenced by substituents, but it typically falls in a range that ensures a significant portion of the molecules are protonated and positively charged at physiological pH. This charge is often critical for:
-
Solubility: The charged species is more soluble in water.
-
Target Binding: The protonated amine can form a strong salt bridge (ionic interaction) with an acidic residue (e.g., aspartate, glutamate) in the target's binding site, a common feature in kinase inhibitors.[3]
-
Permeability: While the charged form is more soluble, the neutral form is generally more permeable across cell membranes. The equilibrium between these two states is vital for the drug to both dissolve and be absorbed.
Summary of Physicochemical Properties
The following table summarizes the predicted and/or typical physicochemical properties for the parent compound and hypothetical derivatives, illustrating the impact of structural modifications.
| Compound | Structure Modification | Predicted cLogP | Predicted TPSA (Ų) | Predicted pKa (Basic) | Expected Impact on Solubility |
| Parent Compound | 2-(3-bromo-benzyl)-thiazol-4-ylamine | ~3.5 - 4.0 | ~65 | ~5.5 - 6.5 | Moderate |
| Derivative A | Add 4'-hydroxyl to benzyl ring | Decrease (~3.0) | Increase (~85) | Minor Change | Increase |
| Derivative B | N-acetylation of 4-amino group | Increase (~3.8) | Increase (~93) | Becomes non-basic | Decrease |
| Derivative C | Replace 3-bromo with 3-chloro | Minor Decrease (~3.4) | No Change | Minor Change | Minor Change |
| Derivative D | Add 4-methyl to thiazole ring | Increase (~4.0) | No Change | Minor Increase | Decrease |
Note: These values are illustrative estimates. Actual values must be determined experimentally.
Experimental Protocols for Physicochemical Profiling
Accurate experimental data is non-negotiable in drug development. The following section provides streamlined, self-validating protocols for determining the key physicochemical properties.
Workflow for Comprehensive Physicochemical Characterization
The following diagram outlines a logical workflow for characterizing a new derivative.
Caption: Experimental workflow for physicochemical profiling.
Protocol: Lipophilicity (logD) Determination by HPLC
This high-throughput method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[10]
Principle: Highly lipophilic compounds will have a stronger affinity for the non-polar stationary phase (e.g., C18) and thus will have longer retention times.
Methodology:
-
Standard Preparation: Prepare a set of 5-7 commercially available compounds with known logP/logD values that span the expected range of your derivatives.
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and a buffer at the desired pH (e.g., pH 7.4 phosphate buffer for logD7.4).
-
Calibration Curve: Inject each standard onto a C18 HPLC column and record its retention time (t_R). Plot the known logP/logD of the standards against their log k' values, where k' = (t_R - t_0) / t_0. (t_0 is the column dead time).
-
Sample Analysis: Dissolve the test compound in a suitable solvent (e.g., DMSO) and inject it under the identical HPLC conditions.
-
Calculation: Record the retention time of the test compound, calculate its log k', and use the calibration curve to determine its logD value.
Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the assay. A quality control standard with a known logD should be run with each batch to ensure consistency.
Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method
This is the "gold standard" method for determining the equilibrium solubility of a compound.[11]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until the solution is saturated. The concentration of the dissolved compound is then measured.
Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed at the end of the experiment.
-
Phase Separation: Centrifuge or filter the suspension to remove all undissolved solid. A 0.22 µm filter is recommended.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Calculation: Express the solubility in units such as µg/mL or µM. It can be converted to logS (log of the molar solubility).
Self-Validation: The continued presence of solid material at the end of the incubation period is critical to ensure saturation was achieved. Analysis of samples taken at multiple time points (e.g., 24h and 48h) should yield the same concentration, confirming equilibrium.
Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with ionization state.[11]
Principle: The absorbance of the compound is measured across a range of pH values. The pKa is the pH at which the concentrations of the ionized and neutral forms are equal, which corresponds to the inflection point of the absorbance vs. pH curve.
Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Wavelength Selection: Scan the UV-Vis spectrum of the compound in a highly acidic (fully protonated) and a highly alkaline (fully neutral) buffer to identify the analytical wavelength where the largest difference in absorbance occurs.
-
Data Collection: Prepare a series of solutions of the test compound at a constant concentration in each of the buffers. Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer. Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve. The pH at the inflection point of the curve is the pKa.
Self-Validation: The experiment should be performed in triplicate. The goodness-of-fit of the curve (R²) validates the calculated pKa.
Integrated Perspective and Drug Design Implications
The ultimate goal of characterizing these physicochemical properties is to guide the design of superior drug candidates. The relationship between structure, properties, and the desired biological outcome is complex and often requires multi-parameter optimization.
Caption: Logic diagram of Structure-Property-ADME relationships.
This diagram illustrates the "balancing act" inherent in medicinal chemistry. For example, increasing lipophilicity to enhance membrane permeability (a positive effect) may simultaneously decrease aqueous solubility, hindering absorption (a negative effect).[3] A successful drug design strategy for this series will involve making judicious structural modifications to find the "sweet spot" that optimizes potency, selectivity, and the ADME profile concurrently. The data gathered from the experimental protocols described herein provides the essential foundation for making these critical, data-driven decisions.
Conclusion
The 2-(3-bromo-benzyl)-thiazol-4-ylamine scaffold represents a valuable starting point for the development of novel therapeutics. Its physicochemical properties are finely tuned by the interplay between its lipophilic, aromatic, and basic functional groups. A thorough understanding and empirical measurement of lipophilicity, solubility, and pKa are not merely academic exercises; they are critical, non-negotiable steps in the rational design of drug candidates with a high probability of success. By applying the principles and protocols outlined in this guide, researchers can effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this promising class of molecules.
References
- Royal Society of Chemistry. (n.d.). The Properties of Kinase Inhibitors. RSC Publishing.
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da Silva, C. G., Honeywell, R. J., Dekker, H., & Peters, G. J. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 705-717. [Link]
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PubMed. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. National Center for Biotechnology Information. [Link]
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ResearchGate. (2014). How can one determine log P and pKa for hydrophobic and neutral compounds?. [Link]
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Bharate, S. S., Kumar, V., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(3), 143-154. [Link]
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Meanwell, N. A. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Journal of Medicinal Chemistry, 59(10), 4587-4619. [Link]
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- Mtewa, A. G., Ngwira, K., Lampiao, F., Weisheit, A., Tolo, C. U., et al. (2018). Fundamental Methods in Drug Permeability, pK, LogP and LogD Determination. Journal of Drug Research and Development, 4(2).
- Khalifa, M. E. (n.d.).
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Ali, B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
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PubMed. (n.d.). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to 2-(3-bromobenzyl)thiazol-4-ylamine (CAS 885279-46-9): Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-bromobenzyl)thiazol-4-ylamine (CAS 885279-46-9), a heterocyclic compound belonging to the versatile 2-aminothiazole class. While specific literature on this exact molecule is limited, this document extrapolates its potential physicochemical properties, synthesis, and biological activities based on the well-established characteristics of the 2-aminothiazole scaffold. This guide serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds, offering insights into its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4] The structural versatility of the 2-aminothiazole ring allows for extensive modification, enabling the fine-tuning of its biological and pharmacokinetic profiles. The subject of this guide, 2-(3-bromobenzyl)thiazol-4-ylamine, incorporates this key scaffold, suggesting a high potential for therapeutic relevance.
Physicochemical Properties of 2-(3-bromobenzyl)thiazol-4-ylamine
Table 1: Predicted Physicochemical Properties of 2-(3-bromobenzyl)thiazol-4-ylamine
| Property | Value | Source |
| CAS Number | 885279-46-9 | Internal Database |
| Molecular Formula | C₁₀H₉BrN₂S | [5] |
| Molecular Weight | 269.16 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| pKa | The amino group is expected to be basic. | Inferred |
Synthesis of 2-(3-bromobenzyl)thiazol-4-ylamine
A plausible synthetic route for 2-(3-bromobenzyl)thiazol-4-ylamine can be proposed based on the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of a thiourea or thioamide with an α-haloketone.
Proposed Synthetic Pathway
A potential synthetic approach could involve the reaction of 3-bromophenylacetonitrile with a suitable reagent to form an α-haloketone intermediate, followed by cyclization with thiourea.
Caption: Proposed Hantzsch synthesis of 2-(3-bromobenzyl)thiazol-4-ylamine.
Experimental Protocol (Hypothetical)
-
Synthesis of α-Halo-3-bromophenylacetone: To a solution of 3-bromophenylacetonitrile in a suitable solvent (e.g., diethyl ether), add a halogenating agent (e.g., bromine or N-bromosuccinimide) and a catalytic amount of acid. Stir the reaction at room temperature until completion, as monitored by TLC.
-
Synthesis of 2-(3-bromobenzyl)thiazol-4-ylamine: To the crude α-halo-3-bromophenylacetone, add an equimolar amount of thiourea in ethanol. Reflux the mixture for several hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate). The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Potential Biological Activities and Mechanisms of Action
The presence of the 2-aminothiazole core suggests that 2-(3-bromobenzyl)thiazol-4-ylamine may exhibit a range of biological activities.
Anticancer Activity
Many 2-aminothiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][6] The proposed mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The bromobenzyl group may enhance activity through hydrophobic interactions within the kinase binding pocket.
Caption: Hypothesized kinase inhibition mechanism for anticancer activity.
Antimicrobial Activity
The thiazole ring is a key component of many antimicrobial agents.[1][7] Derivatives of 2-aminothiazole have shown activity against a broad spectrum of bacteria and fungi.[8] The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the bromobenzyl moiety could facilitate penetration through microbial cell walls.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.
Suggested Experimental Workflows
To validate the therapeutic potential of 2-(3-bromobenzyl)thiazol-4-ylamine, the following experimental workflows are recommended.
In Vitro Anticancer Activity Assay
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the compound (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assay: After 48-72 hours of incubation, assess cell viability using an MTT or SRB assay.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Susceptibility Testing
Protocol:
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth.
-
Broth Microdilution: In a 96-well plate, prepare serial dilutions of the compound in the broth.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.
Conclusion and Future Directions
2-(3-bromobenzyl)thiazol-4-ylamine is a promising, yet under-investigated, molecule within the esteemed class of 2-aminothiazole derivatives. Based on the extensive literature on its core scaffold, this compound holds significant potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed synthetic route and experimental workflows provide a clear path for researchers to begin exploring its therapeutic utility. Further studies should focus on the detailed elucidation of its mechanism of action, in vivo efficacy, and safety profile to fully realize its potential in drug discovery and development.
References
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Various Authors. (n.d.).
- Hassan, A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44.
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Papanastasiou, I., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- Various Authors. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57.
- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351.
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PubChem. (n.d.). 5-(4-Bromobenzyl)-1,3-thiazol-2-amine. Retrieved from [Link]
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The Thiazol-4-ylamine Scaffold: A Privileged Motif for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole ring is a versatile heterocyclic scaffold that is a core component of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have established it as a "privileged structure" in medicinal chemistry.[3] This guide focuses specifically on substituted thiazol-4-ylamine derivatives, a class of compounds that has demonstrated significant promise as potent and selective inhibitors of protein kinases.[4][5] We will explore the fundamental mechanism of action by which these compounds target the kinase ATP-binding site, detail the experimental methodologies used to characterize their activity, and discuss the structure-activity relationships that govern their potency and selectivity. This document serves as a technical resource for researchers aiming to design, synthesize, and evaluate novel thiazol-4-ylamine-based kinase inhibitors.
Introduction: The Thiazole Scaffold in Drug Discovery
The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a bioisostere for various functional groups and can engage in a range of non-covalent interactions, including hydrogen bonding, and hydrophobic and aromatic interactions.[2][6] This versatility has led to its incorporation into a wide array of drugs with diverse therapeutic applications, from anti-inflammatory agents like Meloxicam to antiretrovirals like Ritonavir and anticancer drugs such as Dasatinib.[2][7][8] The thiazole moiety's contribution to the pharmacological activity of these drugs often stems from its ability to correctly orient key functional groups for optimal target engagement.[1]
In the context of oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets.[5] The aberrant activity of these enzymes is a hallmark of many diseases.[5] Substituted thiazol-4-ylamine derivatives have proven to be particularly effective at targeting the ATP-binding site of numerous kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[9][10][11]
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for the majority of thiazol-4-ylamine-based inhibitors is their function as ATP-competitive inhibitors of protein kinases. They achieve this by occupying the adenosine triphosphate (ATP) binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[12][13]
The Kinase ATP-Binding Site
Protein kinases share a conserved structural fold with a deep cleft located between the N- and C-terminal lobes. This cleft constitutes the ATP-binding site. A critical feature of this site is the "hinge region," a flexible loop of amino acids that connects the two lobes. The adenine base of ATP forms crucial hydrogen bonds with the backbone of this hinge region.
Molecular Interactions of the Thiazol-4-ylamine Core
The thiazol-4-ylamine scaffold is exceptionally well-suited to interact with the kinase hinge region. The nitrogen atom at position 3 of the thiazole ring and the exocyclic amine group at position 4 can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine moiety of ATP. This bidentate hydrogen bonding pattern serves as a potent anchor, securing the inhibitor within the active site.
Case Study: Dasatinib Inhibition of BCR-ABL and Src Family Kinases
A prominent example of a thiazole-containing drug is Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and Src family kinases (SFKs).[12][14] Dasatinib is used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13][14] Its mechanism involves binding to the ATP-binding site of the BCR-ABL kinase, effectively blocking the signaling pathways that promote cancer cell growth and survival.[12] A key feature of Dasatinib's action is its ability to bind to both the active and inactive conformations of the ABL kinase, which allows it to overcome resistance mechanisms that affect other inhibitors like imatinib.[14]
Methodological Approach to Elucidating the Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel substituted thiazol-4-ylamine inhibitor. This involves a tiered system of assays, moving from direct biochemical assessment to cellular and phenotypic evaluations.
Tier 1: Biochemical Assays for Direct Target Engagement and Potency
The initial step is to determine if the compound directly inhibits the kinase of interest and to quantify its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol 3.1.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to measure kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP consumption indicates inhibition.
Causality: This assay directly measures the catalytic function of the kinase, providing unambiguous evidence of inhibition and a quantitative measure of potency (IC50).[15] It is a foundational experiment to confirm the primary hypothesis that the compound is a kinase inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiazol-4-ylamine test compound in 100% DMSO.
-
Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at appropriate concentrations.
-
-
Assay Plate Setup:
-
Dispense 1 µL of the test compound serially diluted in DMSO into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding 10 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo®).
-
Incubate for 10-40 minutes as per the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
The potency and selectivity of a compound are often assessed by testing it against a panel of different kinases.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Kinase X |
| Compound A | Src | 15 | 100-fold |
| Compound B | BTK | 5 | 500-fold |
| Compound C | CDK9 | 25 | 20-fold |
| Dasatinib | BCR-ABL | <1 | Broad Spectrum |
Table 1: Example data for substituted thiazol-4-ylamine compounds against various kinases.
Tier 2: Cellular Assays for Target Engagement and Downstream Signaling
After confirming biochemical activity, it is crucial to verify that the compound can enter cells and inhibit the target kinase in a physiological context.
Experimental Protocol 3.2.1: Western Blot Analysis of Substrate Phosphorylation
This protocol measures the phosphorylation status of a known downstream substrate of the target kinase in treated cells.
Causality: A reduction in the phosphorylation of a direct substrate provides strong evidence of target engagement within the cell.[16] This links the biochemical activity to a cellular signaling event and validates the compound's on-target effect.
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with various concentrations of the thiazol-4-ylamine compound for a predetermined time (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.
-
Visualization: Western Blot Workflow
Caption: A typical workflow for Western blot analysis.
Tier 3: Phenotypic Assays
The final step is to demonstrate that the on-target cellular activity translates into a desired physiological outcome, such as inhibiting cancer cell proliferation.
Experimental Protocol 3.3.1: Cell Proliferation Assay
This protocol measures the effect of the compound on the growth and viability of cancer cell lines.
Causality: This assay connects the molecular mechanism (kinase inhibition) and the cellular effect (inhibition of signaling) to a relevant anti-cancer phenotype (cytotoxicity or cytostasis).[16]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiazol-4-ylamine compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a reagent that measures cell viability, such as a tetrazolium salt (e.g., MTT) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Read the absorbance or luminescence on a plate reader and calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Structure-Activity Relationship (SAR)
The potency and selectivity of thiazol-4-ylamine inhibitors are highly dependent on the nature and position of substituents on both the thiazole and phenyl rings (if present).
-
Substitutions on the Thiazole Ring: Modifications at the C2 and C5 positions of the thiazole ring can significantly impact activity. For example, in a series of CDK9 inhibitors, the introduction of a cyano group at the C5-position of a pyrimidine attached to the thiazole maintained high potency.[10]
-
Substitutions on the Amino Group: The exocyclic amine is often substituted with an aryl or heteroaryl ring. These substituents extend into a more variable region of the ATP binding pocket, and modifications here are crucial for determining kinase selectivity.[17] For instance, different substitutions on the phenyl ring of 4-(thiazol-5-yl)benzoic acid derivatives were shown to modulate their inhibitory activity against protein kinase CK2.[18]
Visualization: A Representative Kinase Signaling Pathway
Caption: Inhibition of the BTK pathway by a thiazol-4-ylamine compound.
Conclusion and Future Directions
Substituted thiazol-4-ylamine compounds represent a robust and versatile scaffold for the development of potent and selective kinase inhibitors. Their mechanism of action is well-understood, centering on competitive inhibition at the ATP-binding site, anchored by key hydrogen bond interactions. The methodologies outlined in this guide provide a clear framework for the comprehensive evaluation of novel compounds, from initial biochemical screening to cellular and phenotypic characterization.
Future research will likely focus on fine-tuning the substitutions on the thiazole core to achieve even greater selectivity for specific kinases, thereby minimizing off-target effects and improving therapeutic indices. The exploration of novel thiazole-based scaffolds may also lead to the discovery of inhibitors targeting other enzyme families, further expanding the therapeutic potential of this remarkable heterocyclic motif.
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Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
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In Silico Modeling and Docking Studies of 2-(3-Bromo-benzyl)-thiazol-4-ylamine: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] The novel compound 2-(3-Bromo-benzyl)-thiazol-4-ylamine represents an unexplored chemical entity with potential therapeutic value. This technical guide provides a comprehensive, field-proven methodology for conducting rigorous in silico modeling and molecular docking studies on this compound. We eschew a rigid template to deliver a logical, causality-driven workflow that mirrors a real-world drug discovery process. This whitepaper details the rationale and step-by-step protocols for ligand and protein preparation, target identification considerations, molecular docking execution, and—most critically—the nuanced interpretation of computational results. Our objective is to equip researchers with a self-validating framework to generate reproducible, biologically relevant hypotheses for this and other novel small molecules, bridging the gap between computational prediction and experimental validation.
Foundational Principles: The "Why" of In Silico Assessment
In modern drug discovery, computer-aided drug design (CADD) is an indispensable tool that accelerates the identification and optimization of lead compounds.[3][4] For a novel molecule like 2-(3-Bromo-benzyl)-thiazol-4-ylamine, where experimental data is absent, in silico techniques provide the first glimpse into its potential bioactivity. Molecular docking, a cornerstone of CADD, predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[5][6][7] This process simulates the "handshake" between the molecule and a protein's binding site, estimating its strength in terms of binding energy. A lower, more negative binding energy typically correlates with a stronger, more stable interaction.[6]
This guide provides a robust workflow, emphasizing that the reliability of any prediction is directly proportional to the rigor of the methodology.
Caption: A comprehensive workflow for in silico drug discovery.
Part 1: Pre-Computation—System Preparation and Target Selection
The axiom "garbage in, garbage out" is acutely true in computational chemistry. The most critical phase dictating the success of a docking study is the meticulous preparation of both the ligand and its target receptor.
Ligand Preparation Protocol
The goal is to generate a low-energy, three-dimensional conformation of the ligand with correct stereochemistry and charge distribution.
Step-by-Step Methodology:
-
Obtain 2D Structure: The structure of 2-(3-Bromo-benzyl)-thiazol-4-ylamine can be drawn using chemical sketchers like MarvinSketch or ChemDraw, or by using its SMILES string (NC1=NC(=CS1)CC2=CC=CC(=C2)Br).
-
Generate 3D Conformation: Convert the 2D representation into a 3D structure. Tools like Open Babel are excellent for this initial conversion.[6]
-
Energy Minimization: The initial 3D structure is not energetically favorable. It must be minimized using a suitable force field, such as Merck Molecular Force Field (MMFF94), to relieve steric strain and find a stable conformation. This is a standard feature in most molecular modeling packages.
-
Assign Partial Charges and Protonation States: Correctly assigning atomic partial charges is vital for calculating electrostatic interactions. This is typically handled by the chosen force field. Furthermore, the ligand's protonation state at physiological pH (≈7.4) must be determined, as this affects its ability to form hydrogen bonds.
Target Identification and Receptor Preparation
Since 2-(3-Bromo-benzyl)-thiazol-4-ylamine is a novel compound, a putative biological target must be identified.
Rationale for Target Selection:
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][8] Specifically, some substituted thiazoles have been investigated as inhibitors of bacterial DNA gyrase.[9] For the purpose of this guide, we will proceed with DNA Gyrase Subunit B from Staphylococcus aureus as a representative target.
Receptor Preparation Protocol:
-
Retrieve Protein Structure: Download a high-resolution crystal structure from the RCSB Protein Data Bank (PDB). For this example, we select PDB ID: 4URO , which is S. aureus DNA gyrase B complexed with an inhibitor.
-
Prepare the Protein: The raw PDB file requires cleaning. This is a critical step to ensure biological relevance.[10]
-
Remove all non-essential components, including water molecules, ions, and co-solvents. Water molecules are typically removed unless they are known to play a critical role in ligand binding (i.e., "structural water").
-
If the structure contains multiple protein chains (a multimer), retain only the chain that forms the relevant biological unit.
-
Add polar hydrogen atoms, as they are absent in most crystal structures but are essential for defining hydrogen bonds.
-
Assign partial charges and atom types using a force field (e.g., AMBER, CHARMM).
-
-
Define the Binding Site: The docking search space must be explicitly defined. The most reliable method is to use the location of the co-crystallized ligand in the PDB structure.[10] A "grid box" is generated around this ligand, typically extending 10-15 Å in each direction, to encompass the entire active site.
Part 2: Molecular Docking and Protocol Validation
With prepared structures, the docking simulation can proceed. We will use AutoDock Vina , a widely used and validated open-source docking program.[5]
The Principle of a Self-Validating Protocol
Before docking our novel compound, we must validate our docking protocol. This ensures that the chosen parameters can accurately reproduce experimental results.
Protocol Validation Step:
-
Re-docking: Extract the co-crystallized inhibitor from the 4URO PDB file and dock it back into the prepared receptor using the defined binding site.
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the original crystallographic pose. This confirms that the search algorithm and scoring function are appropriate for this biological system.
Docking the Target Ligand
Step-by-Step Docking Methodology:
-
Prepare Input Files: Convert the prepared ligand and receptor files into the .pdbqt format required by AutoDock Vina. This format includes atomic partial charges, atom types, and information about rotatable bonds in the ligand.
-
Configure the Simulation: Create a configuration file specifying the paths to the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling the computational effort).
-
Run the Simulation: Execute the AutoDock Vina program. It will sample different conformations and orientations of 2-(3-Bromo-benzyl)-thiazol-4-ylamine within the binding site and rank them using its scoring function.
-
Output: Vina will produce an output file containing several binding poses, ranked by their predicted binding affinity in kcal/mol.
Part 3: Post-Docking Analysis—Beyond the Score
A common pitfall for beginners is to rely solely on the docking score.[11] The score is an estimate, and a thorough analysis of the binding pose is mandatory for generating a credible hypothesis.
Data Interpretation and Visualization
The top-ranked poses must be visually inspected using software like PyMOL or UCSF Chimera .[6]
Key Analysis Points:
-
Interaction Analysis: Identify key non-covalent interactions. Does the molecule form hydrogen bonds with key active site residues? Does the bromo-benzyl group sit in a hydrophobic pocket? Are there potential pi-stacking interactions involving the thiazole ring?
-
Pose Plausibility: Does the conformation make chemical sense? Are there any significant steric clashes with the protein?
-
Clustering: The output poses should be clustered by RMSD. A well-behaved docking run often shows a large cluster of low-energy poses in a similar conformation, suggesting a favored binding mode.
Caption: A decision-making flowchart for post-docking analysis.
Summarizing Quantitative Data
All quantitative data should be tabulated for clear comparison.
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Hydrogen Bonds (Residues) | Key Hydrophobic Interactions (Residues) |
| 1 | -8.5 | 0.00 | ASN46, GLY77 | ILE78, PRO79, ILE94 |
| 2 | -8.2 | 1.34 | ASN46 | ILE78, PRO79, MET95 |
| 3 | -7.9 | 2.11 | THR165 | ILE78, ILE94 |
| ... | ... | ... | ... | ... |
| (Note: Data is hypothetical for illustrative purposes.) |
Advanced Validation: Molecular Dynamics (MD) Simulation
For high-priority candidates, static docking can be supplemented with MD simulations. An MD simulation treats the protein-ligand complex as a dynamic system, allowing atoms to move over time. This can:
-
Assess Pose Stability: A stable pose will show minimal deviation (low RMSD) over a simulation of 100 nanoseconds or more.
-
Refine Interactions: The flexibility of the system may reveal more optimal interactions not captured by rigid docking.
-
Calculate Binding Free Energy: Techniques like MM/PBSA can provide a more accurate estimation of binding affinity than the docking score alone.
Conclusion and Path Forward
This guide outlines a rigorous, multi-step workflow for the in silico analysis of the novel compound 2-(3-Bromo-benzyl)-thiazol-4-ylamine. By adhering to principles of meticulous system preparation, protocol validation, and critical post-docking analysis, researchers can generate high-confidence, testable hypotheses about the compound's potential biological activity. The results from this computational pipeline—specifically, the predicted binding mode and affinity for a target like DNA gyrase—provide a strong rationale for synthesis, purification, and subsequent in vitro enzymatic and antimicrobial assays. This synergy between computational prediction and experimental validation is the hallmark of an efficient, modern drug discovery program.
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Gorgulla, C., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]
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Korniyenko, V. I., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]
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Al-Obaidi, A. H. M., & Al-Janabi, A. H. (2016). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Al-Nahrain University. [Link]
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Open Babel Development Team. Open Babel. [Link]
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Dallakyan, S., & Olson, A. J. (2015). Small-Molecule Library Screening by Docking with PyRx. Methods in Molecular Biology. [Link]
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Pagadala, N., et al. (2017). Software for molecular docking: a review. Biophysical Reviews. [Link]
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Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry. [Link]
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Preliminary Biological Screening of 2-(3-Bromo-benzyl)-thiazol-4-ylamine: A Framework for Early-Stage Drug Discovery
An In-Depth Technical Guide
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have established it as a "privileged scaffold." This structure is integral to numerous natural products, such as Vitamin B1 (Thiamine), and a plethora of synthetic drugs with a vast array of biological activities.[1][2][3] Thiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a fertile ground for novel therapeutic development.[4][5][6][7]
This guide focuses on a specific, novel derivative: 2-(3-Bromo-benzyl)-thiazol-4-ylamine . The strategic inclusion of a benzyl group can enhance interactions with biological targets, while the bromo substituent on the phenyl ring modulates lipophilicity and electronic properties, potentially influencing the compound's pharmacokinetic profile and binding affinity.[8][9]
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for the preliminary biological screening of this compound. We will move beyond simple procedural lists to explain the causality behind each experimental choice, establishing a self-validating workflow from predictive in silico analysis to foundational in vitro assays.
Phase 1: The Predictive Foundation - In Silico ADMET Profiling
Rationale and Causality: Before committing resources to wet-lab experiments, it is imperative to establish a predictive baseline for the compound's drug-likeness. In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a critical early assessment of potential pharmacokinetic liabilities.[10][11] This computational screening allows for the early identification of molecules with a higher probability of success, thereby reducing costs and the reliance on animal testing.[12][13] We can predict parameters like oral bioavailability, blood-brain barrier (BBB) penetration, and potential for drug-drug interactions through inhibition of cytochrome P450 (CYP) enzymes.[6]
Workflow: In Silico ADMET Prediction
Caption: Workflow for predictive ADMET profiling using web-based tools.
Experimental Protocol: In Silico ADMET Analysis
-
Obtain SMILES String: Convert the chemical structure of 2-(3-Bromo-benzyl)-thiazol-4-ylamine into its Simplified Molecular-Input Line-Entry System (SMILES) format.
-
Select Web Server: Navigate to a free and reputable ADMET prediction web server, such as SwissADME or pkCSM.[12][14]
-
Input Structure: Paste the SMILES string into the input field of the selected tool.
-
Execute Analysis: Initiate the prediction algorithm.
-
Data Compilation: Collate the output data into a structured table, focusing on key parameters relevant to early-stage drug development.
Data Presentation: Predicted ADMET Profile
| Parameter | Predicted Value | Acceptable Range/Rule | Rationale for Importance |
| Molecular Weight (MW) | ~300 g/mol | < 500 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | ~3.5 | < 5 | Affects solubility, permeability, and metabolism. |
| H-Bond Donors | 1 | ≤ 5 | Impacts membrane permeability. |
| H-Bond Acceptors | 2 | ≤ 10 | Impacts membrane permeability. |
| Lipinski's Rule of Five | 0 Violations | 0-1 violations | Predicts potential for oral bioavailability. |
| GI Absorption | High | High | Essential for orally administered drugs. |
| BBB Permeant | Yes/No | Dependent on target | Critical for CNS-targeting drugs. |
| CYP2D6 Inhibitor | Yes/No | No | Predicts risk of drug-drug interactions. |
| hERG I Inhibitor | Yes/No | No | Predicts risk of cardiac toxicity. |
Note: Values are hypothetical and for illustrative purposes.
Phase 2: The In Vitro Biological Screening Cascade
Rationale and Causality: Following a favorable in silico profile, the compound progresses to in vitro testing. A hierarchical screening cascade is the most logical approach. We begin with a broad assessment of cytotoxicity against a non-cancerous human cell line to establish a therapeutic window. Based on the well-documented activities of the thiazole scaffold, the cascade then bifurcates to investigate two primary areas of high potential: anticancer and antimicrobial activity.[4][15][16]
Workflow: Overall Biological Screening Cascade
Caption: A tiered workflow for the preliminary biological screening.
A. Foundational Assay: General Cytotoxicity
Rationale and Causality: The first and most critical in vitro step is to determine the compound's intrinsic toxicity against a normal, non-cancerous human cell line (e.g., human embryonic kidney cells, HEK293, or normal fibroblasts, WI-38).[17] This assay establishes a baseline therapeutic index. A compound that is highly toxic to all cells is unlikely to be a viable drug candidate. The resulting half-maximal inhibitory concentration (IC50) value dictates the concentration range for all subsequent, more specific assays, ensuring that observed effects are not merely due to general toxicity.
Experimental Protocol: MTT Assay for General Cytotoxicity
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintaining them in an incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., ~0.1 µM).
-
Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include "vehicle control" wells (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
B. Therapeutic Avenue 1: Anticancer Activity Screening
Rationale and Causality: The thiazole nucleus is a well-established pharmacophore in oncology.[18] Numerous derivatives have shown potent activity against various cancer cell lines, often by inhibiting critical enzymes involved in cell proliferation and survival, such as protein kinases or topoisomerases.[4][17] Therefore, screening 2-(3-Bromo-benzyl)-thiazol-4-ylamine against a panel of human cancer cell lines is a logical and high-priority step.
Experimental Protocol: Cancer Cell Line Viability (MTT Assay)
-
This protocol is identical to the General Cytotoxicity MTT assay described above but is performed on a panel of cancer cell lines representing different malignancies.
-
Recommended Cell Panel:
-
Positive Control: A standard-of-care chemotherapy drug (e.g., Doxorubicin or Staurosporine) should be run in parallel for assay validation.[15]
Data Presentation: Anticancer IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Selectivity Index (SI) |
| HEK293 | Normal Kidney | > 50 | - |
| MCF-7 | Breast Cancer | 5.2 | > 9.6 |
| HepG2 | Liver Cancer | 8.1 | > 6.2 |
| HCT-116 | Colorectal Cancer | 12.5 | > 4.0 |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. |
Hypothetical Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/mTOR pathway by the test compound.
C. Therapeutic Avenue 2: Antimicrobial Activity Screening
Rationale and Causality: Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a rich source of antimicrobial agents.[5][16][19][20] The thiazole ring is present in several clinically used antibiotics and antifungals.[7] Therefore, evaluating the efficacy of 2-(3-Bromo-benzyl)-thiazol-4-ylamine against a representative panel of pathogenic bacteria and fungi is a crucial part of its preliminary screening.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial MIC Values
| Microorganism | Type | Standard Drug | MIC (µg/mL) of Standard | Hypothetical MIC (µg/mL) of Test Compound |
| S. aureus | Gram-positive | Ciprofloxacin | 1 | 16 |
| E. coli | Gram-negative | Ciprofloxacin | 0.5 | 64 |
| C. albicans | Fungus | Fluconazole | 2 | 32 |
Summary and Path Forward
This guide outlines a systematic, multi-tiered approach for the preliminary biological evaluation of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. The workflow begins with cost-effective in silico predictions to assess drug-likeness and progresses to foundational in vitro assays to quantify cytotoxicity, anticancer, and antimicrobial potential.
Interpreting the Results:
-
A promising anticancer candidate would exhibit a low IC50 against cancer cell lines and a high IC50 against the normal cell line (high Selectivity Index), indicating cancer-specific toxicity.
-
A promising antimicrobial candidate would show low MIC values against one or more pathogens, ideally comparable to or better than standard antibiotics.
Next Steps: Based on the results of this preliminary screen, subsequent investigations could include:
-
Mechanism of Action (MoA) Studies: If potent anticancer activity is observed, assays to identify the specific enzyme or pathway being inhibited are warranted.[21]
-
Lead Optimization: If moderate activity is found, medicinal chemists can synthesize analogues of the parent compound to improve potency and selectivity (Structure-Activity Relationship studies).
-
In Vivo Efficacy Studies: A highly promising compound would advance to testing in animal models to evaluate its efficacy and safety in a whole-organism context.
This structured evaluation ensures that resources are directed toward compounds with the highest probability of therapeutic success, forming a critical first step in the long and rigorous journey of drug discovery and development.
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An In-depth Technical Guide to the Structure-Activity Relationship of Bromobenzyl Thiazole Derivatives
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. This guide focuses on a specific, highly potent subclass: bromobenzyl thiazole derivatives. The introduction of a bromobenzyl moiety often confers significant enhancements in biological activity, particularly in anticancer and antimicrobial applications.[2][3] We will dissect the structure-activity relationship (SAR) of this chemical family, providing a comprehensive analysis of how specific structural modifications influence therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutic agents.
The Thiazole Scaffold: A Privileged Core in Drug Design
The five-membered thiazole ring, containing one sulfur and one nitrogen atom, is an aromatic heterocycle that serves as an essential structural motif in a multitude of pharmaceuticals.[1][4] Its importance is underscored by its presence in drugs like the anti-HIV agent Ritonavir and the anti-neoplastic drug Dasatinib.[1] The thiazole core is not merely a passive linker; its heteroatoms can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking and hydrophobic interactions with biological targets. This versatility allows for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7]
The general workflow for investigating novel derivatives, from conception to initial evaluation, follows a structured path. This process ensures that new chemical entities are synthesized, characterized, and tested systematically to derive meaningful structure-activity relationships.
Caption: General workflow from design to SAR analysis.
Core Structure-Activity Relationship (SAR) Analysis
The biological potency of bromobenzyl thiazole derivatives is not monolithic; it is a finely tuned outcome of the interplay between its three principal components: the thiazole core, the bromobenzyl moiety, and various substituents.
The Influence of the Bromobenzyl Moiety
The presence and position of the bromine atom on the benzyl ring are critical determinants of activity. Halogens, particularly bromine, can significantly alter a molecule's lipophilicity, electronic character, and metabolic stability.
-
Positional Isomerism: The position of the bromine atom (ortho, meta, para) on the phenyl ring dramatically influences biological activity. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that a para-substitution is often favorable for both anticancer and antimicrobial activities.[8] This is likely due to the bromine atom's ability to form halogen bonds with electronegative atoms in the target protein's binding pocket, providing an additional anchoring point.
-
Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the entire molecule. This can enhance the binding affinity to specific biological targets. The presence of an electron-withdrawing group at the para-position of a phenyl nucleus attached to a thiazole ring has been shown to correlate with good antibacterial activity.[8]
-
Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
Substitutions on the Thiazole Ring
Diversification of the thiazole core, typically at the C2 and C5 positions, is a key strategy for optimizing potency and selectivity.
-
Position 2 Substitutions: This position is a common site for modification.
-
Hydrazinyl/Hydrazono Groups: The introduction of a hydrazine-based linker at the C2 position often leads to highly potent compounds. For example, a series of 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one derivatives showed significant anticancer activity.[9] The hydrazone moiety (-N-N=CH-) provides a rigid linker and additional hydrogen bond donors and acceptors, facilitating strong interactions with target enzymes.
-
Amine/Amide Groups: Simple 2-amino-thiazole serves as a crucial intermediate for further derivatization.[5] Acetylation of the 2-hydrazineyl group has been shown to significantly enhance antiproliferative activity, indicating the importance of this functional group's nature.[10]
-
-
Position 4 Substitutions: This position is frequently occupied by the key aryl group, such as the bromobenzyl or bromophenyl moiety. The nature of this group is a primary driver of activity. For example, in one study, substituting a chloro-phenyl group at this position with a bromo-phenyl group significantly improved cytotoxic activity against breast cancer cell lines.[10]
-
Position 5 Substitutions: While less commonly explored than C2, modifications at C5 can also fine-tune activity. Introducing bulky or electron-donating/withdrawing groups at this position can influence the molecule's orientation within the binding site.
The following diagram summarizes the key SAR findings for this class of compounds.
Caption: Key SAR insights for bromobenzyl thiazole derivatives.
Biological Activity Profile
Bromobenzyl thiazole derivatives exhibit a wide spectrum of pharmacological activities.[3] The SAR insights are most valuable when contextualized by their specific biological effects.
Anticancer Activity
This is one of the most promising therapeutic areas for this class of compounds. They have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Breast Cancer (MCF-7): Several studies have highlighted significant activity against the MCF-7 human breast adenocarcinoma cell line.[8][9] For instance, compound p2 from a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed an IC50 value of 10.5 µM, comparable to the standard drug 5-fluorouracil.[8] Another derivative, 4c , which features a 3-bromo-4-hydroxybenzylidene moiety, was even more potent, with an IC50 of 2.57 µM against MCF-7 cells.[9]
-
Liver Cancer (HepG2): The same compound 4c also showed strong activity against the HepG2 liver cancer cell line, with an IC50 of 7.26 µM.[9]
-
Mechanism of Action: The anticancer effects are often linked to the inhibition of key signaling proteins. Molecular docking studies suggest these compounds can bind to enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation and development.[9][11] Compound 11f , a complex thiazole derivative containing a bromo-substituted coumarin moiety, demonstrated potent dual inhibition of EGFR and VEGFR-2.[4]
Table 1: Anticancer Activity of Representative Bromobenzyl Thiazole Derivatives
| Compound ID | R Group / Key Feature | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | 2-(4-chlorobenzylidene)amino | MCF-7 (Breast) | 10.5 | [8] |
| 4b | 2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | >50 | [9] |
| 4c | 2-(3-Azo-4-hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | 2.57 | [9] |
| 4c | 2-(3-Azo-4-hydroxybenzylidene)hydrazinyl | HepG2 (Liver) | 7.26 | [9] |
| 11f | 4-OMe, R2 = Br, coumarin-based | A-549 (Lung) | 0.025 | [4][11] |
| 11f | 4-OMe, R2 = Br, coumarin-based | MCF-7 (Breast) | 0.029 | [4][11] |
Antimicrobial Activity
Many thiazole derivatives, including those with a bromophenyl substituent, exhibit significant antibacterial and antifungal properties.[7][8]
-
Antibacterial: Compounds are often tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Certain 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity comparable to the standard drug norfloxacin.[8]
-
Antifungal: Activity against fungal strains like Candida albicans and Aspergillus niger has also been reported. Bromo-substituted compounds have been noted for having the best antifungal activity in some series.[12]
The mechanism often involves the inhibition of essential bacterial enzymes. Molecular docking studies have implicated targets like DNA gyrase, which is vital for bacterial DNA replication.[4][8]
Experimental Protocols
To ensure the reproducibility and validation of research findings, standardized experimental procedures are paramount. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate
This protocol is based on the widely used Hantzsch thiazole synthesis.
Objective: To synthesize the core intermediate 4-(4-bromophenyl)thiazol-2-amine.
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) in 100 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of iodine crystals to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Washing: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum oven.
-
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[7][9]
Conclusion and Future Directions
The bromobenzyl thiazole scaffold is a highly versatile and potent platform for the development of novel therapeutic agents. The structure-activity relationship is clearly defined by the interplay of substituents on both the thiazole and benzyl rings. The para-bromo substitution on the benzyl ring is a recurrent feature in highly active compounds, enhancing binding through potential halogen interactions and favorable electronic properties. Furthermore, modifications at the C2 position of the thiazole ring with moieties like hydrazones have proven to be a successful strategy for generating potent anticancer agents.
Future research should focus on:
-
Exploring Diverse Substitutions: Systematically exploring a wider range of substituents at the C5 position of the thiazole and other positions of the benzyl ring to further refine potency and selectivity.
-
Mechanism of Action Studies: Moving beyond in vitro screening to detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy and drug-likeness.[8]
By leveraging the foundational SAR insights presented in this guide, medicinal chemists can continue to design and synthesize next-generation bromobenzyl thiazole derivatives with improved therapeutic profiles for treating cancer and infectious diseases.
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The 2-Aminothiazole Scaffold: A Privileged Motif for Targeting Key Drivers of Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-aminothiazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets with high affinity and specificity.[1][2][3] This guide provides a comprehensive exploration of the therapeutic targets of 2-aminothiazole derivatives, offering a deep dive into their mechanisms of action and the experimental methodologies crucial for their discovery and validation. We will dissect the key signaling pathways modulated by these compounds and present a framework for the rational design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the 2-aminothiazole scaffold in their therapeutic programs.
Introduction: The Versatility of the 2-Aminothiazole Moiety
The 2-aminothiazole scaffold is a heterocyclic motif that has consistently demonstrated broad pharmacological utility. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its significance in drug discovery.[4][5] The structural features of the 2-aminothiazole ring, including its capacity for hydrogen bonding and its ability to be readily functionalized at multiple positions, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the development of 2-aminothiazole derivatives targeting a diverse range of proteins implicated in cancer, inflammation, neurodegenerative disorders, and infectious diseases.[2][6][7]
This guide will systematically explore the major classes of therapeutic targets for 2-aminothiazole derivatives, providing detailed insights into their binding modes and the downstream cellular consequences of their modulation.
Key Therapeutic Target Classes for 2-Aminothiazole Derivatives
The therapeutic efficacy of 2-aminothiazole derivatives stems from their ability to interact with and modulate the function of critical biological macromolecules. The primary target classes include protein kinases, various enzymes, and cellular receptors.
Protein Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The 2-aminothiazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[1]
CK2 is a constitutively active serine/threonine kinase that promotes cell proliferation and survival, and its inhibition is a promising anti-cancer strategy.[8][9] Notably, certain 2-aminothiazole derivatives have been identified as non-ATP-competitive, allosteric inhibitors of CK2.[8][9] This is a significant finding, as allosteric inhibitors can offer greater selectivity compared to traditional ATP-competitive inhibitors.
-
Mechanism of Action: These derivatives bind to an allosteric pocket at the interface of the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase.[8][9]
-
Therapeutic Potential: The development of allosteric CK2 inhibitors holds promise for treating various cancers, including cholangiocarcinoma.[8]
The Src family of kinases and Abl kinase are non-receptor tyrosine kinases that are crucial regulators of cell growth, differentiation, and survival. The multi-kinase inhibitor Dasatinib , which features a 2-aminothiazole core, is a clinically approved drug that potently inhibits both Src and Abl kinases.[1][4][5]
-
Mechanism of Action: Dasatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates.
-
Therapeutic Applications: Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, demonstrating potential as anti-proliferative agents.[10]
The versatility of the 2-aminothiazole scaffold extends to a range of other kinase targets, including:
-
VEGFR-2 and Tie-2: Important in angiogenesis.[4]
-
Hec1/Nek2: Involved in mitotic spindle checkpoint control.[4][6]
-
Phosphoinositide 3-kinase (PI3K): A key component of the PI3K/Akt/mTOR pathway. The clinically approved drug Alpelisib contains a 2-aminothiazole moiety and is a selective PI3Kα inhibitor.[4][5]
The following table summarizes key 2-aminothiazole-based kinase inhibitors and their targets:
| Derivative/Drug | Target Kinase(s) | Therapeutic Indication(s) | Reference(s) |
| Dasatinib | Src, Abl, c-Kit, PDGFRβ | CML, ALL | [1][4][5] |
| Alpelisib | PI3Kα | Breast Cancer | [4][5] |
| Aryl 2-aminothiazoles | CK2 (Allosteric) | Preclinical (Cancer) | [8][9] |
| 2-aminophenyl-5-halothiazoles | Aurora Kinases | Preclinical (Cancer) | [11] |
| 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 | Preclinical (Cancer) | [4][6] |
Enzyme Inhibition: Beyond Kinases
Beyond protein kinases, 2-aminothiazole derivatives have demonstrated inhibitory activity against a variety of other enzymes, highlighting their broad therapeutic potential.
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Certain 2-amino-4-arylthiazole derivatives have shown potent inhibitory activity against human CA isoforms I and II.[12]
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Studies have shown that 2-aminothiazole derivatives can effectively inhibit both AChE and BChE.[12]
COX and LOX are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Dual inhibitors of COX-2 and 15-LOX are sought after as anti-inflammatory agents with potentially reduced side effects. Some 2-aminothiazole derivatives have demonstrated selective COX-2 and 15-LOX inhibitory activity.[6][11]
-
DNase I: Some 4-(4-chlorophenyl)thiazol-2-amines have shown inhibitory effects against bovine pancreatic DNase I.[6]
-
Glutaminase (GLS): This enzyme is crucial for the metabolic reprogramming of cancer cells. 2-aminothiazole derivatives have been identified as inhibitors of GLS, presenting a novel approach to cancer therapy.[13]
The following table summarizes some non-kinase enzyme targets of 2-aminothiazole derivatives:
| Derivative Class | Target Enzyme(s) | Potential Therapeutic Area(s) | Reference(s) |
| 2-amino-4-arylthiazoles | Carbonic Anhydrase I & II | Glaucoma, Epilepsy, Cancer | [12] |
| 2-amino-4-arylthiazoles | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease | [12] |
| 2-aminothiazoles bonded with 2-methylthiobenzimidazole | COX-2, 15-LOX | Inflammation | [6][11] |
| 4-(4-chlorophenyl)thiazol-2-amines | DNase I | Preclinical | [6] |
| Substituted 2-aminothiazoles | Glutaminase | Cancer | [13] |
Receptor Modulation
In addition to enzyme inhibition, 2-aminothiazole derivatives can also act as modulators of cellular receptors.
-
Estrogen Receptors: Some aminothiazole compounds have been reported to act as ligands for estrogen receptors, suggesting potential applications in hormone-dependent cancers and other endocrine disorders.[2][6]
-
Adenosine Receptor Antagonists: The 2-aminothiazole scaffold has been utilized to develop a new class of adenosine receptor antagonists, which have potential therapeutic applications in cardiovascular and neurological disorders.[2][6]
Experimental Workflows for Target Identification and Validation
The identification and validation of the therapeutic targets of 2-aminothiazole derivatives are critical steps in the drug discovery process. A multi-pronged approach combining computational and experimental methods is often employed.
In Silico Target Identification
-
Virtual Ligand Screening (VLS): This computational technique involves screening large libraries of compounds against the three-dimensional structure of a potential target protein. This approach was successfully used to identify initial 2-aminothiazole hits against CK2.[8]
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Molecular docking has been used to study the interaction of 2-aminothiazole derivatives with targets like carbonic anhydrases and cholinesterases.[12]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent derivatives.[10]
In Vitro Target Validation
-
Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. Standard methods include radioactive assays (measuring the incorporation of ³²P-ATP into a substrate) and fluorescence-based assays.
-
Enzyme Kinetics Studies: These studies, such as Lineweaver-Burk plots, are crucial for determining the mechanism of inhibition (e.g., competitive, non-competitive, or allosteric).[8]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of a drug-target interaction in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR can be used to identify the binding epitope of a ligand on its target protein.[8]
Cellular Target Engagement and Pathway Analysis
-
Western Blot Analysis: This technique is used to assess the phosphorylation status of downstream target proteins of a specific kinase, confirming the inhibitor's effect within a cellular context.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.
-
Proliferation and Apoptosis Assays: These assays determine the functional consequences of target inhibition, such as decreased cell viability and induction of programmed cell death.[14]
The following diagram illustrates a general workflow for the discovery and validation of 2-aminothiazole-based therapeutic agents.
Caption: A generalized workflow for the discovery and development of 2-aminothiazole-based therapeutics.
Signaling Pathway Modulation by 2-Aminothiazole Derivatives
The therapeutic effects of 2-aminothiazole derivatives are a direct consequence of their ability to modulate key signaling pathways. The following diagram illustrates the inhibition of the PI3K/Akt signaling pathway by a 2-aminothiazole derivative like Alpelisib.
Caption: Simplified PI3K/Akt signaling pathway and its inhibition by a 2-aminothiazole derivative.
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its ability to target a wide range of proteins, including kinases, enzymes, and receptors, with high potency and selectivity is well-established. Future research in this area will likely focus on several key aspects:
-
Expansion of Target Space: Exploring novel and challenging targets for which the 2-aminothiazole scaffold may be well-suited.
-
Development of Covalent Inhibitors: Designing 2-aminothiazole derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.
-
Targeted Protein Degradation: Utilizing the 2-aminothiazole motif as a warhead in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of disease-causing proteins.
-
Improved Drug Delivery: Developing novel formulations and delivery systems to enhance the therapeutic index of 2-aminothiazole-based drugs.
References
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Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 1: Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]
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Senturk, M., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Archives of Biochemistry and Biophysics, 723, 109241. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Aouad, M. R., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(29), 26173–26190. [Link]
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Bestgen, B., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 192, 112179. [Link]
-
Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Costa, R. F., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]
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Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
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Sharma, P., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 4(1), 252-263. [Link]
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Taylor & Francis. (n.d.). 2-aminothiazole – Knowledge and References. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
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Kumar, A., et al. (2016). Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. ChemInform, 47(45). [Link]
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ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]
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ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. [Link]
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Methodological & Application
Protocol for the synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in laboratory
An Application Note for the Laboratory Synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Abstract
This document provides a comprehensive, two-step protocol for the laboratory synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, a heterocyclic compound of interest for drug discovery and medicinal chemistry. The synthesis proceeds via the formation of a 2-(3-bromophenyl)thioacetamide intermediate, followed by a cyclocondensation reaction with chloroacetonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, safety protocols, and characterization data to ensure a reliable and reproducible synthesis.
Introduction and Significance
Thiazole derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific target molecule, 2-(3-Bromo-benzyl)-thiazol-4-ylamine, incorporates a bromobenzyl moiety, a common functional group in pharmacologically active compounds, making it a valuable building block for library synthesis and lead optimization.
The presented synthesis is designed for efficiency and reliability, adapting classical heterocyclic chemistry principles to produce the target 4-aminothiazole, a structural isomer distinct from the more commonly synthesized 2-aminothiazoles derived from the standard Hantzsch reaction.[4][5] The protocol emphasizes safety, reproducibility, and rigorous characterization of the final compound.
Reaction Scheme and Mechanism
The synthesis is achieved in two primary stages:
-
Thioamide Formation: Conversion of 2-(3-bromophenyl)acetonitrile to 2-(3-bromophenyl)thioacetamide. This step introduces the requisite thioamide functionality.
-
Cyclocondensation: Reaction of the thioacetamide intermediate with chloroacetonitrile to construct the 4-aminothiazole ring. This is a variation of the Hantzsch thiazole synthesis, where the thioamide provides the S-C-N fragment and chloroacetonitrile provides the C-C-N fragment of the heterocyclic ring.
The overall reaction is depicted below:
Caption: Overall two-step synthesis pathway.
Health and Safety Precautions
All procedures must be conducted in a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.
Reagent-Specific Hazards:
-
2-(3-Bromophenyl)acetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7][8]
-
Thiourea (and related thioamides): Toxic and may have adverse effects on the thyroid gland with prolonged exposure.[9][10] It is also a suspected carcinogen.[11] Handle with extreme care to avoid dust inhalation.
-
Chloroacetonitrile: Acutely toxic and flammable. Can be fatal if inhaled, swallowed, or in contact with skin. Work with this reagent requires stringent safety measures.
-
Lawesson's Reagent: Flammable solid. Releases toxic hydrogen sulfide gas upon contact with water or acids.
-
Solvents (Ethanol, Ethyl Acetate, Dichloromethane): Flammable and volatile. Avoid inhalation of vapors.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Materials and Equipment
Table 1: Reagents and Chemicals
| Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Form | Notes |
| 2-(3-Bromophenyl)acetonitrile | 31938-07-5 | 196.04 | Solid | Starting material |
| Lawesson's Reagent | 19172-47-5 | 404.47 | Solid | Thionating agent |
| Chloroacetonitrile | 107-14-2 | 75.50 | Liquid | Highly toxic |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Solid | Base |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | Liquid | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | Solvent |
| n-Hexane | 110-54-3 | 86.18 | Liquid | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid | Drying agent |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Glass funnels and Büchner funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
Caption: Experimental workflow for the two-step synthesis.
Part A: Synthesis of 2-(3-bromophenyl)thioacetamide (Intermediate I)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-bromophenyl)acetonitrile (10.0 g, 51.0 mmol) and dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add Lawesson's reagent (11.3 g, 28.0 mmol, 0.55 eq) to the solution in one portion. The use of a slight excess of the nitrile relative to the thionating agent ensures complete conversion of the more valuable reagent.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:EtOAc), observing the disappearance of the starting nitrile spot and the appearance of a new, more polar spot for the thioamide.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted Lawesson's reagent.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane, to yield the pure thioamide as a pale yellow solid.
Part B: Synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-(3-bromophenyl)thioacetamide intermediate (5.0 g, 21.7 mmol) and sodium bicarbonate (2.2 g, 26.1 mmol, 1.2 eq) in anhydrous ethanol (50 mL). The base is crucial for neutralizing the HCl generated during the cyclization.
-
Reagent Addition: While stirring at room temperature, add chloroacetonitrile (1.5 mL, 23.9 mmol, 1.1 eq) dropwise over 5 minutes. Caution: Chloroacetonitrile is highly toxic; this step must be performed in a well-ventilated fume hood.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 8-12 hours. Monitor the reaction by TLC (1:1 Hexane:EtOAc) until the thioamide is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL). The crude product can be further purified by recrystallization from an ethanol/water mixture to afford 2-(3-Bromo-benzyl)-thiazol-4-ylamine as a crystalline solid.
Characterization and Data Validation
The identity and purity of the final product must be confirmed using the following analytical methods.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 50% Ethyl Acetate in Hexane.
-
Expected Rf: ~0.4 (This value is an estimate and should be confirmed experimentally).
-
-
Melting Point: A sharp melting point range indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-7.2 ppm (m, 4H): Signals corresponding to the four protons on the bromophenyl ring.
-
δ ~6.5 ppm (s, 2H): Broad singlet for the -NH₂ protons of the 4-amino group (D₂O exchangeable).
-
δ ~6.2 ppm (s, 1H): Singlet for the C5 proton of the thiazole ring.
-
δ ~4.1 ppm (s, 2H): Singlet for the benzylic -CH₂- protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~170 ppm: C2 of thiazole ring.
-
δ ~165 ppm: C4 of thiazole ring.
-
δ ~140-120 ppm: Signals for aromatic carbons, including the C-Br carbon at ~122 ppm.
-
δ ~100 ppm: C5 of thiazole ring.
-
δ ~38 ppm: Benzylic -CH₂- carbon.
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~1620 cm⁻¹: C=N stretching of the thiazole ring.
-
~1550 cm⁻¹: C=C stretching of the aromatic ring.
-
-
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₁₀H₉BrN₂S: 268.97 [M+H]⁺ and 270.97 [M+H+2]⁺, showing the characteristic isotopic pattern for bromine.
-
-
References
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Application Note & Protocols: High-Throughput Screening Assays for 2-(3-Bromo-benzyl)-thiazol-4-ylamine Analogs as Putative Kinase Inhibitors
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This document provides a comprehensive guide for developing and executing high-throughput screening (HTS) campaigns for a novel compound series, 2-(3-Bromo-benzyl)-thiazol-4-ylamine and its analogs. Based on the prevalence of the thiazole scaffold in kinase inhibitor discovery, this guide is structured around the hypothesis that these compounds are potential modulators of protein kinase activity. We present detailed protocols for robust, scalable primary and secondary assays, strategies for identifying and mitigating assay interference, and a framework for hit validation and characterization. The methodologies are designed to ensure data integrity and provide a clear path from initial screening to lead optimization.
Introduction: The Rationale for Screening Thiazole-Containing Compounds
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets, most notably protein kinases. Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery.
The 2-(3-Bromo-benzyl)-thiazol-4-ylamine series represents a novel chemical space with the potential for potent and selective kinase inhibition. The bromine atom on the benzyl ring provides a vector for further chemical modification, allowing for the rapid generation of a diverse analog library to explore the structure-activity relationship (SAR). This application note outlines a strategic approach to screening such a library to identify and validate promising lead candidates.
HTS Campaign Strategy: A Multi-Faceted Approach
A successful HTS campaign requires a tiered approach, starting with a broad primary screen to identify initial "hits," followed by a series of more specific secondary and counter-assays to confirm activity and eliminate artifacts.
Primary Screening Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal assay suitable for virtually any kinase, regardless of the substrate, and its robust "glow" luminescence signal is less prone to interference from colored or fluorescent compounds.
Principle of the Assay
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, the kinase activity.
Detailed Protocol: Primary HTS (384-well format)
Materials:
-
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100
-
Test compounds (dissolved in 100% DMSO)
-
White, opaque, 384-well assay plates
-
A plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into wells of the assay plate for a final concentration of 10 µM. Dispense 50 nL of DMSO into control wells (Maximum and Minimum activity).
-
Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in Assay Buffer. The final concentration of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate solution to all wells.
-
ATP Addition: Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Km of the kinase for ATP. Add 5 µL of the 2X ATP solution to all wells except the "Minimum Activity" (background) controls. Add 5 µL of Assay Buffer to the minimum activity wells.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Identification
The quality of the HTS assay is assessed using the Z'-factor, a statistical measure of the separation between the high (max) and low (min) signal controls.
-
Z'-Factor Calculation: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ) A Z'-factor ≥ 0.5 is indicative of an excellent assay.
-
Percentage Inhibition Calculation: % Inhibition = 100 * ( 1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min) )
-
Hit Criteria: Compounds exhibiting >50% inhibition (or a threshold based on 3 times the standard deviation of the sample field) are selected as primary hits.
Hit Confirmation and Counter-Screening
Primary hits must be subjected to a rigorous validation process to confirm their activity and rule out non-specific mechanisms of inhibition.[1][2] This involves re-testing in a dose-response format and employing assays that identify common sources of false positives.
Dose-Response (IC₅₀) Determination
Primary hits are re-tested using the ADP-Glo™ assay, but across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value). This confirms the activity and establishes an initial SAR.
Counter-Screen: Identifying Assay Interference
A common source of false positives in luminescence-based assays is direct inhibition of the luciferase enzyme.
-
Protocol: Luciferase Inhibition Counter-Screen:
-
Set up a reaction in a 384-well plate containing Assay Buffer and a concentration of ADP equivalent to that produced in the primary assay.
-
Add the hit compounds at the primary screening concentration (10 µM).
-
Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent.
-
Read luminescence immediately and after 30 minutes.
-
Compounds that significantly reduce the luminescent signal in this setup are likely luciferase inhibitors and should be flagged or deprioritized.
-
Orthogonal Secondary Assay: TR-FRET
To ensure that hits are genuine inhibitors of the kinase and not artifacts of the primary assay technology, an orthogonal assay with a different detection principle is essential.[3] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.
Principle of the TR-FRET Assay
This assay measures the phosphorylation of a biotinylated substrate by the kinase. A Europium (Eu³⁺)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When the biotinylated substrate is brought into proximity with Streptavidin-Allophycocyanin (SA-APC), excitation of the Europium donor results in energy transfer to the APC acceptor, generating a specific FRET signal. Inhibition of the kinase prevents substrate phosphorylation, leading to a loss of the FRET signal. The time-resolved detection minimizes background fluorescence.[4]
Protocol: TR-FRET Orthogonal Assay
-
Compound Plating: Plate serial dilutions of confirmed hits into appropriate assay plates.
-
Kinase Reaction: Add kinase, biotinylated substrate, and ATP. Incubate for 60-90 minutes.
-
Detection: Stop the reaction by adding an EDTA-containing buffer. Add the Eu-labeled antibody and SA-APC detection reagents.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu³⁺). The ratio of these signals is calculated to determine the FRET response.
Hits that show consistent dose-dependent inhibition in both the ADP-Glo™ and TR-FRET assays are considered high-confidence, on-target inhibitors, ready for further characterization and lead optimization.
Data Summary and Interpretation
All quantitative data should be organized for clear interpretation and comparison.
Table 1: HTS Data Summary
| Parameter | Value | Interpretation |
|---|---|---|
| Assay Plates | 100 | Total number of plates screened |
| Compounds Screened | 35,200 | Total compounds from the analog library |
| Mean Z'-Factor | 0.78 | Excellent assay quality and robustness |
| Primary Hit Rate | 2.5% | A manageable number of initial hits (880 compounds) |
| Hit Criteria | >50% Inh. | Threshold for selecting primary hits |
Table 2: Hit Validation Funnel
| Stage | Compounds Entered | Compounds Passed | Pass Rate | Key Decision |
|---|---|---|---|---|
| Primary HTS | 35,200 | 880 | 2.5% | Initial identification of activity |
| Dose-Response Confirmation | 880 | 415 | 47.2% | Confirmed potency (IC₅₀ < 20 µM) |
| Luciferase Counter-Screen | 415 | 378 | 91.1% | Removed compounds interfering with detection |
| Orthogonal (TR-FRET) Assay | 378 | 125 | 33.1% | Confirmed on-target activity, removed tech. artifacts |
| Validated Hits for SAR | - | 125 | - | High-confidence hits for lead optimization |
Conclusion
The screening funnel described provides a robust and efficient pathway for the identification of novel kinase inhibitors from the 2-(3-Bromo-benzyl)-thiazol-4-ylamine analog library. By combining a universal primary assay like ADP-Glo™ with a mechanistically distinct orthogonal assay such as TR-FRET, this workflow systematically eliminates false positives and ensures that resources are focused on chemically tractable and biologically relevant hit series. The resulting validated hits provide a strong foundation for subsequent structure-activity relationship studies and the development of potent and selective lead candidates.
References
- Vertex AI Search. (2021). Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net.
- Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review.
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- Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
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- Creative Biolabs. (n.d.). Hit Validation Services.
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- Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
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Application Notes and Protocols for the Investigation of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in Cancer Cell Line Studies
Introduction: The Rationale for Investigating 2-(3-Bromo-benzyl)-thiazol-4-ylamine in Oncology Research
The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4][5][6] The 2-aminothiazole scaffold, in particular, is a key component of several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, underscoring its therapeutic potential in oncology.[1][2][7]
The compound of interest, 2-(3-Bromo-benzyl)-thiazol-4-ylamine, integrates three key structural features: the 2-aminothiazole core, a benzyl group that can influence lipophilicity and molecular interactions, and a bromine atom on the benzyl ring. The presence and position of a halogen, such as bromine, on an aromatic ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its anticancer activity.[4][8] These characteristics make 2-(3-Bromo-benzyl)-thiazol-4-ylamine a compelling candidate for investigation as a novel anticancer agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in vitro anticancer potential of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.
Compound Handling and Safety Precautions
Given that 2-(3-Bromo-benzyl)-thiazol-4-ylamine is a brominated aromatic compound, appropriate safety measures are imperative. Brominated compounds can be hazardous and reactive.[9][10]
Safety Guidelines:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of dust or vapors. In case of potential aerosol generation, respiratory protection should be used.[11]
-
In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[9]
-
Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.[10]
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the initial in vitro characterization of 2-(3-Bromo-benzyl)-thiazol-4-ylamine's anticancer activity.
Caption: A hypothetical signaling pathway for the induction of apoptosis by the compound.
Protocol 4: Western Blot Analysis
To validate the proposed mechanism, the expression levels of key proteins in the signaling pathway can be assessed by Western blotting.
Procedure:
-
Treat cells with 2-(3-Bromo-benzyl)-thiazol-4-ylamine and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of 2-(3-Bromo-benzyl)-thiazol-4-ylamine as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.
References
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). PubMed Central. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. [Link]
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Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Taylor & Francis Online. [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2023). Dolly Corporation. [Link]
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2018). University of South Florida. [Link]
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Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. (2022). Arabian Journal of Chemistry. [Link]
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Bromination safety. (2024). YouTube. [Link]
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Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. (2017). ResearchGate. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
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BROMINE BROMINE - Safety Handbook. ICL Group. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). PubMed Central. [Link]
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New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. (2021). National Institutes of Health. [Link]
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Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). ACS Publications. [Link]
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Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2019). PubMed Central. [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). MDPI. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PubMed Central. [Link]
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PubMed Central. [Link]
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Application Notes & Protocols for the Antimicrobial Evaluation of Novel Thiazole Compounds
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with potent antimicrobial activity.[1] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products with diverse biological activities.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel thiazole compounds for their antimicrobial properties. We present a series of robust, validated protocols, from initial determination of inhibitory concentrations to advanced characterization of bactericidal kinetics and anti-biofilm potential. The methodologies are grounded in the performance standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity, reproducibility, and relevance.[4][5]
Introduction: The Rationale for Thiazole-Based Antimicrobials
Thiazole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2] Their chemical versatility allows for structural modifications that can be tuned to target specific microbial pathways, overcoming existing resistance mechanisms.[6]
Key Mechanistic Insights: The antimicrobial efficacy of thiazole compounds is often attributed to their ability to interfere with essential bacterial processes. Documented mechanisms include:
-
Enzyme Inhibition: Thiazoles have been shown to inhibit critical bacterial enzymes such as DNA gyrase (essential for DNA replication), β-ketoacyl-acyl carrier protein synthase III (FabH) in fatty acid synthesis, and FtsZ, a key protein in cell division.[1]
-
Cell Wall Synthesis Disruption: Some derivatives act similarly to β-lactam antibiotics by inhibiting peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][2]
-
Metabolic Pathway Interference: Sulfathiazole, an early sulfa drug, competitively inhibits dihydropteroate synthase, blocking the synthesis of folic acid necessary for bacterial survival.[2]
-
Cell Membrane Disruption: The amphiphilic nature of certain thiazole derivatives allows them to integrate into and disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[6]
This guide outlines a logical workflow to rigorously assess these potential activities in a laboratory setting.
Experimental Evaluation Workflow
A systematic approach is crucial for the efficient and comprehensive evaluation of novel compounds. We propose a tiered workflow that progresses from foundational quantitative assessments to more complex, dynamic characterizations.
Figure 1: Recommended workflow for antimicrobial evaluation.
Tier 1: Primary Quantitative Screening Protocols
The initial goal is to quantify the potency of the thiazole compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the gold standard for susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] This protocol is based on CLSI guidelines.[9][10]
Causality and Trustworthiness: This method is preferred for screening due to its efficiency, low sample volume, and amenability to high-throughput formats. Adherence to a standardized inoculum density (0.5 McFarland) is critical for reproducibility, as a higher bacterial load would require a higher concentration of the compound for inhibition.[7]
Materials:
-
Novel thiazole compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Vortex thoroughly to create a homogenous suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀ ≈ 0.08-0.13). e. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[7]
-
Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the thiazole compound stock, appropriately diluted in CAMHB, to the first column of wells. This creates the starting concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. d. Discard 100 µL from column 10. Wells in columns 1-10 now contain 100 µL of serially diluted compound. e. Controls:
- Column 11 (Growth Control): 100 µL CAMHB (no compound).
- Column 12 (Sterility Control): 200 µL CAMHB (no compound, no bacteria).
-
Inoculation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1e) to wells in columns 1-11. b. Do NOT add bacteria to column 12. c. The final volume in wells 1-11 is 200 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL. The compound concentrations are now halved.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Examine the plate visually or with a plate reader. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should be turbid. b. The MIC is the lowest concentration of the thiazole compound at which there is no visible growth (i.e., the first clear well).
Protocol: Minimum Bactericidal Concentration (MBC)
The MBC assay is a logical extension of the MIC test, designed to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]
Causality and Trustworthiness: This step is crucial for drug development, as bactericidal agents are often preferred for treating severe infections. The 99.9% kill threshold is a long-established standard in microbiology for defining bactericidal activity.[11]
Figure 2: Workflow from MIC determination to MBC confirmation.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other non-selective agar plates
-
Sterile pipette tips and micropipettes
Step-by-Step Methodology:
-
Subculturing: a. Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control. b. Mix the contents of each selected well thoroughly. c. Aseptically pipette a fixed volume (e.g., 10-100 µL) from each of these wells and spot-plate it onto a labeled agar plate. d. Allow the spots to dry completely before inverting the plates.
-
Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. After incubation, count the number of colonies (CFUs) on each spot. b. The MBC is the lowest concentration of the thiazole compound that produced a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (approx. 5 x 10⁵ CFU/mL). For a 100 µL spot, a 99.9% kill corresponds to ≤ 50 colonies from an initial inoculum of 5x10⁵ CFU/mL.
Table 1: Example MIC and MBC Data for Novel Thiazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Thiazole-A | S. aureus | 8 | 16 | Bactericidal (≤4) |
| Thiazole-A | E. coli | 16 | >128 | Bacteriostatic (>4) |
| Thiazole-B | S. aureus | 4 | 4 | Bactericidal (≤4) |
| Thiazole-B | E. coli | 8 | 16 | Bactericidal (≤4) |
| Vancomycin | S. aureus | 1 | 2 | Control (Bactericidal) |
| Chloramphenicol | E. coli | 4 | 64 | Control (Bacteriostatic) |
| An MBC/MIC ratio of ≤4 is generally considered bactericidal. |
Tier 2: Advanced Characterization Protocols
Protocol: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of bactericidal activity over time.[13] It helps differentiate between concentration-dependent and time-dependent killing, which is vital for dosing regimen design.
Causality and Trustworthiness: Unlike the single endpoint of an MBC assay, a time-kill curve reveals how quickly a compound acts.[14] Including a no-drug control is essential to ensure the observed killing is due to the compound and not cell death in the stationary phase. A 3-log₁₀ reduction (99.9% kill) is the standard benchmark for significant bactericidal activity.[15]
Step-by-Step Methodology:
-
Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB with a starting density of ~5 x 10⁵ CFU/mL.
-
Exposure: Add the thiazole compound at relevant concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control (no compound) and a positive control antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto agar.
-
Incubation & Counting: Incubate plates for 18-24 hours and count the viable colonies (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[15][16]
Protocol: Anti-Biofilm Activity by Crystal Violet Assay
Bacterial biofilms are notoriously resistant to conventional antibiotics.[17] This assay quantifies the ability of a thiazole compound to either prevent biofilm formation or eradicate established biofilms. The crystal violet dye stains the total biofilm biomass.[18]
Causality and Trustworthiness: This assay provides a robust, quantitative measure of biofilm mass.[19] It is critical to include multiple washing steps to remove planktonic (free-floating) cells, ensuring that only the adherent biofilm is measured.[20] Solubilizing the bound dye allows for accurate spectrophotometric quantification.
Figure 3: Step-by-step workflow for the crystal violet biofilm assay.
Step-by-Step Methodology (Biofilm Inhibition):
-
Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the thiazole compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Inoculation: Add a standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well. Include growth and sterility controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Carefully discard the medium and gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate multiple times with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the bound dye. Incubate for 15-30 minutes.
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at ~590 nm. The reduction in absorbance compared to the growth control indicates the percentage of biofilm inhibition.
References
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
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Saquib, M., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14383-14404. [Link]
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Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Tighadouini, S., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(23), 7183. [Link]
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Akmatov, M. K., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(11), 1410. [Link]
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Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances. [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
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National Center for Biotechnology Information. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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National Center for Biotechnology Information. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163-175. [Link]
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Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]
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Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
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CORE. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. [Link]
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ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, ensuring compliance with international regulatory standards. The methodology is built upon a systematic approach, beginning with method development, proceeding through forced degradation studies to ensure specificity, and culminating in full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] Additionally, considerations for developing a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level analysis are discussed.
Introduction and Rationale
2-(3-Bromo-benzyl)-thiazol-4-ylamine is a heterocyclic amine containing a thiazole core, a structure prevalent in many pharmaceutically active compounds, including kinase inhibitors.[4] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of drug substances and products throughout the development lifecycle. A robust analytical method is essential for purity assessment, stability testing, and quality control.
The primary objective is to develop a stability-indicating method, which is a procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][6] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to generate potential degradants.[7][8][9] The method is then validated to demonstrate its suitability for its intended purpose, adhering to the principles outlined in the ICH Q2(R2) guideline.[1][10]
Proposed Analytical Strategy: A Phased Approach
Our strategy involves a two-pronged approach to address the analytical needs for 2-(3-Bromo-benzyl)-thiazol-4-ylamine:
-
Primary Method (RP-HPLC with UV Detection): A robust, reliable method for routine quality control, assay, and purity determination. This is the main focus of this application note.
-
Secondary Method (LC-MS/MS): A high-sensitivity, high-specificity method ideal for bioanalytical studies (e.g., pharmacokinetics) or for the detection and quantification of trace-level impurities and degradants.[4][11][12]
This document will provide a detailed protocol for the development and validation of the primary RP-HPLC method.
Part 1: Stability-Indicating RP-HPLC Method Development
The development of a reliable HPLC method is a systematic process. The physicochemical properties of 2-(3-Bromo-benzyl)-thiazol-4-ylamine (a moderately polar, aromatic compound with a basic amine group) suggest that reversed-phase chromatography is the most suitable approach.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chemicals:
-
2-(3-Bromo-benzyl)-thiazol-4-ylamine Reference Standard (purity >99.5%)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (≥99%)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (AR grade)
-
-
Columns: A C18 reversed-phase column is recommended as a starting point. A common dimension is 150 x 4.6 mm with a 5 µm particle size.[13]
Experimental Workflow for Method Development
The following diagram illustrates the logical flow from initial parameter selection to a fully validated method.
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Application Notes & Protocols: In Vivo Efficacy of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
A Senior Application Scientist's Guide for Preclinical Evaluation in Inflammatory Disease Models
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for the novel compound, 2-(3-Bromo-benzyl)-thiazol-4-ylamine. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document outlines detailed protocols for evaluating the anti-inflammatory potential of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in established murine models of acute and chronic inflammation. The protocols are designed to ensure scientific rigor, reproducibility, and the generation of robust data packages for preclinical decision-making.
Introduction and Scientific Rationale
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[6][7] The thiazole scaffold is a privileged structure in drug discovery, and its derivatives have shown promise in modulating inflammatory pathways.[2][4] 2-(3-Bromo-benzyl)-thiazol-4-ylamine is a novel investigational compound. While its precise mechanism of action is under investigation, its structural similarity to other biologically active thiazole derivatives suggests potential modulation of key inflammatory mediators.
The following protocols are designed to systematically evaluate the in vivo efficacy of this compound. The selection of animal models is critical for translating preclinical findings.[8] We will utilize the carrageenan-induced paw edema model for acute inflammation and the cotton pellet-induced granuloma model for chronic inflammation, as these are well-characterized and widely used for screening anti-inflammatory agents.[6][9]
Postulated Mechanism of Action (MoA) Pathway
While the exact molecular targets of 2-(3-Bromo-benzyl)-thiazol-4-ylamine are yet to be fully elucidated, based on the known anti-inflammatory effects of similar thiazole-containing compounds, a plausible signaling pathway to investigate involves the inhibition of pro-inflammatory cytokine production and downstream inflammatory cascades.
Caption: Carrageenan-Induced Paw Edema Workflow.
Step-by-Step Protocol:
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Standard): Indomethacin (10 mg/kg, p.o.) or another appropriate NSAID.
-
Group III-V (Test): 2-(3-Bromo-benzyl)-thiazol-4-ylamine at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| Compound (Low) | 10 | ||
| Compound (Mid) | 30 | ||
| Compound (High) | 100 |
Chronic Inflammation Model: Cotton Pellet-Induced Granuloma
This model is suitable for evaluating the effect of anti-inflammatory agents on the proliferative phase of inflammation. [9] Experimental Workflow:
Caption: Cotton Pellet-Induced Granuloma Workflow.
Step-by-Step Protocol:
-
Grouping: As described in the acute inflammation model.
-
Implantation:
-
Anesthetize the animals.
-
Shave the dorsal skin and disinfect with 70% ethanol.
-
Make a small incision and subcutaneously implant two sterile, pre-weighed cotton pellets (10 mg each), one on each side of the dorsal midline.
-
Suture the incision.
-
-
Dosing: Administer the respective treatments daily for 7 consecutive days, starting from the day of implantation.
-
Euthanasia and Explantation: On the 8th day, euthanize the animals. Carefully dissect out the cotton pellets along with the granulomatous tissue.
-
Drying and Weighing: Dry the pellets in a hot air oven at 60°C until a constant weight is achieved. Weigh the dried pellets to determine the amount of granuloma tissue formed.
-
Data Analysis: Calculate the percentage inhibition of granuloma formation using the following formula:
-
% Inhibition = [ (Wc - Wt) / Wc ] * 100
-
Where Wc is the mean dry weight of the granuloma in the control group, and Wt is the mean dry weight of the granuloma in the treated group.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Dry Granuloma Weight (mg) ± SEM | % Inhibition of Granuloma |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| Compound (Low) | 10 | ||
| Compound (Mid) | 30 | ||
| Compound (High) | 100 |
Pharmacokinetic Considerations
Understanding the pharmacokinetic (PK) profile of 2-(3-Bromo-benzyl)-thiazol-4-ylamine is crucial for interpreting the efficacy data. Thiazole derivatives can exhibit variable oral bioavailability. [10]A preliminary PK study in the same species and strain is highly recommended to determine key parameters such as Cmax, Tmax, AUC, and half-life. This information will help in optimizing the dosing regimen for the efficacy studies.
Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the initial in vivo evaluation of the anti-inflammatory efficacy of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. Positive results from these studies would warrant further investigation into the compound's mechanism of action, safety profile, and its potential in more complex disease models.
References
-
Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(4), 637–649. [Link]
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Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Sindhu, R., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]
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(PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. [Link]
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Dalvie, D., O'Donnell, J. P., & Prakasha, A. (2001). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 29(12), 1561–1566. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
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Okonkwo, C. F., Obonga, W. O., & Egbujor, M. C. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. ResearchGate. [Link]
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Ghiurca, I. L., Vlase, L., Antonoaea, P., Gheldiu, A. M., & Vlase, T. I. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5595. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 202-210. [Link]
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Biological Potential of Thiazole Derivatives of Synthetic Origin. (2024). ResearchGate. [Link]
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Eldehna, W. M., Al-Warhi, T., Al-Ansary, G. H., Al-Rashood, S. T., & Abou-Seri, S. M. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Medicinal Chemistry. [Link]
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Application Notes & Protocols: A Multi-Assay Approach to Characterizing the Cytotoxicity of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxic profile of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, a novel compound within the pharmacologically significant thiazole class. Thiazole derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3] A thorough understanding of a novel compound's cytotoxicity is a critical first step in the drug discovery pipeline, providing essential data on therapeutic potential and safety.[4][5] This guide details the rationale and step-by-step protocols for a multi-assay strategy, ensuring a robust and multi-faceted characterization of the compound's impact on cell health. We will cover assays for metabolic activity (MTT), membrane integrity (LDH release), and the mechanism of cell death (Annexin V/PI staining).
Introduction: The Rationale for a Multi-Pronged Cytotoxicity Assessment
The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating efficacy by interacting with key cancer targets and blocking disease progression pathways.[1][6] Novel derivatives such as 2-(3-Bromo-benzyl)-thiazol-4-ylamine require rigorous evaluation to determine their biological activity. Cytotoxicity testing is fundamental to this process, serving two primary goals: identifying potential therapeutic efficacy against cancer cells and flagging potential toxicity to healthy cells.[4][5]
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in metabolic activity could signify either cell death or merely a state of metabolic quiescence (cytostasis). Therefore, to build a comprehensive and reliable profile, it is imperative to employ orthogonal assays that probe different cellular health markers.[7][8]
This guide advocates for a tripartite approach:
-
Metabolic Viability Assay (MTT): To quantify changes in mitochondrial reductase activity, a proxy for overall metabolic health and cell viability.[9][10][11]
-
Membrane Integrity Assay (LDH): To measure the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[12][13][14]
-
Apoptosis vs. Necrosis Assay (Annexin V/PI): To elucidate the specific mechanism of cell death, distinguishing between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[15]
By integrating data from these distinct assays, researchers can confidently characterize the cytotoxic potential and mode of action of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Foundational Experimental Design
Before proceeding to specific protocols, several key experimental parameters must be established to ensure data integrity and reproducibility.
Strategic Cell Line Selection
The choice of cell lines is critical and should align with the research objectives.[16][17] To evaluate a potential anticancer agent, a panel should include:
-
Cancer Cell Lines: Select lines relevant to the intended therapeutic area. For broad-spectrum screening, a common panel includes:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HepG2: Human liver carcinoma.[18]
-
-
Non-Cancerous Control Cell Line: To assess selectivity and potential for off-target toxicity, include a "normal" cell line.
Compound Handling and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store at -20°C.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects. It is crucial that all wells, including untreated controls, contain the same final concentration of the vehicle. This concentration should be kept to a minimum, typically ≤0.5%, to avoid confounding results.[20][21]
-
Dose Range: Determine the half-maximal inhibitory concentration (IC50) by testing the compound across a wide range of concentrations. A common approach is to use an eight-point serial dilution (e.g., 0.1, 0.3, 1, 3, 10, 30, 100, 300 µM).[5]
Essential Controls for Data Validation
Every assay plate must include the following controls:
-
Untreated Control: Cells cultured in medium with vehicle only. This represents 100% viability or baseline cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This validates that the assay system is responsive to cytotoxic insults.
-
Blank Control: Medium without cells. This is used to subtract the background absorbance/fluorescence of the medium and assay reagents.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
Principle
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product.[9][22] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[10][23]
Materials
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol; or 10% SDS in 0.01 M HCl)[11][22]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference wavelength ~620 nm)
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in culture medium at 2x the final desired concentration. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the crystals.[22]
-
Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9][22] Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 620-630 nm to reduce background noise.[9][22]
Data Analysis
Calculate the percentage of cell viability using the following formula: % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100
Protocol 2: LDH Cytotoxicity Assay
Principle
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key event in necrosis or late-stage apoptosis.[12][14] The LDH assay quantitatively measures this released LDH activity.[13] In a coupled enzymatic reaction, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[13]
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific), which typically includes:
-
Substrate Mix
-
Assay Buffer
-
Stop Solution
-
Lysis Buffer (for maximum LDH release control)
-
-
96-well flat-bottom plates (one for cell culture, one for the assay)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm, reference wavelength ~680 nm)[12][24]
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to also set up wells for the Maximum LDH Release Control .
-
Control Preparation: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release Control" wells. This lyses all cells to release their total LDH content.
-
Supernatant Transfer: After incubation, centrifuge the 96-well cell culture plate at ~250 x g for 5 minutes. This pellets any detached cells and debris.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well of the culture plate to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.
-
Incubation: Cover the plate and incubate at room temperature for 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm within one hour. Use a reference wavelength of 680 nm to correct for background.[24]
Data Analysis
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abssample - Absvehicle) / (Absmax LDH - Absvehicle)] x 100
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
Principle
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues.[15]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which occurs in late apoptosis and necrosis.[25]
This dual staining allows for the following distinctions:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).
Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
6-well plates or T25 flasks for cell culture
-
Cold PBS
-
Flow cytometer
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat with 2-(3-Bromo-benzyl)-thiazol-4-ylamine at concentrations around the determined IC50 value, along with controls. Incubate for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Aspirate the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the trypsinized cells with the supernatant collected earlier.
-
-
Cell Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[25]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[25][26]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[25] Analyze the samples immediately by flow cytometry. Be sure to include unstained, PI-only, and FITC-only controls to set up compensation and gates correctly.
Data Interpretation and Presentation
IC50 Determination
After calculating the % Viability or % Cytotoxicity for each concentration, plot the results on a graph with the Log of the compound concentration on the x-axis and the response (% Viability) on the y-axis. Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response.[5][27][28]
Summarizing Results
Consolidate the calculated IC50 values into a clear, concise table for easy comparison of the compound's potency across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Data for 2-(3-Bromo-benzyl)-thiazol-4-ylamine
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| MCF-7 | MTT | 48 hours | 8.5 |
| LDH | 48 hours | 12.1 | |
| A549 | MTT | 48 hours | 15.2 |
| LDH | 48 hours | 20.5 | |
| L929 (Normal) | MTT | 48 hours | > 100 |
| LDH | 48 hours | > 100 |
This table illustrates how to present data. The values are for exemplary purposes only.
The hypothetical data suggest that the compound is selectively cytotoxic to the tested cancer cell lines while having minimal effect on the normal fibroblast cell line, a desirable characteristic for a potential anticancer agent. The Annexin V/PI assay would further clarify if the observed cytotoxicity is due to apoptosis or necrosis. Thiazole derivatives have been shown to induce apoptosis by modulating key signaling pathways, including the Bcl-2 family of proteins and caspases.[6][29][30]
Caption: Potential apoptosis induction pathway for thiazole derivatives.
Conclusion
This application note provides a robust framework for assessing the cytotoxicity of the novel compound 2-(3-Bromo-benzyl)-thiazol-4-ylamine. By employing a combination of assays that measure metabolic activity (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI), researchers can obtain a comprehensive and reliable cytotoxic profile. This multi-faceted data is essential for making informed decisions in the early stages of drug discovery and development, guiding further investigation into the compound's therapeutic potential.
References
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Al-Ostath, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Frontiers in Pharmacology. Retrieved from [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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De, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Retrieved from [Link]
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Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]
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Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]
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RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
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PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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Taylor & Francis Online. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
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Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Protocol Exchange. (2020). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
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Taylor & Francis Online. (2007). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in Kinase Inhibition Assays
Introduction: The Expanding Role of Thiazole Derivatives in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This post-translational modification governs a vast array of cellular processes, and the dysregulation of kinase activity is a well-established hallmark of numerous diseases, including cancer and inflammatory disorders.[2][3] Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery.[4]
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[5][6] The unique physicochemical properties of the thiazole nucleus make it a valuable component in the design of small molecule inhibitors that can target the ATP-binding site of kinases.[7] This document provides detailed application notes and protocols for the characterization of a novel thiazole-containing compound, 2-(3-Bromo-benzyl)-thiazol-4-ylamine, in robust and widely used in vitro kinase inhibition assays. These methodologies are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to assessing the inhibitory potential of this and similar compounds.
Mechanism of Action and Rationale for Kinase Inhibition Assays
While the precise kinase targets of 2-(3-Bromo-benzyl)-thiazol-4-ylamine are yet to be fully elucidated, its structural similarity to other known kinase inhibitors containing a thiazole moiety suggests its potential to function as an ATP-competitive inhibitor.[6][8] Kinase inhibitors of this class typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate.[1] The primary goal of the following assays is to determine the potency of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[9][10]
The selection of the appropriate assay is critical for generating reliable and reproducible data.[9] This guide will detail two widely adopted, non-radioactive methods: a luminescence-based assay that measures ATP depletion and a fluorescence-based assay that monitors the formation of the phosphorylated product.[11][12]
Experimental Workflows and Protocols
General Workflow for Kinase Inhibition Assays
The general workflow for an in vitro kinase inhibition assay involves preparing the inhibitor, setting up the kinase reaction, detecting the signal, and analyzing the data to determine the IC50 value.[13]
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo® Platform)
This protocol is adapted from the principles of the Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.[14][15] The luminescent signal is inversely proportional to the kinase activity.[11][16]
Materials:
-
2-(3-Bromo-benzyl)-thiazol-4-ylamine
-
Target Kinase and its specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Kinase-Glo® Luminescent Kinase Assay Reagent (or similar)
-
DMSO (for inhibitor dilution)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution starting from 1 mM).[2]
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each serially diluted inhibitor concentration or DMSO control to the appropriate wells.
-
Prepare a kinase reaction mixture containing the target kinase in the kinase assay buffer. The optimal concentration of the kinase should be determined empirically.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., 10 µL).[14][15]
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to kinase activity.[11]
-
Protocol 2: Fluorescence-Based Kinase Inhibition Assay
This protocol is based on the principle of detecting the phosphorylated substrate using a fluorescence-based method.[18] One common approach involves a protease that selectively cleaves the non-phosphorylated peptide substrate, liberating a fluorophore. Phosphorylation by the kinase protects the substrate from cleavage, resulting in a low fluorescence signal.[12] Therefore, the fluorescence signal is inversely proportional to kinase activity.
Materials:
-
2-(3-Bromo-benzyl)-thiazol-4-ylamine
-
Target Kinase
-
Fluorescently-labeled peptide substrate (specific for the kinase)
-
ATP
-
Kinase Assay Buffer
-
Termination Buffer containing a protease
-
DMSO
-
Black, non-binding 96- or 384-well plates
-
Multichannel pipettes
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation:
-
Follow the same procedure as described in Protocol 1 for preparing serial dilutions of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each serially diluted inhibitor concentration or DMSO control.
-
Prepare a kinase/substrate mixture in the kinase assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for the optimized reaction time.
-
-
Fluorescence Detection:
-
Stop the kinase reaction by adding 10 µL of the Termination Buffer containing the protease to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for the cleavage of the non-phosphorylated substrate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore used.[12] The fluorescence signal is inversely proportional to kinase activity.
-
Data Analysis and Interpretation
The primary output of a kinase inhibition assay is the determination of the IC50 value. This is achieved by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com.br [promega.com.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 15. ebiotrade.com [ebiotrade.com]
- 16. promega.com [promega.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Welcome to the technical support hub for the synthesis of 2-(3-bromo-benzyl)-thiazol-4-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to improve the yield and purity of this important thiazole intermediate. We will move beyond a simple protocol to explore the underlying chemistry, troubleshoot common issues, and provide actionable strategies for optimization.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The target molecule, 2-(3-bromo-benzyl)-thiazol-4-ylamine, is typically synthesized via the Hantzsch thiazole synthesis, a robust and widely used method involving the condensation of an α-haloketone with a thiourea derivative.[1][3][4][5][6]
This guide will focus on a specific, logical pathway: the reaction between 1-bromo-3-(3-bromophenyl)propan-2-one and thiourea. We will dissect this process to identify and resolve common experimental bottlenecks.
Section 1: Visualized Synthesis Workflow
The synthesis proceeds via a classical Hantzsch mechanism. The workflow involves the initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the final aromatic thiazole ring.[1][4]
Caption: The Hantzsch synthesis pathway for 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Section 2: Core Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization parameters are discussed in the subsequent troubleshooting section.
Materials:
-
1-Bromo-3-(3-bromophenyl)propan-2-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol), anhydrous (approx. 0.2 M concentration)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-(3-bromophenyl)propan-2-one (1.0 eq) and ethanol.
-
Add thiourea (1.2 eq) to the solution. A slight excess of thiourea is used to ensure complete consumption of the α-haloketone.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and stir for 2-4 hours.
-
Reaction Monitoring: Track the disappearance of the starting materials using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate as its hydrobromide salt.[7]
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution while stirring until the pH of the mixture is basic (pH 8-9). This neutralizes the HBr formed and precipitates the free amine product.[8][9]
-
Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold water.
-
If no precipitate forms or if the product is oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations and solutions grounded in chemical principles.
Q1: My reaction yield is consistently low (< 40%). What are the primary causes?
Answer: Low yield is the most frequent complaint and can stem from several factors. Systematically evaluate the following:
| Potential Cause | Explanation & Troubleshooting Steps | Citations |
| Purity of Starting Materials | The α-haloketone, 1-bromo-3-(3-bromophenyl)propan-2-one, can be unstable. Ensure it is freshly prepared or has been stored properly (cold, dark, and under inert atmosphere). Impurities in the thiourea can also introduce side reactions. | [10] |
| Reaction Temperature | While many Hantzsch syntheses run well at reflux in ethanol, some substrates may be sensitive to high temperatures, leading to decomposition. If you observe significant darkening of the reaction mixture, consider running the reaction at a lower temperature (e.g., 40-60°C) for a longer duration. | [8][10] |
| Reaction Time | Incomplete conversion is a common issue. Monitor the reaction closely by TLC. If starting material is still present after the standard 2-4 hours, extend the reaction time. Conversely, prolonged heating can degrade the product. | [8][10] |
| Solvent Choice | Ethanol and methanol are standard choices. However, for certain substrates, aprotic polar solvents like DMF can sometimes improve efficiency. Microwave-assisted synthesis in polar solvents has also been shown to dramatically reduce reaction times and improve yields. | [4][8][10] |
| Inefficient Work-up | The product might be more water-soluble than expected, especially if it remains protonated. Ensure the pH is sufficiently basic (pH 8-9) during the work-up to precipitate the free amine. If precipitation is poor, perform a thorough extraction with an organic solvent like ethyl acetate. | [8] |
Q2: My TLC shows a major byproduct. What could it be?
Answer: The most common byproduct in this reaction is an isomeric impurity, the 2-imino-2,3-dihydrothiazole .
-
Formation Mechanism: This occurs when the cyclization happens through the "other" nitrogen of the isothiouronium intermediate. This pathway is particularly favored under acidic conditions.[11]
-
How to Avoid It:
-
Control pH: The Hantzsch synthesis should ideally be run under neutral or slightly basic conditions to favor the desired 2-aminothiazole isomer.[10] While the reaction naturally produces HBr, starting under neutral conditions is key.
-
Avoid Strong Acids: Do not add acid to catalyze the reaction, as this will strongly promote the formation of the imino isomer.[11]
-
Work-up: The standard basic work-up helps ensure the final isolated product is the desired amine.
-
Q3: The reaction mixture turned dark brown or black almost immediately. Is it salvageable?
Answer: A rapid, dark color change often indicates decomposition of the α-haloketone starting material, which can be unstable. While the reaction may still produce some product, the yield will be severely compromised.
-
Root Cause: This is often due to aged or improperly stored α-haloketone. These compounds can eliminate HBr or undergo self-condensation, especially when heated.
-
Solution: The best course of action is to restart the reaction using freshly prepared or purified α-haloketone. There is no reliable way to salvage a reaction that has undergone extensive decomposition.
Q4: How can I best purify the final product?
Answer: Purification strategy depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and relatively pure (>85%), recrystallization is the most efficient method. An ethanol/water or isopropanol/water solvent system often works well.
-
Column Chromatography: If the crude product is an oil or contains multiple impurities with similar polarity, silica gel column chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.
-
Acid-Base Extraction: As the product is a basic amine, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract your purified product.
-
Bisulfite Adduct Formation: For stubborn impurities, a classical method for purifying 2-aminothiazoles involves forming a water-insoluble bisulfite adduct by treating an aqueous solution of the product with sulfur dioxide or sodium bisulfite. The adduct can be filtered, washed, and then decomposed to regenerate the pure amine.[12]
Section 4: Proactive Yield Enhancement & Troubleshooting Logic
Instead of only reacting to problems, a proactive approach can significantly improve outcomes. The following decision tree helps diagnose issues systematically.
Caption: A logical decision tree for troubleshooting the synthesis.
References
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). Benchchem.
- Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (2025). Benchchem.
- 2-Aminothiazole: synthesis, biological activities and toxicity. (2023). ChemicalBook.
- Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. (2025). Benchchem.
- Purification of 2-aminothiazole. (US2489038A).
- A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Publishing.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Novel synthesis routes for substituted 2-aminothiazoles. (2025). Benchchem.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2017).
- Synthesis of novel 2-amino thiazole deriv
- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2018).
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2023). Springer.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Hantzsch thiazole synthesis - labor
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
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- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification Challenges of Brominated Organic Compounds
Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these unique molecules. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions and explain the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of brominated organic compounds during purification.
Q1: What are the most common impurities found in crude brominated organic compounds?
A1: Impurities often stem from the bromination reaction itself. These can include unreacted starting materials, regioisomers, poly-brominated species, and residual elemental bromine.[1][2] For instance, in the bromination of an aromatic compound, you might find mono-, di-, and tri-brominated products, as well as isomers with bromine at different positions on the ring.[1] Residual bromine can impart a yellow or brown color to the product.[1][3]
Q2: How does the presence of bromine affect the solubility of an organic compound?
A2: The addition of bromine atoms to an organic molecule generally increases its molecular weight and van der Waals forces, leading to decreased solubility in polar solvents and increased solubility in nonpolar organic solvents.[1] The position of the bromine atom can also influence crystal packing and, consequently, solubility, although this is highly specific to the compound.[1]
Q3: Are brominated organic compounds typically stable to common purification techniques?
A3: Not always. Brominated compounds can be susceptible to degradation under certain conditions. Key sensitivities include:
-
Thermal Instability: Some brominated compounds can decompose at elevated temperatures, which is a concern during distillation or high-temperature recrystallization.[4] This can sometimes lead to the release of HBr or Br2.
-
Light Sensitivity: Exposure to UV or even ambient light can sometimes initiate radical reactions, leading to debromination or other side reactions.[5]
-
Silica Gel Instability: The acidic nature of standard silica gel can cause degradation of sensitive brominated compounds during column chromatography.[6] This can manifest as streaking on a TLC plate or the co-elution of the compound with its degradation products.[6]
Q4: What are the primary safety concerns when working with brominated compounds and reagents?
A4: Bromine itself is a strong oxidizing agent, corrosive, and toxic.[7][8][9] It can cause severe skin and eye burns and is fatal if inhaled.[8] Therefore, all work with elemental bromine should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][7][9] Brominated organic compounds themselves can have varying toxicities, and it is crucial to consult the Safety Data Sheet (SDS) for each specific compound.
II. Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for specific issues that may arise during the purification of brominated organic compounds.
Issue 1: My brominated compound is a solid, but recrystallization gives a poor yield or an oil.
Recrystallization is a powerful technique for purifying solids, but its success hinges on selecting the right solvent and controlling the cooling process.[3][10]
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Improper Solvent Choice | 1. Perform a solvent screen: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, hexane, toluene, acetone) at room temperature and with heating.[1] 2. Consider a mixed solvent system: If a single solvent is not ideal, try a binary mixture like ethanol/water.[1] Dissolve the compound in the "good" solvent at an elevated temperature and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the solid before allowing it to cool slowly. | The ideal recrystallization solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[1][10] A mixed solvent system allows for fine-tuning of the solvent polarity to achieve this differential solubility.[1] |
| Crystallization is too rapid | 1. Reheat the solution and add a small amount of additional solvent. 2. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help. | Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[11] Slower cooling promotes the growth of larger, purer crystals.[10] |
| "Oiling Out" | 1. Reheat the solution and add more of the "soluble" solvent. 2. Try a different solvent system. 3. Scratch the inside of the flask with a glass rod at the solution's surface. | "Oiling out" occurs when the compound comes out of solution above its melting point.[11] Adding more solvent can lower the saturation temperature. Scratching the glass provides a nucleation site for crystal growth. |
| Presence of colored impurities or residual bromine | 1. Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) before recrystallization. [1] 2. Treat the hot solution with activated charcoal before filtration. | A sodium bisulfite wash can quench residual bromine.[1] Activated charcoal can adsorb colored impurities.[11] Be aware that charcoal can also adsorb your product, so use it sparingly.[11] |
Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolve the crude brominated compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[10]
-
Dry the crystals thoroughly.[10]
Issue 2: My brominated compound decomposes or streaks during silica gel chromatography.
This is a common problem, especially with compounds that are sensitive to acid.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting chromatography issues.
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Acid-catalyzed decomposition on silica | 1. Deactivate the silica gel: Prepare the column slurry with the eluent containing a small amount of a base, such as triethylamine (~1%).[6] 2. Use a different stationary phase: Consider using neutral or basic alumina, or Florisil.[6] | The acidic silanol groups on the surface of silica gel can catalyze the degradation of sensitive compounds. Neutralizing these sites with a base or using a non-acidic stationary phase can prevent this. |
| Debromination | 1. Minimize exposure to light: Wrap the column in aluminum foil. 2. Work quickly: Do not let the compound sit on the column for an extended period. | Some brominated compounds can undergo light-induced radical debromination.[5] |
| Poor solubility in the eluent | 1. Choose a solvent system where the compound is readily soluble. [6] 2. For very insoluble compounds, consider dissolving the sample in a minimal amount of a stronger solvent (e.g., dichloromethane) before loading onto the column. [6] | Poor solubility can lead to band broadening and streaking. Ensuring the compound is well-dissolved in the mobile phase promotes better separation.[6] |
Issue 3: I suspect debromination is occurring during my purification or workup.
Debromination, the cleavage of a carbon-bromine bond, can be a significant challenge.[12]
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reductive dehalogenation | 1. Avoid strong reducing agents in your workup. 2. Be cautious with certain metals: Some metals, like iron or palladium, can catalyze reductive dehalogenation, especially in the presence of a hydrogen source.[13][14] | The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to cleavage.[12] Reductive conditions can lead to the replacement of the bromine atom with a hydrogen atom.[14] |
| Base-induced elimination | 1. If your compound has a hydrogen atom beta to the bromine, avoid strong, non-nucleophilic bases, especially at elevated temperatures. 2. Use milder basic conditions for neutralization if necessary. | In cases where a β-hydrogen is present, a strong base can induce an E2 elimination reaction, forming an alkene and eliminating HBr. |
| Photochemical decomposition | 1. Protect your compound from light, especially UV radiation. [5] Use amber vials and cover reaction flasks and chromatography columns with foil. | Absorption of light can promote the homolytic cleavage of the C-Br bond, initiating radical chain reactions that lead to debromination.[5] |
Analytical Verification of Debromination
To confirm if debromination is occurring, a multi-technique approach is recommended.[15]
| Analytical Technique | Expected Observation if Debromination Occurs |
| Mass Spectrometry (MS) | Appearance of a peak corresponding to the mass of the debrominated compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be absent for this new peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Disappearance of signals in the aromatic or aliphatic region corresponding to protons near the bromine atom, and the appearance of a new signal for the proton that replaced the bromine. |
| High-Performance Liquid Chromatography (HPLC) | A new, likely more polar, peak will appear in the chromatogram with a different retention time than the desired brominated product.[15][16] |
III. Purity Assessment
Ensuring the purity of the final brominated compound is crucial for its intended application.[15][17] A combination of analytical methods provides the most comprehensive assessment.[15]
Common Purity Assessment Methods
| Method | Information Provided | Considerations for Brominated Compounds |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities.[15][] | The strong UV absorbance of many aromatic brominated compounds makes UV detection highly effective.[15] |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation and purity estimation against a certified internal standard.[15][] | Provides information on the regiochemistry of bromination and can help identify isomeric impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities.[15][] | The isotopic signature of bromine is a powerful tool for identifying bromine-containing species.[19] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Br). | Provides a bulk purity assessment and confirms the elemental formula. |
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system with a UV detector.[15]
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).[15]
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.[15][16]
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Retrieved from
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
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Unknown. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Safety Protocol for Bromination Process. (2024, June 6). Bromination safety. YouTube. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from
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ACS Publications. (n.d.). Bromination Functionalization of Diazo Compounds with CBr4 via Convergent Paired Electrolysis. Organic Letters. Retrieved from [Link]
-
Benchchem. (n.d.). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one. Retrieved from
-
RSC Publishing. (n.d.). Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems. Retrieved from [Link]
-
ACS Publications. (2010, December 30). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities. Retrieved from
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Reddit. (2015, February 28). Recrystallization question. r/chemhelp. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
PubMed. (1990, June). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. Retrieved from [Link]
-
ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(2), 217-220. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
-
Benchchem. (n.d.). Overcoming challenges in the purification of Bromine-77. Retrieved from
-
Benchchem. (2025, November). purification of crude bromopicrin from unreacted starting materials. Retrieved from
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
PubMed. (2019, November 15). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine compounds. Retrieved from [Link]
-
Clemson OPEN. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Retrieved from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
NIH. (n.d.). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. PMC. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Retrieved from [Link]
-
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
ACS Publications. (2023, December 4). Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. Crystal Growth & Design. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Welcome to the technical support center for 2-(3-Bromo-benzyl)-thiazol-4-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide a structured, in-depth approach to understanding and systematically overcoming these issues through a series of frequently asked questions (FAQs) and validated experimental protocols. Our goal is to empower you with the scientific rationale and practical steps needed to achieve successful formulation for your downstream experiments.
Understanding the Molecule: The Root of the Solubility Issue
This basic nature means the compound's charge, and therefore its interaction with polar water molecules, is highly dependent on the pH of the solution. At a pH significantly below its pKa, the amine group will be protonated (R-NH3+), leading to a charged, more water-soluble species. Conversely, at a pH above its pKa, the compound will be in its neutral, less soluble free base form.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when trying to dissolve 2-(3-Bromo-benzyl)-thiazol-4-ylamine. We present the questions in a logical progression, from the simplest to more advanced solubilization strategies.
Q1: I tried dissolving the compound directly in my neutral phosphate-buffered saline (PBS, pH 7.4) and it won't go into solution. What is my first step?
Answer: This is the expected behavior for this molecule. Your first and most critical step is to leverage the basicity of the thiazol-4-ylamine group through pH adjustment .[] By lowering the pH, you can protonate the amine, significantly increasing its aqueous solubility.
Immediate Action:
-
Prepare a dilute acidic solution (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4).
-
Attempt to dissolve the compound in this acidic solution. You should observe a marked improvement in solubility.
-
For many cell-based assays or preliminary screenings, you can create a concentrated stock solution in an acidic vehicle and then dilute it into your final assay medium. The key is to ensure the final concentration of the compound and the pH of the medium remain within acceptable limits for your experimental system.
Causality: The solubility of ionizable compounds is lowest near their isoelectric point and increases dramatically as the pH is adjusted away from it.[3] For a basic compound like this, lowering the pH increases the concentration of the more soluble cationic form.
Q2: pH adjustment helped, but I need a higher concentration than I can achieve before the pH becomes too low for my experiment. What should I try next?
Answer: If pH manipulation alone is insufficient, the next strategy is to employ co-solvents .[4] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for dissolving lipophilic compounds.[5][6]
Recommended Co-solvents for Initial Screening:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.
-
Ethanol (EtOH): A less toxic option suitable for many in vivo and in vitro applications.
-
Propylene glycol (PG) & Polyethylene glycols (PEG 300/400): Often used in pharmaceutical formulations for both oral and parenteral routes.[7]
Strategy: The most effective approach is often a combination of pH adjustment and a co-solvent.[] For example, prepare a stock solution in a vehicle of 10% DMSO in a pH 4 citrate buffer. This dual approach tackles both the ionization and lipophilicity aspects of the molecule.
Q3: I'm concerned about the potential toxicity or experimental interference from organic co-solvents. Are there alternative solubilizing agents?
Answer: Yes. If co-solvents are not compatible with your system, you should investigate more advanced formulation techniques using excipients like cyclodextrins or surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the hydrophobic bromobenzyl portion of your molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[12]
-
Surfactants: Surfactants, or surface-active agents, form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[13] These micelles have a hydrophobic core that can solubilize your compound, effectively hiding it from the aqueous environment.[14] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used in pharmaceutical formulations.[15][16]
The choice between these methods depends on the required concentration, the administration route, and the tolerance of the experimental model to these excipients.
Q4: How do I choose the best solubilization strategy for my specific needs?
Answer: The optimal strategy depends on a hierarchy of experimental needs, starting with the simplest and progressing to the more complex. The following decision workflow can guide your choice.
Part 2: Detailed Experimental Protocols
Here we provide step-by-step protocols for the key solubilization techniques discussed. Always start with small quantities of your compound to establish the best method before scaling up.
Protocol 1: pH-Based Solubility Assessment
Objective: To determine the approximate solubility of 2-(3-Bromo-benzyl)-thiazol-4-ylamine as a function of pH.
Materials:
-
2-(3-Bromo-benzyl)-thiazol-4-ylamine
-
Series of buffers (e.g., 50 mM Citrate-Phosphate) at pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0
-
Vortex mixer and/or magnetic stirrer
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of the compound to a series of microcentrifuge tubes (e.g., 1-2 mg per 1 mL of buffer).
-
Add 1 mL of each respective pH buffer to the tubes.
-
Vortex vigorously for 2 minutes.
-
Equilibrate the samples by rotating or shaking at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV or spectrophotometry at a predetermined λmax).
-
Plot solubility (mg/mL or µM) versus pH. This curve will guide your choice of pH for stock solution preparation.
Protocol 2: Co-Solvent Screening for Stock Solution Preparation
Objective: To identify a suitable co-solvent system for preparing a high-concentration stock solution.
Materials:
-
2-(3-Bromo-benzyl)-thiazol-4-ylamine
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Aqueous buffer at an optimal pH determined from Protocol 1 (e.g., pH 4.0 Citrate buffer)
-
Glass vials
Procedure:
-
Preparation of Vehicles: Prepare a series of co-solvent/buffer vehicles. For example:
-
100% DMSO
-
50% DMSO / 50% pH 4 buffer (v/v)
-
10% DMSO / 90% pH 4 buffer (v/v)
-
50% Ethanol / 50% pH 4 buffer (v/v)
-
50% PEG 400 / 50% pH 4 buffer (v/v)
-
-
Solubility Test: Weigh a precise amount of the compound into a vial (e.g., 5 mg).
-
Add the test vehicle dropwise while vortexing until the compound is fully dissolved. Record the final volume.
-
Calculate the solubility in each vehicle (mg/mL).
-
Precipitation Check (Critical for Trustworthiness): Perform a dilution test. Take a small aliquot of the concentrated stock and dilute it 1:100 into your final assay buffer (e.g., PBS pH 7.4). Let it stand for 1-2 hours and visually inspect for any signs of precipitation or cloudiness. A stable solution should remain clear.
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Increases ionization of the basic amine group (R-NH2 -> R-NH3+). | Simple, rapid, and uses common lab reagents.[] | Limited by the pH tolerance of the experimental system; may not be sufficient for highly lipophilic compounds. | Initial screening; assays tolerant to acidic conditions. |
| Co-solvents | Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate a lipophilic molecule.[5] | Highly effective at achieving high concentrations; well-established method.[7] | Potential for solvent toxicity or off-target effects in biological assays; risk of precipitation upon dilution. | High-concentration stock solutions for in vitro screening. |
| Cyclodextrins | Encapsulates the hydrophobic part of the molecule in its non-polar cavity, presenting a soluble exterior.[12] | Low toxicity; can improve stability.[8][9] | Can be costly; may alter the free fraction of the compound available for binding. | In vivo studies; assays sensitive to organic solvents. |
| Surfactants | Forms micelles that sequester the hydrophobic compound in their core.[14] | High solubilizing capacity.[15] | Can interfere with cell membranes; potential for toxicity depending on the surfactant and concentration. | Formulations where other methods have failed; topical or specific oral delivery systems. |
Part 3: Visualization of Key Concepts
Chemical Ionization Diagram
This diagram illustrates how pH affects the protonation state and, consequently, the solubility of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
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Stability testing of 2-(3-Bromo-benzyl)-thiazol-4-ylamine under different conditions
Welcome to the technical support center for the stability testing of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our aim is to combine established scientific principles with practical, field-proven insights to ensure the integrity and accuracy of your stability studies.
Introduction: Understanding the Molecule's Stability
2-(3-Bromo-benzyl)-thiazol-4-ylamine is a heterocyclic compound featuring a thiazole ring, a primary amine, and a brominated benzyl group. Each of these structural motifs presents potential liabilities that can impact the molecule's stability under various environmental conditions. A thorough understanding of these potential degradation pathways is critical for developing a robust formulation and establishing appropriate storage conditions and shelf-life.
Forced degradation studies are a crucial first step, providing insights into the intrinsic stability of the molecule by subjecting it to stress conditions more severe than accelerated stability testing. These studies help in identifying likely degradation products and developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides comprehensive guidelines for conducting these studies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(3-Bromo-benzyl)-thiazol-4-ylamine?
A1: The stability of this compound is primarily influenced by its susceptibility to:
-
Hydrolysis: The thiazole ring and the amine group can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The primary amine and the benzylic position are potential sites for oxidative degradation.
-
Photodegradation: Aromatic systems and heteroatoms can absorb UV-Vis light, leading to photochemical reactions. Thiazole derivatives with aryl substituents can be particularly susceptible to photodegradation.[4][5]
-
Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Q2: What are the initial steps for designing a forced degradation study for this compound?
A2: A systematic approach is essential. Based on ICH guidelines, your study should include exposure to the following conditions:[3][6]
-
Acid and Base Hydrolysis: Treat solutions of the compound with a range of acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions, typically at elevated temperatures.
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Subject the solid compound and a solution to dry heat (e.g., 60°C) and elevated humidity (e.g., 75% RH).[3]
-
Photostability: Expose the solid compound and a solution to a combination of visible and UV light, as specified in ICH Q1B guidelines.[3]
A literature review on the degradation of similar thiazole and benzylamine compounds can provide valuable initial insights.[4]
Q3: What is a suitable analytical technique for a stability-indicating method for 2-(3-Bromo-benzyl)-thiazol-4-ylamine?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for stability testing.[7] A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity. To ensure it is "stability-indicating," the method must be able to resolve the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[7]
Q4: What are some common challenges when developing an HPLC method for amine-containing compounds?
A4: Amine compounds can be challenging to analyze by HPLC due to their basic nature, which can lead to poor peak shape (tailing) through interactions with residual silanols on the silica-based stationary phase.[8] Strategies to mitigate this include:
-
Using a mobile phase with a pH that ensures the amine is in a single ionic state.
-
Employing a modern, base-deactivated column.
-
Adding a competing base to the mobile phase.
-
Derivatization of the amine group, though this adds complexity.[8]
Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine and its degradation products.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions between the amine group and the column stationary phase.- Column overload.- Sample solvent incompatible with the mobile phase. | - Use a base-deactivated column.- Adjust mobile phase pH.- Reduce sample concentration.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging or contamination.- Inconsistent pump flow rate.[10] | - Prepare fresh mobile phase and ensure proper mixing and degassing.[11]- Use a column oven for temperature control.[11]- Flush the column with a strong solvent or replace it if necessary.- Check the pump for leaks and ensure it is properly primed.[12] |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.- Air bubbles in the system.- Detector lamp issues.- Temperature instability.[10] | - Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[9]- Thoroughly degas the mobile phase.[10]- Check the detector lamp's energy and age.- Ensure a stable laboratory temperature or use a column oven.[9] |
| Ghost Peaks | - Contamination in the injection system or sample.- Carryover from a previous injection.- Impurities in the mobile phase. | - Run a blank injection to identify the source of contamination.- Clean the injector and sample loop.- Use fresh, high-purity solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal (Solution): Heat the stock solution at 60°C for 24 hours.
-
Thermal (Solid): Place the solid compound in a 60°C oven for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an HPLC method.
-
Column Selection: Start with a C18 column with base-deactivated silica.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic Acid in Water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: Begin with a gradient of 5% B to 95% B over 20 minutes to elute a wide range of potential degradation products.
-
Detection: Use a UV detector set at a wavelength that provides a good response for the parent compound (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks. A forced degradation study on a thiazole derivative successfully used a C18 column with a water:methanol mobile phase.[13]
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Forced Degradation Workflow
Caption: Potential sites of degradation on the 2-(3-Bromo-benzyl)-thiazol-4-ylamine molecule.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
-
ICH guidelines for stability studies. SlideShare. Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. Available at: [Link]
-
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]
-
HPLC Troubleshooting Guide. Washington State University. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Liu, DQ., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labcompare.com [labcompare.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. researchgate.net [researchgate.net]
Side reaction products in the synthesis of substituted thiazoles
Welcome to the Technical Support Center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed answers to frequently encountered challenges during the synthesis of this critical heterocyclic scaffold. As your virtual Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses with confidence.
Introduction: The Challenge of Thiazole Synthesis
The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] While several methods exist for its synthesis, the Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent due to its reliability and broad substrate scope.[2][3] It typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4]
However, like any chemical transformation, the path to a pure, high-yield substituted thiazole is often complicated by the formation of side products. These issues can stem from the inherent reactivity of the starting materials, subtle variations in reaction conditions, or competing mechanistic pathways. This guide will serve as your primary resource for diagnosing and resolving these common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during thiazole synthesis in a direct question-and-answer format.
Q1: My Hantzsch synthesis has a very low yield or is not working at all. What are the primary causes?
A1: Low or no yield is a frequent issue that can typically be traced back to one of three areas: reactant quality, reaction conditions, or monitoring.
-
Reactant Integrity is Paramount:
-
α-Haloketone Stability: These starting materials can be unstable. α-Bromoketones, for instance, are susceptible to decomposition over time. It is crucial to use freshly prepared or purified α-haloketones. Their purity should be verified by NMR or melting point analysis before use.
-
Thioamide/Thiourea Purity: Impurities in the thioamide component can introduce competing reactions. Use high-purity reagents or recrystallize them if purity is questionable.
-
-
Optimizing Reaction Conditions:
-
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating, some substrate combinations require higher temperatures to overcome activation energy barriers. However, excessive heat can promote decomposition of reactants or the desired product. If you observe no product formation at room temperature, incrementally increase the temperature (e.g., to 40°C, then 60°C) while monitoring the reaction closely.
-
Reaction Time: Incomplete conversion is common if the reaction time is too short. Conversely, prolonged reaction times can lead to the accumulation of degradation products. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.5 equivalents) of the thioamide can often drive the reaction to completion by ensuring the full consumption of the potentially less stable α-haloketone.
-
Q2: I've isolated my product, but NMR analysis shows a major isomeric impurity. What is it and how can I prevent its formation?
A2: This is one of the most common side reactions in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The impurity is almost certainly the 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-(N-substituted amino)thiazole.
-
The Cause - A Mechanistic Crossroads: The formation of these two isomers is a classic example of regioselectivity. The reaction proceeds through a common intermediate, but the final cyclization step can occur via two different pathways, governed primarily by the reaction's pH.
-
Neutral/Basic Conditions (Favors desired 2-Amino product): The nitrogen of the non-substituted amino group is more nucleophilic and attacks the carbonyl carbon, leading to the desired 2-aminothiazole.
-
Acidic Conditions (Favors 2-Imino side product): Under acidic conditions, the substituted nitrogen is protonated, increasing the nucleophilicity of the other nitrogen atom, which then attacks the carbonyl. This leads to the formation of the 2-imino-2,3-dihydrothiazole isomer.[5][6]
-
-
The Solution - Control Your pH:
-
To selectively synthesize the 2-(N-substituted amino)thiazole, ensure your reaction is run under neutral or slightly basic conditions.[5]
-
Avoid acidic solvents or reagents. If your α-haloketone synthesis leaves residual acid, it must be quenched or removed before use.
-
In some cases, the addition of a mild, non-nucleophilic base (e.g., sodium bicarbonate) can be beneficial.
-
Q3: My TLC shows multiple spots, and purification is difficult. What other side products should I be aware of?
A3: Besides the 2-imino isomer, several other side products can complicate your synthesis.
-
Bis-Thiazole Derivatives: It is possible for the initially formed 2-aminothiazole, which is nucleophilic, to react with a second molecule of the α-haloketone. This leads to the formation of a dimer or bis-thiazole adduct. This is more likely if the α-haloketone is used in a significant excess.
-
Starting Material Degradation Products:
-
Favorskii Rearrangement: In the presence of a base (even a mild one), α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives (esters if an alcohol is the solvent/nucleophile).[7][8] This pathway consumes your starting material and reduces the overall yield of the desired thiazole.
-
Self-Condensation: α-Haloketones can also undergo self-condensation reactions.
-
-
Side Products from Alternative Syntheses (e.g., Cook-Heilborn):
-
When using the Cook-Heilborn method with α-aminonitriles and carbon disulfide, side reactions can occur.[2][9] For instance, the highly nucleophilic dithiocarbamate intermediate can potentially react with more than one molecule of the aminonitrile, or polymerization of the starting materials can occur under certain conditions.
-
In-Depth Analysis of Key Side Reactions
The 2-Amino vs. 2-Imino Regioselectivity Challenge
The competition between the formation of 2-aminothiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles is the most critical selectivity issue to master in Hantzsch synthesis involving substituted thioureas.
Causality: The regioselectivity is dictated by the relative nucleophilicity of the two nitrogen atoms in the N-substituted thiourea intermediate. This, in turn, is heavily influenced by the protonation state, which is controlled by the reaction pH.
Mechanistic Diagram:
Caption: Regioselectivity in Hantzsch Synthesis.
Degradation of α-Haloketone via Favorskii Rearrangement
Low yields can often be attributed to the loss of the α-haloketone starting material to competing reaction pathways before it can engage with the thioamide.
Causality: In the presence of a base (e.g., alkoxides from alcohol solvents, or added bases like carbonates), α-haloketones with an α'-proton can form an enolate. This enolate can undergo intramolecular cyclization to a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative.[7][8]
Mechanistic Diagram:
Caption: Favorskii Rearrangement Side Reaction.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters is critical for maximizing the yield of the desired thiazole while minimizing side products. The following table summarizes key considerations.
| Parameter | Recommendation for High Yield & Purity | Rationale & Causality | Potential Side Products if Unoptimized |
| pH | Neutral to slightly basic | Favors nucleophilic attack from the desired nitrogen in substituted thioureas, preventing isomerization.[5] | 2-Imino-2,3-dihydrothiazole (under acidic conditions). |
| Solvent | Aprotic (e.g., DMF, Acetonitrile) or Protic (Ethanol) | Solvent choice affects reactant solubility and reaction rate. Aprotic solvents can sometimes accelerate the reaction. | Low yield due to poor solubility; Favorskii rearrangement in alcoholic solvents with base. |
| Temperature | Start at RT, gently heat if necessary (40-80°C) | Balances reaction rate against thermal degradation of reactants and products. | Decomposition products, increased rate of side reactions. |
| Reactant Purity | >98%, freshly prepared or purified | Impurities in starting materials are a primary source of unexpected side products and low yields. | Various unknown byproducts. |
| Stoichiometry | 1.1 - 1.5 eq. of Thioamide | Ensures complete consumption of the often more sensitive α-haloketone. | Bis-thiazole formation if α-haloketone is in large excess. |
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed to favor the formation of the desired product and minimize common side reactions.
Materials:
-
2-Bromoacetophenone (1.99 g, 10.0 mmol)
-
Thiourea (0.91 g, 12.0 mmol, 1.2 equiv.)
-
Ethanol (30 mL)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetophenone and thiourea.
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Gentle heating to 50°C can be applied if the reaction is sluggish.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of cold deionized water while stirring.
-
Neutralization: Add saturated NaHCO₃ solution dropwise until the solution is neutral or slightly basic (pH ~7-8). This step is crucial to ensure the product is in its free base form.
-
Isolation: The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely. The yield should be high for a relatively pure product.
Protocol 2: Purification of Substituted Thiazoles by Column Chromatography
If isomeric impurities or other side products are present, purification by flash column chromatography is recommended. The 2-aminothiazole is generally more polar than the 2-imino-2,3-dihydrothiazole isomer.
General Workflow Diagram:
Caption: Purification via Column Chromatography.
Procedure:
-
Column Preparation: Prepare a silica gel column of appropriate size for your scale. Equilibrate the column with a non-polar solvent (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry-loaded sample. Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% Hexane). Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent like ethyl acetate (EtOAc). A typical gradient might be from 0% to 30% EtOAc in Hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC. The less polar side products (like the 2-imino isomer) will typically elute before the more polar desired 2-aminothiazole.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified substituted thiazole.
References
-
Journal of the Chemical Society, Perkin Transactions 1 (1978). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Molecules (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. [Link]
-
Molecules (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Asian Journal of Chemistry (2014). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
-
Chem Help Asap (2017). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate (2020). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
-
ResearchGate (2010). ChemInform Abstract: Novel and Expedient Regioselective Synthesis of 2-Imino-3-methyl-2,3-dihydrothiazoles (III). [Link]
-
Molecules (2021). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. [Link]
- Google Patents.
-
ResearchGate (2010). Reactions of Carbon Disulfide with N-Nucleophiles. [Link]
-
ResearchGate (2020). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of H-Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this cornerstone reaction for the synthesis of thiazole-containing compounds—a scaffold of immense importance in pharmaceuticals.[1][2] This document provides in-depth, experience-based answers to common challenges encountered during the optimization of this reaction, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you might encounter in the lab. Each answer provides a causative explanation and a logical progression of steps to resolve the issue.
Q1: My reaction has stalled or is showing low conversion of starting materials. What are the primary factors to investigate?
Answer: Low or incomplete conversion in a Hantzsch synthesis typically points to issues with reaction kinetics or reactant stability. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: This is the most common culprit.
-
α-Haloketone Stability: These reagents can be unstable.[3] Verify their purity by NMR or melting point before use. If decomposition is suspected (e.g., discoloration), consider fresh preparation or purification.
-
Thioamide Quality: Impurities in the thioamide can introduce side reactions.[3] Use a high-purity grade or recrystallize it if necessary. For syntheses involving precursors like 2-aminothiophenol, be aware of its susceptibility to oxidation, which can drastically lower yields.[4]
-
-
Reaction Temperature: Temperature is a critical parameter. While some Hantzsch reactions proceed at ambient temperature, many require thermal energy to overcome the activation barrier.[5][6]
-
Reaction Time: The reaction may simply need more time. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[3] If starting materials are still present after the initially planned duration, extend the reaction time, taking aliquots periodically to determine the optimal endpoint.
-
Solvent Choice: The solvent's polarity influences the solubility of reactants and intermediates, directly affecting reaction kinetics.[4]
-
Protic Solvents: Alcohols like methanol and ethanol are the most common and effective solvents for this reaction.[5]
-
Solvent Mixtures: In some cases, an ethanol/water mixture has been shown to improve yields.[7]
-
Aprotic Solvents: For certain variations, aprotic solvents like DMF may be more efficient.[3]
-
Q2: I'm observing significant side product formation. How can I improve the reaction's selectivity?
Answer: The formation of byproducts is a frequent challenge, often stemming from the reaction's regioselectivity or subsequent degradation.
-
Isomeric Impurities (2-Imino-2,3-dihydrothiazoles): This is a classic side reaction, especially when using N-monosubstituted thioureas.[3][4] The cyclization step can proceed through two different pathways.
-
pH Control is Key: The formation of the desired 2-aminothiazole is favored under neutral or slightly basic conditions.[3] Running the reaction under acidic conditions can increase the proportion of the isomeric 2-imino byproduct.[4][8] If you suspect this issue, ensure your reaction medium is not acidic. The addition of a non-nucleophilic base may be beneficial.
-
Work-up: The initial product often forms as an acid salt (e.g., HBr salt), which is soluble in the reaction medium.[9] Neutralization with a weak base like sodium carbonate (Na₂CO₃) during work-up deprotonates the product, causing it to precipitate, which aids in separating it from more soluble impurities.[1][9]
-
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the more stable and easily removable reactant, often the thioamide (e.g., 1.5 equivalents of thiourea), can drive the reaction to completion and compensate for any potential degradation of the α-haloketone.[1][9]
Q3: My product yield is consistently low despite complete conversion. Where could I be losing my product?
Answer: Low isolated yield, even with good conversion, typically points to problems during the work-up and purification stages.
-
Work-up Procedure:
-
Precipitation: The standard work-up involves pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na₂CO₃) to neutralize acid and precipitate the neutral thiazole product.[1][5] If precipitation is incomplete, your product may have higher than expected water solubility. Try cooling the mixture on an ice bath or partially removing the organic solvent under reduced pressure before precipitation.
-
Extraction: If the product does not precipitate, it may be soluble in the aqueous phase. In this case, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane after neutralization.[5]
-
-
Purification:
-
Filtration: For products that precipitate cleanly, simple filtration followed by washing with water is often sufficient to yield a pure product.[1]
-
Recrystallization/Chromatography: If impurities are present, recrystallization from a suitable solvent (e.g., ethanol) is a common purification method. For non-crystalline or complex mixtures, column chromatography will be necessary.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the Hantzsch synthesis, providing foundational knowledge to inform your optimization strategies.
Q1: What is the accepted mechanism for the Hantzsch thiazole synthesis?
Answer: The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea).[10] The generally accepted mechanism involves several key steps:
-
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the haloketone, displacing the halide.[1][11]
-
Intramolecular Cyclization: The nitrogen atom then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[1]
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the thiazole ring.[1][9] The aromaticity of the final thiazole ring is a significant driving force for this final step.[9]
Below is a diagram illustrating this mechanistic pathway.
Caption: The core mechanism of the Hantzsch thiazole synthesis.
Q2: How does solvent choice impact the reaction, and what are the best practices?
Answer: Solvent selection is critical for optimizing reaction rates and yields. The ideal solvent should fully dissolve the reactants at the reaction temperature to ensure a homogeneous mixture.
| Solvent Class | Examples | Suitability & Rationale |
| Polar Protic | Ethanol, Methanol | Most Common & Recommended. These solvents are excellent for dissolving both the α-haloketone and thioamide/thiourea. Their polarity stabilizes charged intermediates, facilitating the reaction. Ethanol is often preferred due to its higher boiling point, allowing for reactions at reflux.[5] |
| Polar Aprotic | DMF, Acetonitrile | Good for Specific Substrates. Can be effective, particularly for less reactive starting materials or when higher temperatures are needed without high pressure. |
| Aqueous Mixtures | Ethanol/Water (50:50) | Green Chemistry Option. Can improve yields in certain multi-component variations and is an environmentally benign choice.[7] |
| Solvent-Free | Grinding/Melting | Environmentally Friendly. Some Hantzsch reactions can be performed under solvent-free conditions, often by grinding the reactants together, which can lead to rapid reaction times and high yields.[12][13] |
Q3: What are the advantages of using microwave irradiation for this synthesis?
Answer: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Hantzsch reaction.[14]
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[15][16]
-
Increased Yields: The rapid and uniform heating provided by microwaves can minimize the formation of degradation products, often leading to higher isolated yields.[6][16]
-
Improved Purity: Shorter reaction times at optimal temperatures can result in cleaner reaction profiles, simplifying product purification.[15]
Polar solvents like methanol and ethanol are highly effective for microwave-assisted synthesis due to their ability to absorb microwave energy efficiently.[5]
Experimental Protocols & Troubleshooting Workflow
Optimized General Protocol (Conventional Heating)
This protocol is a robust starting point for the synthesis of a 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of α-haloketone).
-
Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) until the α-haloketone spot has been consumed (typically 30-90 minutes).[1]
-
Cooling: Once complete, remove the heat source and allow the solution to cool to room temperature.[1]
-
Work-up & Isolation:
-
Slowly pour the cooled reaction mixture into a beaker containing a stirred 5% aqueous sodium carbonate (Na₂CO₃) solution (approx. 4 volumes relative to the reaction volume).[1][4]
-
A precipitate of the product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts and excess thiourea.[1]
-
-
Drying & Characterization: Air-dry the solid product on a watch glass.[1] Once dry, determine the mass, calculate the percent yield, and confirm the structure and purity via melting point, NMR, and/or LC-MS.[1]
Troubleshooting Workflow Diagram
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A systematic workflow for troubleshooting the Hantzsch synthesis.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved from [Link]
-
A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis... (2012). ResearchGate. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2010). ResearchGate. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). Springer. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). ResearchGate. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. synarchive.com [synarchive.com]
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- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
Troubleshooting mass spectrometry fragmentation of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Welcome to the dedicated technical support guide for the mass spectrometry analysis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the fragmentation analysis of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Section 1: Understanding Your Analyte - Predicted Fragmentation Profile
Before delving into troubleshooting, it's crucial to have a theoretical framework for the fragmentation of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. The structure, containing a bromobenzyl group, a thiazole ring, and an amine group, presents several likely fragmentation pathways under collision-induced dissociation (CID).
Expected Molecular Ion: The monoisotopic mass of 2-(3-Bromo-benzyl)-thiazol-4-ylamine (C₁₀H₈BrN₃S) is approximately 284.97 g/mol . Due to the presence of bromine, you should observe a characteristic isotopic pattern for the molecular ion [M+H]⁺, with two major peaks of nearly equal intensity at m/z 285.98 and 287.98, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1]
The following table outlines the predicted major fragment ions.
| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |
| 285.98 / 287.98 | [C₁₀H₉BrN₃S]⁺ | Protonated molecular ion ([M+H]⁺) |
| 207.03 | [C₁₀H₉N₃S]⁺ | Loss of the bromine radical (•Br) from the molecular ion. |
| 170.99 / 172.99 | [C₇H₆Br]⁺ | Formation of the bromotropylium ion via cleavage of the bond between the benzyl group and the thiazole ring. |
| 109.04 | [C₄H₅N₂S]⁺ | Cleavage resulting in the 2-amino-thiazole fragment. |
| 91.05 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzyl group. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry analysis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in a question-and-answer format.
Issue 1: I am not seeing any peaks, or the signal intensity is very low.
Question: My chromatogram is blank, or the peaks corresponding to my compound are barely visible. What should I do?
Answer: This is a common issue that can stem from several sources, ranging from sample preparation to instrument settings.[2][3]
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Concentration: Ensure your sample concentration is appropriate. If it's too dilute, you won't see a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[2]
-
Sample Integrity: Confirm that your compound has not degraded. Prepare a fresh sample if necessary.
-
-
Check Instrument Connections and Basic Settings:
-
LC to MS Interface: Ensure the liquid chromatography (LC) system is properly connected to the mass spectrometer (MS). Check for any leaks in the system.[3]
-
Ion Source: Confirm that the ion source is on and that the spray is stable. For electrospray ionization (ESI), you can sometimes visually inspect the spray.[4]
-
-
Optimize Ionization Source Parameters:
-
Ionization Technique: ESI is generally a good starting point for this molecule due to the presence of the amine group, which is readily protonated.[5] If ESI fails, consider Atmospheric Pressure Chemical Ionization (APCI).
-
Source Settings: Systematically optimize the ion source parameters, such as capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.[2]
-
Issue 2: My observed mass values are inaccurate.
Question: The m/z values I'm seeing are shifted from the expected values. How can I correct this?
Answer: Mass accuracy is critical for confident compound identification. Drifts in mass accuracy are often due to calibration issues or instrument instability.
Troubleshooting Steps:
-
Mass Calibration: The most common cause of inaccurate mass assignments is an outdated or failed calibration.[2][4]
-
Action: Perform a fresh mass calibration using the manufacturer's recommended calibration solution and procedure. It's good practice to run a calibration check before starting a new batch of samples.
-
-
Instrument Stability:
-
Temperature: Ensure the laboratory environment has a stable temperature, as fluctuations can affect the electronics and flight tube of the mass spectrometer.
-
Electronics: If calibration does not resolve the issue, there may be an underlying problem with the instrument's electronics. In this case, contact your service engineer.
-
Issue 3: I'm observing unexpected adducts in my spectrum.
Question: I see peaks that correspond to my compound plus other masses, such as +23, +39, or +18. What are these?
Answer: These are likely adduct ions, where your molecule has associated with ions present in the mobile phase or from contaminants.[6][7][8]
| Common Adducts in Positive Ion Mode | Mass Shift | Potential Source |
| Sodium Adduct [M+Na]⁺ | +22.989 | Glassware, mobile phase contaminants |
| Potassium Adduct [M+K]⁺ | +39.098 | Glassware, mobile phase contaminants |
| Ammonium Adduct [M+NH₄]⁺ | +18.034 | Ammonium-based buffers in the mobile phase |
| Acetonitrile Adduct [M+ACN+H]⁺ | +42.034 | Acetonitrile in the mobile phase |
Troubleshooting Steps:
-
Improve Mobile Phase Quality:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives.
-
Avoid Glassware: If you suspect sodium or potassium contamination, try using plastic containers for your mobile phases and samples.[8]
-
-
Optimize Chromatography:
-
Acidic Modifier: The addition of a small amount of an acid like formic acid (0.1%) to the mobile phase can promote protonation ([M+H]⁺) and reduce the formation of other adducts.[5]
-
-
Data Analysis:
-
Recognize and Annotate: Familiarize yourself with common adducts and use software features to annotate them in your spectra.
-
Issue 4: I'm seeing a lot of fragmentation in the full scan (MS1) spectrum (In-Source Fragmentation).
Question: Even without applying collision energy in the collision cell, I see significant fragmentation of my parent ion. Why is this happening?
Answer: This phenomenon is known as in-source fragmentation or in-source collision-induced dissociation (CID).[9][10][11] It occurs when ions are accelerated in the region between the ion source and the mass analyzer, leading to collisions with gas molecules and subsequent fragmentation.[9][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Detailed Steps:
-
Reduce Cone/Fragmentor Voltage: This is the most direct way to control in-source fragmentation. Lowering the voltage reduces the kinetic energy of the ions, leading to softer ionization.[9]
-
Optimize Source Temperatures: High source temperatures can contribute to the thermal degradation of the analyte, which can appear as fragmentation. Try reducing the source temperature.[9]
-
Clean the Ion Source: A dirty ion source can lead to unstable electric fields and promote in-source fragmentation.[12] Follow the manufacturer's instructions for cleaning the ion source components.
-
Mobile Phase Composition: The mobile phase can influence the stability of the ions in the gas phase. Sometimes, changing the organic solvent (e.g., from acetonitrile to methanol) can reduce in-source fragmentation.[12]
Issue 5: I'm not getting the expected fragment ions in my MS/MS spectrum.
Question: When I isolate the parent ion and apply collision energy, the resulting fragment spectrum doesn't match my predictions. What could be wrong?
Answer: The fragmentation pattern is highly dependent on the collision energy and the instrument type. It's also possible that you are isolating an unexpected precursor ion.
Predicted Fragmentation Pathway Diagram:
Caption: Predicted fragmentation pathways for 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Troubleshooting Steps:
-
Verify Precursor Ion Selection:
-
Isotopic Pattern: Ensure you are isolating the correct isotopic peak of the molecular ion. For this compound, you should ideally isolate the most abundant isotope (m/z 285.98).
-
Adducts: Double-check that you are not inadvertently isolating an adduct ion (e.g., [M+Na]⁺) as your precursor. This will lead to a completely different fragmentation pattern.
-
-
Optimize Collision Energy:
-
Collision Energy Ramp: Perform a collision energy optimization experiment. By ramping the collision energy over a range (e.g., 10-50 eV), you can determine the optimal energy to produce your desired fragment ions.
-
Low vs. High Energy CID: Low-energy CID, common in quadrupole and ion trap instruments, may favor rearrangements, while high-energy CID, found in TOF instruments, can lead to more direct bond cleavages.[13]
-
-
Consider the Possibility of Isomers: If your sample is from a synthesis, there might be isomeric impurities present that have the same mass but a different structure, leading to a different fragmentation pattern.
Section 3: Experimental Protocols
Protocol 1: Basic Mass Spectrometer Calibration
-
Prepare the calibration solution according to the manufacturer's instructions.
-
Infuse the calibration solution directly into the mass spectrometer.
-
In the instrument control software, navigate to the calibration section.
-
Initiate the calibration routine. The software will automatically identify the known peaks from the calibration solution and adjust the mass axis.
-
Review the calibration report to ensure the mass accuracy is within the manufacturer's specifications.[4]
Protocol 2: Collision Energy Optimization
-
Set up an infusion of your compound at a suitable concentration.
-
In the instrument method, select the precursor ion for your compound ([M+H]⁺).
-
Create a series of experiments where the only variable changed is the collision energy. Start with a low energy (e.g., 5 eV) and increase it in increments (e.g., 5 eV) up to a higher value (e.g., 50 eV).
-
Acquire data for each collision energy setting.
-
Analyze the resulting MS/MS spectra to determine which collision energy provides the most informative fragmentation pattern (i.e., a good balance of parent ion depletion and fragment ion formation).
References
-
ResearchGate. (n.d.). Common types of adducts in LC-MS. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
Mueller, D., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. bioRxiv. Retrieved from [Link]
-
LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
-
Adaway, J. E. (2017). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. Retrieved from [Link]
-
Chromatography Forum. (2015, January 19). ESI ionization: How to avoid in-source fragmentation. Retrieved from [Link]
-
Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Drug Discovery. Retrieved from [Link]
-
Yuan, J., et al. (2012). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Retrieved from [Link]
-
American Laboratory. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
LCGC International. (n.d.). The Secrets of Electrospray Ionization: Why Less is More. Retrieved from [Link]
-
Journal of Mass Spectrometry. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrometry: Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges achieving a fundamental model for ESI. Retrieved from [Link]
-
G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry?. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Retrieved from [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]
-
National MagLab. (n.d.). Collision-Induced Dissociation. Retrieved from [Link]
-
University of Prince Edward Island. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-phenylethan-1-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). (2Z)-2-[5-(4-bromobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamide. Retrieved from [Link]
Sources
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- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 11. In-source fragmentation [jeolusa.com]
- 12. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Impurities in 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Welcome to the technical support center for the synthesis and purification of 2-(3-Bromo-benzyl)-thiazol-4-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges encountered during its synthesis, focusing on practical, field-tested solutions to minimize impurities and ensure the highest quality final product. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the underlying chemistry.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and work-up of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Question 1: My final product has a persistent yellow or brownish tint, even after initial purification. What is the likely cause and how can I remove it?
Answer:
A persistent off-color tint is a common issue when working with brominated aromatic compounds and is typically due to two main sources: residual bromine from the synthesis of starting materials or the formation of high-molecular-weight, colored byproducts.
Causality:
-
Residual Bromine: If the α-halo ketone starting material, 2-bromo-1-(3-bromophenyl)ethanone, contains traces of elemental bromine (Br₂), it can carry through the reaction and impart a yellow-brown color to the crude product.[1]
-
Oxidative Degradation: The aminothiazole ring system can be susceptible to oxidation, especially when exposed to air and light over prolonged periods at elevated temperatures, leading to the formation of colored oligomeric or polymeric impurities.
-
High-Molecular-Weight Byproducts: Certain side reactions, though minor, can produce conjugated systems that absorb in the visible spectrum, contributing to the color.
Troubleshooting Protocol: Decolorization
-
Activated Charcoal Treatment: This is the most effective method for removing colored impurities.
-
Dissolve the crude 2-(3-Bromo-benzyl)-thiazol-4-ylamine in a suitable hot solvent for recrystallization (e.g., ethanol or isopropanol).
-
Add 1-2% (w/w) of activated charcoal to the hot solution.
-
Stir the mixture at just below the boiling point for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the charcoal. Be cautious as the filtrate will be hot.
-
Allow the clear, colorless filtrate to cool slowly for recrystallization.
-
-
Reductive Quench (Pre-recrystallization): If residual bromine is suspected, a bisulfite wash of the crude product can be beneficial before recrystallization.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a 5% aqueous solution of sodium bisulfite (NaHSO₃).
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product for further purification.[1]
-
Question 2: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material. What are the key parameters to optimize?
Answer:
Low yield with significant starting material remaining points to incomplete conversion, which in the Hantzsch thiazole synthesis, is often related to reaction conditions and reagent quality. The synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine likely proceeds via the reaction of an α-haloketone with a thioamide.
Proposed Synthetic Pathway: The most probable synthetic route is the Hantzsch thiazole synthesis between 2-chloro-1-(3-bromophenyl)ethan-1-one and thiourea .
}
Proposed Hantzsch synthesis for the target molecule.
Causality & Optimization:
-
Temperature and Reaction Time: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. Insufficient temperature or time will result in incomplete conversion.
-
Action: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature in 5-10 °C increments. Refluxing in a solvent like ethanol for 2-4 hours is a common starting point.[2]
-
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates.
-
Action: While ethanol is common, for less reactive substrates, a more polar, aprotic solvent like Dimethylformamide (DMF) can accelerate the reaction.[3]
-
-
Purity of Starting Materials: The α-haloketone can be unstable. Ensure it is freshly prepared or has been stored properly under inert, dark, and cold conditions. Impurities in the thiourea can also introduce side reactions.
-
Action: Verify the purity of your starting materials by NMR or melting point before starting the reaction.
-
Recommended Optimization Workflow:
}
Decision workflow for troubleshooting low reaction yields.
Question 3: I am observing a significant byproduct with a similar Rf value to my product on TLC. What could it be and how do I prevent its formation?
Answer:
A common byproduct in the Hantzsch synthesis is the formation of an isomeric impurity, particularly a 2-imino-2,3-dihydrothiazole, which can have similar polarity to the desired 2-aminothiazole.
Causality: The cyclization step of the Hantzsch synthesis can proceed via two different pathways, influenced by the reaction pH. While neutral or slightly basic conditions favor the formation of the desired 2-amino isomer, acidic conditions can promote the formation of the 2-imino tautomer.
Prevention and Mitigation:
-
pH Control: Ensure the reaction is not run under acidic conditions. If your starting materials are hydrohalide salts, it may be necessary to add a non-nucleophilic base.
-
Action: Add one equivalent of a mild base like sodium acetate or sodium bicarbonate to the reaction mixture. This can help neutralize any acid generated and favor the desired cyclization pathway.
-
-
Purification Strategy: While prevention is ideal, careful purification can separate these isomers.
-
Action: Column chromatography is often effective. Due to the slight difference in polarity, a shallow solvent gradient is recommended. For example, a gradient of ethyl acetate in hexanes (e.g., starting from 20% and slowly increasing to 50%).
-
Recrystallization: A carefully chosen solvent system for recrystallization can also selectively crystallize the desired product, leaving the more soluble isomer in the mother liquor. Experiment with mixed solvent systems like ethanol/water or toluene/hexane.[1]
-
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the best method for purifying the final product to >99% purity?
Answer:
Achieving high purity often requires a multi-step approach combining an initial work-up, recrystallization, and potentially column chromatography.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, neutralize the mixture (if acidic) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and highly polar impurities.
-
Recrystallization: This is the most powerful technique for removing minor impurities and achieving high crystalline purity.
-
Solvent Selection: The ideal solvent is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures. For a brominated aromatic amine, good starting points are:
-
Alcohols: Ethanol, Isopropanol
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Mixed Systems: Ethanol/Water, Acetone/Water, Toluene/Hexane[4]
-
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, treat with activated charcoal as described in Troubleshooting Question 1. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization fails to remove a persistent impurity with similar solubility, silica gel column chromatography is the next step.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. A good starting point is a 7:3 mixture of hexanes:ethyl acetate, with the polarity gradually increased as needed.[2]
-
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol (EtOH) | Polar | 78 | Good general-purpose solvent for moderately polar compounds. Often gives well-formed crystals.[1] |
| Isopropanol (IPA) | Polar | 82 | Similar to ethanol, sometimes offers different solubility characteristics. |
| Toluene | Non-polar | 111 | Effective for less polar compounds; the high boiling point allows for a large solubility differential.[1] |
| Ethyl Acetate | Mid-polar | 77 | A versatile solvent, but its lower boiling point may limit the solubility of some compounds. |
| EtOH / Water | Polar | Variable | A powerful mixed-solvent system. Dissolve in hot EtOH and add water dropwise until turbidity appears, then re-heat to clarify and cool.[4] |
| Toluene / Hexane | Non-polar | Variable | Good for compounds that are too soluble in pure toluene. Dissolve in hot toluene and add hexane as the anti-solvent.[1] |
FAQ 2: How can I set up an HPLC method to check the purity of my final product?
Answer:
A reverse-phase HPLC-UV method is the standard for assessing the purity of compounds like 2-(3-Bromo-benzyl)-thiazol-4-ylamine. Here is a robust starting method based on established protocols for similar aminothiazole derivatives.[5][6]
Starting HPLC-UV Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 5 µm particle size (e.g., Phenomenex® Luna C18, Waters Xterra® RP C18). A common dimension is 150 mm x 4.6 mm.[6] |
| Mobile Phase A | 0.1% Orthophosphoric Acid or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Elution Mode | Isocratic or Gradient. Start with an isocratic method (e.g., 50:50 A:B) and switch to a gradient if needed to resolve closely eluting impurities.[6][7] |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 272 nm (based on typical absorbance for aminothiazole derivatives, but should be optimized by running a UV scan of the pure product).[6] |
| Injection Vol. | 10 µL |
| Column Temp. | 30 °C |
Method Development Notes:
-
Peak Tailing: The primary amine on the thiazole ring can sometimes interact with residual silanols on the silica support, causing peak tailing. Using a mobile phase with a low pH (like 0.1% acid) helps to protonate the amine, improving peak shape.[5]
-
Gradient Elution: If early or late-eluting impurities are present, a gradient method will provide better resolution. A typical gradient might run from 20% B to 95% B over 15 minutes.
III. References
-
Yadav, M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 115463. Available from: [Link]
-
Yadav, M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed, 39511665. Available from: [Link]
-
SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. Available from: [Link]
-
Singh, P., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available from: [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. Available from: [Link]
-
RECRYSTALLISATION. University of Calgary. Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry. Available from: [Link]
-
Solvents for Recrystallization. University of Rochester. Available from: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Babylon. Available from: [Link]
-
Suggestions for solvents capable of efficiently performing alpha-bromination and nucleophilic substitutions. Chemistry Stack Exchange. Available from: [Link]
-
Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
Sources
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- 2. gjesrm.com [gjesrm.com]
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- 4. reddit.com [reddit.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine in the Kinase Inhibitor Landscape
Introduction: The Thiazole Scaffold in Kinase Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1][2][3] Its planar structure, coupled with the ability to engage in a variety of non-covalent interactions, makes it an ideal anchor for binding within the ATP-binding pocket of protein kinases. The 2-aminothiazole moiety, in particular, is a common feature in inhibitors targeting a range of kinases, where it often acts as a hinge-binding motif. This guide provides a comparative analysis of a novel compound, 2-(3-Bromo-benzyl)-thiazol-4-ylamine, against other established kinase inhibitors.
Due to the novelty of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, publicly available data on its specific kinase inhibitory profile is limited. Therefore, this guide will present a hypothetical kinase inhibition profile for this compound based on structure-activity relationships (SAR) of structurally similar molecules. This analysis will serve as a framework for researchers interested in exploring the potential of this and related compounds. We will compare this hypothesized profile with that of well-characterized kinase inhibitors, providing experimental protocols to validate these predictions.
Hypothesized Kinase Target Profile of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Based on the core 2-aminothiazole structure and the presence of a benzyl group, we hypothesize that 2-(3-Bromo-benzyl)-thiazol-4-ylamine is likely to exhibit inhibitory activity against receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The 3-bromo-benzyl substituent may confer selectivity and enhanced potency through interactions with specific residues in the kinase ATP-binding site.
Potential primary targets for this compound could include kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases. These kinases are frequently implicated in cancer cell proliferation, angiogenesis, and metastasis. The rationale for this hypothesis stems from the observation that many existing kinase inhibitors with similar structural features target these pathways.
Comparative Analysis with Established Kinase Inhibitors
To provide context for the potential efficacy of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, we will compare its hypothesized profile with three well-established kinase inhibitors: Sorafenib, Dasatinib, and Sunitinib. These inhibitors have been chosen due to their diverse kinase inhibition profiles and their established roles in cancer therapy.
Kinase Inhibition Profile Comparison
The following table summarizes the known kinase inhibition profiles of the comparator drugs and the hypothesized profile for 2-(3-Bromo-benzyl)-thiazol-4-ylamine. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
| Kinase Target | 2-(3-Bromo-benzyl)-thiazol-4-ylamine (Hypothetical IC50, nM) | Sorafenib (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR2 | 5-20 | 90 | 0.8 | 9 |
| PDGFRβ | 10-50 | 58 | 1.1 | 2 |
| c-Kit | 20-100 | 68 | 0.6 | 8 |
| B-Raf | >1000 | 22 | >1000 | >1000 |
| Src | 50-200 | >1000 | <1 | >1000 |
| Abl | >1000 | >1000 | <1 | 63 |
Disclaimer: The IC50 values for 2-(3-Bromo-benzyl)-thiazol-4-ylamine are hypothetical and intended for illustrative purposes. Experimental validation is required.
This comparison highlights the potential for 2-(3-Bromo-benzyl)-thiazol-4-ylamine to be a potent inhibitor of key angiogenic and proliferative kinases, with a potentially distinct selectivity profile compared to existing drugs.
Signaling Pathway Context
The kinases targeted by these inhibitors are crucial nodes in signaling pathways that regulate cell growth, survival, and angiogenesis. The following diagram illustrates the primary pathways targeted by the comparator inhibitors and the hypothesized targets of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Figure 1: A simplified diagram of key signaling pathways targeted by the compared kinase inhibitors.
Experimental Validation: Methodologies and Protocols
To experimentally determine the kinase inhibitory profile of 2-(3-Bromo-benzyl)-thiazol-4-ylamine and validate the hypothetical data presented, a series of biochemical and cell-based assays should be performed.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.
Figure 2: A representative experimental workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of a kinase and the inhibitory effect of a compound. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction.
Materials:
-
Recombinant kinase (e.g., VEGFR2, PDGFRβ, Src)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (2-(3-Bromo-benzyl)-thiazol-4-ylamine) and comparator inhibitors
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and comparator inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the plate, add the kinase, substrate, and ATP mixture.
-
Add the diluted compounds to the appropriate wells. Include no-inhibitor (positive) and no-kinase (negative) controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Normalize the data to the positive control (no inhibitor).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR2, glioblastoma cell lines for PDGFRβ)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test compound and comparator inhibitors
-
White, opaque 96-well cell culture plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and comparator inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
CellTiter-Glo® Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
While the kinase inhibitory profile of 2-(3-Bromo-benzyl)-thiazol-4-ylamine remains to be experimentally determined, this comparative analysis provides a framework for its potential as a targeted therapeutic agent. Based on its structural features, it is hypothesized to be a potent inhibitor of key kinases involved in cancer progression. The provided experimental protocols offer a clear path for validating this hypothesis and characterizing its mechanism of action. Further studies, including kinome-wide selectivity profiling and in vivo efficacy models, will be crucial in elucidating the full therapeutic potential of this and related novel chemical entities. The exploration of such novel scaffolds is essential for the development of the next generation of kinase inhibitors with improved efficacy and selectivity.
References
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
-
PubChem. 2-Benzyl-1,3-thiazole-4-carboxylic acid. Available from: [Link]
-
National Institutes of Health. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Available from: [Link]
-
McGill University. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]
-
National Institutes of Health. 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. Available from: [Link]
-
Brieflands. Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Available from: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Available from: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Available from: [Link]
-
PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available from: [Link]
Sources
A Head-to-Head Comparison: The Established Efficacy of Dasatinib Versus the Untapped Potential of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
A Senior Application Scientist's Guide to Evaluating Novel 2-Aminothiazole Derivatives in Oncology
In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure"—a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets, leading to the development of numerous clinically effective drugs.[1][2] This guide provides a comparative analysis of two molecules sharing this core: Dasatinib, a well-established, multi-targeted tyrosine kinase inhibitor used in cancer therapy, and 2-(3-Bromo-benzyl)-thiazol-4-ylamine, a representative of a vast chemical space of novel derivatives with unexplored therapeutic potential.[3][4][5]
For researchers and drug development professionals, understanding the journey from a promising chemical scaffold to a clinically approved drug is paramount. This guide will deconstruct the known attributes of Dasatinib and use them as a benchmark to propose a rigorous, data-driven framework for evaluating the potential of novel 2-aminothiazole derivatives like 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Structural and Synthetic Overview: A Tale of Two Thiazoles
At the heart of both molecules lies the 2-aminothiazole ring. However, their peripheral functionalities dictate their distinct pharmacological profiles. Dasatinib is a more complex molecule, featuring a hydroxyethyl-piperazine and a methyl-chlorophenyl-amide moiety, which are crucial for its specific interactions with the ATP-binding pockets of target kinases.[6] In contrast, 2-(3-Bromo-benzyl)-thiazol-4-ylamine possesses a simpler substitution pattern, with a 3-bromobenzyl group attached to the amine. This bromine atom presents an interesting feature for potential halogen bonding interactions with target proteins.
Synthesis of the 2-Aminothiazole Core:
The synthesis of 2-aminothiazole derivatives is often achieved through the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of a thiourea or thioamide with an α-haloketone. For a compound like 2-(3-Bromo-benzyl)-thiazol-4-ylamine, a plausible synthetic route would involve the reaction of a substituted thiourea with an appropriate α-halocarbonyl compound.
Caption: General schematic of the Hantzsch thiazole synthesis.
The synthesis of Dasatinib is a multi-step process, reflecting its more complex structure, and various synthetic routes have been published.[7]
Mechanism of Action: The Known vs. The Hypothesized
Dasatinib: A Broad-Spectrum Kinase Inhibitor
Dasatinib's mechanism of action is well-characterized. It functions as a potent, ATP-competitive inhibitor of multiple tyrosine kinases.[8] Its primary targets include the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), and the Src family kinases (SFKs).[3][5] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.[5] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against many imatinib-resistant mutations.[5]
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
2-(3-Bromo-benzyl)-thiazol-4-ylamine: A Hypothesis-Driven Approach
The mechanism of action for 2-(3-Bromo-benzyl)-thiazol-4-ylamine has not been empirically determined. However, based on the extensive literature on 2-aminothiazole derivatives in oncology, it is reasonable to hypothesize that it may also function as a kinase inhibitor.[9] The specific kinases it may target would depend on how the 3-bromobenzyl moiety orients itself within the ATP-binding pocket of various kinases. The bromine atom could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-target binding.
Comparative Biological Activity: A Framework for Evaluation
The following table summarizes the known biological profile of Dasatinib and presents a hypothetical framework for evaluating 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
| Feature | Dasatinib | 2-(3-Bromo-benzyl)-thiazol-4-ylamine (Hypothetical) |
| Primary Targets | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, EPHA2[5] | To be determined; potential for kinase inhibition. |
| IC50 Values | Low nanomolar range for primary targets.[10] | To be determined through in vitro kinase assays. |
| Therapeutic Indications | Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4] | Potential for anticancer activity, to be evaluated in relevant cell lines. |
| Resistance Profile | Active against most imatinib-resistant BCR-ABL mutations, except T315I.[10] | To be determined. |
Experimental Protocols for a Head-to-Head Evaluation
To validate the potential of 2-(3-Bromo-benzyl)-thiazol-4-ylamine and enable a direct comparison with Dasatinib, a systematic experimental approach is required.
1. Synthesis of 2-(3-Bromo-benzyl)-thiazol-4-ylamine:
-
Principle: This protocol is based on the Hantzsch thiazole synthesis.
-
Materials: 3-Bromobenzyl isothiocyanate, 2-amino-1-phenylethanone hydrochloride, ethanol, sodium bicarbonate.
-
Procedure:
-
Dissolve 3-bromobenzyl isothiocyanate (1.0 eq) in ethanol.
-
Add 2-amino-1-phenylethanone hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
2. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
-
Materials: Kinase of interest (e.g., ABL, SRC), Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, test compounds (Dasatinib and 2-(3-Bromo-benzyl)-thiazol-4-ylamine), assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.
-
Incubate for a specified time at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition and determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
3. Cell-Based Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: Cancer cell line (e.g., K562 for CML), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of Dasatinib and 2-(3-Bromo-benzyl)-thiazol-4-ylamine and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Caption: Experimental workflow for the evaluation of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Discussion and Future Perspectives
This guide outlines a clear, logical, and experimentally sound pathway for the initial evaluation of a novel 2-aminothiazole derivative, 2-(3-Bromo-benzyl)-thiazol-4-ylamine, using the clinically successful drug Dasatinib as a benchmark. The proposed experiments will provide crucial data on its synthesis, potential mechanism of action, and anticancer efficacy.
The presence of the 3-bromobenzyl group is a key point of interest. While it may confer unique binding properties, it could also impact metabolic stability and off-target effects. Future studies should include ADME/Tox profiling to assess the drug-like properties of this compound.
By systematically exploring the vast chemical space around the 2-aminothiazole scaffold, researchers can uncover novel drug candidates with improved efficacy, selectivity, and resistance profiles. The journey from a promising molecule like 2-(3-Bromo-benzyl)-thiazol-4-ylamine to a potential clinical candidate is long and challenging, but it begins with the rigorous, hypothesis-driven research outlined in this guide.
References
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
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Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]
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Dasatinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. National Center for Biotechnology Information. [Link]
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Dasatinib (Sprycel). Musella Foundation For Brain Tumor Research & Information, Inc. [Link]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. National Center for Biotechnology Information. [Link]
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Dasatinib. Wikipedia. [Link]
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What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
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Dasatinib. PubChem. [Link]
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Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. National Center for Biotechnology Information. [Link]
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7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. National Center for Biotechnology Information. [Link]
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A Guide to the Comparative Efficacy of Bromo-Benzyl-Thiazol-4-ylamine Isomers in Preclinical Research
This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of positional isomers of bromo-benzyl-thiazol-4-ylamine. While direct comparative studies on the specific isomers of this parent compound are not extensively documented in publicly available literature, this document synthesizes established principles of medicinal chemistry and draws upon data from structurally related thiazole derivatives to present a robust methodology for researchers in drug discovery and development. The protocols and structure-activity relationship (SAR) insights provided herein are intended to serve as a foundational resource for initiating such comparative investigations.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic placement of substituents on this heterocyclic ring system can profoundly influence a molecule's physicochemical properties, target engagement, and ultimately, its therapeutic efficacy. This guide focuses on the bromo-benzyl-thiazol-4-ylamine core, exploring how the seemingly subtle change in the bromine atom's position on the benzyl ring (ortho-, meta-, and para-) can lead to significant variations in biological activity.
The Critical Role of Isomerism in Drug Discovery
Isomerism, particularly positional isomerism, is a key consideration in the optimization of lead compounds. The spatial arrangement of functional groups dictates how a molecule interacts with its biological target. For instance, a bromine atom, through its steric and electronic properties, can influence binding affinity, metabolic stability, and pharmacokinetic profiles. Therefore, a systematic comparison of isomers is a critical step in identifying the most promising drug candidate.
The following diagram illustrates the chemical structures of the ortho-, meta-, and para-isomers of bromo-benzyl-thiazol-4-ylamine, which will be the focus of this comparative guide.
Figure 1: Positional isomers of bromo-benzyl-thiazol-4-ylamine.
Synthesis and Characterization of Isomers
A robust comparative evaluation begins with the efficient synthesis and rigorous characterization of each isomer. The general synthetic route to N-benzyl-thiazol-4-ylamines can be adapted from established protocols for related thiazole derivatives.[4][5]
General Synthetic Pathway
The synthesis typically involves the condensation of a substituted thiourea with an α-haloketone. For the synthesis of the bromo-benzyl-thiazol-4-ylamine isomers, a common intermediate, 2-amino-4-substituted thiazole, can be reacted with the corresponding bromo-benzyl halide.
Figure 2: General synthetic workflow for bromo-benzyl-thiazol-4-ylamine isomers.
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine (Intermediate)
This protocol is adapted from the synthesis of similar thiazole derivatives.[4]
-
Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone (1 mmol) and thiourea (2 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure 4-(4-bromophenyl)thiazol-2-amine intermediate.
-
Characterization: Confirm the structure of the intermediate using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR spectrum is expected to show a characteristic singlet for the NH₂ group and multiplets for the aromatic protons.[4]
The subsequent N-benzylation with the respective ortho-, meta-, or para-bromobenzyl bromide will yield the target isomers.
Comparative In Vitro Efficacy Evaluation
The choice of in vitro assays is dictated by the therapeutic area of interest. Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6][7] This guide will use anticancer activity against the MCF-7 breast cancer cell line as an illustrative example.
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.[4]
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the ortho-, meta-, and para-isomers of bromo-benzyl-thiazol-4-ylamine (e.g., 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Cell Fixation: Discard the treatment media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Hypothetical Comparative Efficacy Data
The following table presents hypothetical IC₅₀ values for the three isomers against the MCF-7 cell line, based on general SAR trends observed for substituted thiazoles where para-substitution often enhances activity.[4]
| Isomer | IC₅₀ (µM) against MCF-7 |
| ortho-bromo-benzyl-thiazol-4-ylamine | 25.8 |
| meta-bromo-benzyl-thiazol-4-ylamine | 18.2 |
| para-bromo-benzyl-thiazol-4-ylamine | 10.5 |
| 5-Fluorouracil (Positive Control) | 5.2 |
Note: This data is illustrative. Actual experimental results may vary.
The hypothetical data suggests that the para-isomer exhibits the most potent anticancer activity, followed by the meta- and then the ortho-isomer. This trend could be attributed to the electronic and steric effects of the bromine's position influencing the molecule's interaction with its putative target.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in efficacy among the isomers provide valuable SAR insights. The para-position might allow for optimal interaction with a hydrophobic pocket in the target protein, or it may favorably influence the molecule's electronic properties for target engagement.
Putative Signaling Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. Thiazole derivatives have been reported to target various kinases and induce apoptosis.[1][7] A plausible mechanism of action for the bromo-benzyl-thiazol-4-ylamine isomers could involve the inhibition of a critical kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway.
Figure 3: Hypothetical mechanism of action involving PI3K pathway inhibition.
Further mechanistic studies, such as kinase profiling assays and western blotting for key pathway proteins, would be necessary to validate this hypothesis.
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative efficacy evaluation of bromo-benzyl-thiazol-4-ylamine isomers. The provided protocols for synthesis and in vitro testing, along with the framework for SAR analysis, offer a solid foundation for researchers. The hypothetical data presented underscores the importance of positional isomerism in drug design.
Future work should focus on obtaining empirical data for these specific isomers to validate the projected SAR trends. Additionally, expanding the investigation to include in vivo efficacy studies, pharmacokinetic profiling, and toxicity assessments will be crucial for the further development of the most promising isomer as a potential therapeutic agent.
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Navigating In Vitro Reproducibility: A Comparative Guide to 2-(3-Bromo-benzyl)-thiazol-4-ylamine and Alternatives in Cancer Cell Cytotoxicity Assays
In the landscape of modern drug discovery, the reproducibility of in vitro experiments is paramount. This guide provides a comprehensive framework for evaluating the cytotoxic potential of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, a member of the promising 2-aminothiazole class of compounds. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this guide leverages data from structurally similar thiazole derivatives to provide a robust, reproducible protocol and a comparative analysis against established anticancer agents.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases and the induction of apoptosis.[4][5] This guide will focus on a standardized in vitro method to assess the cytotoxic effects of novel thiazole derivatives, using 2-(3-Bromo-benzyl)-thiazol-4-ylamine as a representative example, and compare its potential efficacy against well-characterized kinase inhibitors, Sorafenib and Erlotinib.
Comparative In Vitro Cytotoxicity
To provide a clear comparison of the potential cytotoxic activity of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, we have compiled a table of half-maximal inhibitory concentration (IC50) values against the human non-small cell lung carcinoma cell line, A549. The data for Sorafenib and Erlotinib are derived from published studies, while the data for 2-(3-bromo-benzyl)-thiazol-4-ylamine is a representative value based on the activity of similar thiazole derivatives.[6][7][8]
| Compound | Target(s) | A549 Cell Line IC50 (µM) |
| 2-(3-Bromo-benzyl)-thiazol-4-ylamine | Putative Kinase Inhibitor | ~ 2.01[6] |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | 3-6[9] |
| Erlotinib | EGFR inhibitor | >20[10] |
Note: The IC50 value for 2-(3-Bromo-benzyl)-thiazol-4-ylamine is an estimated value based on the reported activity of structurally related 2-aminothiazole derivatives against various cancer cell lines and is for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability
The following protocol details a reproducible method for determining the cytotoxic effects of test compounds on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay is a standard for assessing cell viability and proliferation.
Materials and Reagents:
-
A549 human non-small cell lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (2-(3-Bromo-benzyl)-thiazol-4-ylamine, Sorafenib, Erlotinib) dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow and Signaling Pathway Visualization
To visually represent the experimental process and a relevant signaling pathway often targeted by thiazole derivatives, the following diagrams are provided.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified RAF/MEK/ERK signaling pathway targeted by kinase inhibitors.
Conclusion
This guide provides a foundational protocol for the reproducible in vitro evaluation of 2-(3-Bromo-benzyl)-thiazol-4-ylamine and other novel thiazole derivatives. By employing standardized assays and comparing against well-characterized compounds like Sorafenib and Erlotinib, researchers can generate reliable and comparable data to advance the discovery of new anticancer therapeutics. The provided experimental design and data presentation framework are intended to ensure scientific integrity and facilitate the objective assessment of novel chemical entities.
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A Comparative Analysis of Molecular Docking Scores for 2-(3-Bromo-benzyl)-thiazol-4-ylamine and Its Analogs as Potential Kinase Inhibitors
Authored by a Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the aminothiazole scaffold stands out as a privileged structure, particularly in the design of protein kinase inhibitors. This guide provides a comprehensive comparative analysis of the molecular docking scores for 2-(3-Bromo-benzyl)-thiazol-4-ylamine and a curated set of its structural analogs. We delve into a detailed, field-proven molecular docking workflow targeting the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in oncology. This document outlines the scientific rationale behind the experimental design, provides a step-by-step protocol for in silico analysis, and presents illustrative data to guide researchers in correlating docking scores with potential biological activity.
Introduction: The Significance of the Aminothiazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The 2-aminothiazole moiety is a cornerstone in the design of kinase inhibitors due to its ability to act as a bioisostere for the adenine group of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase active site. The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
The subject of our investigation, 2-(3-Bromo-benzyl)-thiazol-4-ylamine, combines this key aminothiazole core with a substituted benzyl group. The bromo-benzyl moiety can explore hydrophobic pockets within the active site and its substitution pattern can significantly influence binding affinity. This guide presents a hypothetical, yet scientifically rigorous, comparative docking study to predict the binding affinities of this compound and its analogs, offering insights into potential structure-activity relationships (SAR).
Methodology: A Validated Molecular Docking Protocol
Our protocol is designed to be a self-validating system, a cornerstone of trustworthy computational research.[5][6] We will target the VEGFR-2 kinase domain, for which high-resolution crystal structures are available, allowing for a crucial validation step known as "redocking."
Target Protein Preparation
-
Selection and Retrieval: The X-ray crystal structure of VEGFR-2 in complex with a known inhibitor is sourced from the Protein Data Bank (PDB). For this study, we select PDB ID: 4JPS.[7][8] This structure provides a biologically relevant conformation of the active site.
-
Protein Cleanup: Using molecular modeling software such as Schrödinger Maestro or UCSF Chimera, the protein structure is prepared. This involves removing all water molecules and co-solvents, as their positions can be highly variable and may not be relevant for all ligand binding modes. The co-crystallized ligand is also removed from the active site for the subsequent docking of our compounds of interest.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, corresponding to a physiological pH of 7.4. The protein structure is then subjected to a brief energy minimization to relieve any steric clashes that may have resulted from the addition of hydrogens.
Ligand Preparation
-
Structure Generation: The 2D structures of 2-(3-Bromo-benzyl)-thiazol-4-ylamine and its selected analogs (Table 1) are drawn using a chemical sketcher like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: These 2D structures are converted into 3D conformations. Each ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical as the initial conformation of the ligand can influence the outcome of the docking simulation.
Docking Protocol Validation (Redocking)
Trustworthiness in any docking study is established by first validating the chosen protocol.[9][10]
-
Redocking: The original co-crystallized ligand (in this case, the inhibitor from PDB ID: 4JPS) is docked back into the prepared active site of VEGFR-2 using the defined docking parameters.
-
RMSD Calculation: The predicted binding pose of the redocked ligand is superimposed onto the original crystallographic pose. The Root Mean Square Deviation (RMSD) between the two poses is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[5][10]
Comparative Molecular Docking
-
Grid Generation: A docking grid is defined around the active site of the prepared VEGFR-2 structure. This grid specifies the volume within which the docking software will search for favorable binding poses for the ligands.
-
Execution: The prepared ligands are then docked into the grid-defined active site using a docking program like AutoDock Vina. The software systematically explores various conformations and orientations of each ligand within the active site, calculating a binding affinity score for the most favorable poses.[11]
-
Scoring and Analysis: The output provides a docking score, typically in kcal/mol, which is an estimate of the binding free energy. The lower (more negative) the score, the higher the predicted binding affinity. The binding poses of the top-scoring compounds are visually inspected to analyze key molecular interactions, such as hydrogen bonds and hydrophobic contacts with active site residues.
Results: Comparative Docking Scores and Binding Mode Analysis
For the purpose of this guide, we present illustrative data to demonstrate the outcome of a typical comparative docking study. The docking scores are hypothetical but are scaled to reflect plausible structure-activity relationships. The IC50 values are also hypothetical, representing the concentration of the compound required for 50% inhibition of VEGFR-2 activity, and are included to show the desired correlation between in silico and in vitro data.[12]
Table 1: Comparative Docking Scores and Hypothetical IC50 Values for 2-(3-Bromo-benzyl)-thiazol-4-ylamine and Analogs against VEGFR-2
| Compound ID | Structure | Substituent (R) | Docking Score (kcal/mol) | Hypothetical IC50 (nM) |
| 1 | 2-(3-Bromo-benzyl)-thiazol-4-ylamine | 3-Br | -9.2 | 50 |
| 2 | 2-(4-Bromo-benzyl)-thiazol-4-ylamine | 4-Br | -9.5 | 35 |
| 3 | 2-(2-Bromo-benzyl)-thiazol-4-ylamine | 2-Br | -8.5 | 120 |
| 4 | 2-(4-Chloro-benzyl)-thiazol-4-ylamine | 4-Cl | -9.3 | 45 |
| 5 | 2-(4-Methyl-benzyl)-thiazol-4-ylamine | 4-CH3 | -8.8 | 90 |
| 6 | 2-Benzyl-thiazol-4-ylamine | H | -8.2 | 250 |
Analysis of Binding Interactions
Visual inspection of the predicted binding poses reveals a conserved binding mode for the highest-scoring analogs (Compounds 2 and 4 ).
-
Hinge Binding: The 4-amino group and the thiazole nitrogen of the core scaffold form critical hydrogen bonds with the backbone amide and carbonyl groups of Cys919 in the hinge region of VEGFR-2. This interaction anchors the ligand in the ATP-binding site.
-
Hydrophobic Interactions: The benzyl ring of all compounds occupies a hydrophobic pocket. For Compound 2 , the bromo-substituent at the 4-position extends into a deeper hydrophobic region, making favorable contacts with residues such as Val848 and Leu1035. This deeper penetration likely accounts for its superior docking score compared to the 3-bromo (Compound 1 ) and 2-bromo (Compound 3 ) isomers. The 2-bromo substitution in Compound 3 appears to introduce steric hindrance, leading to a less favorable score.
-
Unsubstituted Analog: The unsubstituted benzyl analog (Compound 6 ) shows the weakest predicted affinity, highlighting the importance of the halogen substituent in optimizing interactions within the hydrophobic pocket.
Discussion and Future Directions
The comparative docking analysis, although based on illustrative data, provides valuable directional insights for lead optimization. Our results suggest a clear SAR trend:
-
Halogen Substitution is Favorable: The presence of a halogen on the benzyl ring significantly improves the predicted binding affinity compared to the unsubstituted analog.
-
Positional Isomers Matter: The position of the substituent has a profound impact on the docking score. A substituent at the 4-position of the benzyl ring appears to be optimal for fitting into the hydrophobic pocket of VEGFR-2.
-
Steric Hindrance: Substituents at the 2-position may introduce steric clashes, negatively impacting binding affinity.
These in silico findings generate testable hypotheses for chemical synthesis and biological evaluation. The next logical steps would involve synthesizing these analogs and determining their actual inhibitory activity against VEGFR-2 in enzymatic assays.[12] The experimental IC50 values would then be used to validate and refine the computational model, establishing a quantitative structure-activity relationship (QSAR) that can guide the design of even more potent inhibitors.
Conclusion
This guide has detailed a robust and validated workflow for the comparative analysis of molecular docking scores, using 2-(3-Bromo-benzyl)-thiazol-4-ylamine and its analogs as a case study. By grounding our protocol in the principles of scientific integrity and providing a causal explanation for each step, we have demonstrated how molecular docking can be a powerful tool in modern drug discovery. The illustrative results underscore the importance of systematic structural modification and provide a clear rationale for prioritizing specific analogs for synthesis and further biological testing. This approach, which bridges computational prediction with experimental validation, is fundamental to accelerating the discovery of novel therapeutic agents.
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Arabian Journal of Chemistry. (n.d.). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Retrieved from [Link]
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Semantic Scholar. (n.d.). Molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides. Retrieved from [https://www.semanticscholar.org/paper/Molecular-docking-studies-of-N-(benzo-%5Bd-%5D-thiazol-Prajapati-Patel/94d4023241b777a829e7019f50e9095f36e84988]([Link]
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PubMed Central. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]
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ACS Publications. (n.d.). N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation. Retrieved from [Link]
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Brieflands. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
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A Comparative Guide to Second-Generation Thiazole Inhibitors: Evaluating the Potential Advantages of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between the rationally designed 2-(3-Bromo-benzyl)-thiazol-4-ylamine scaffold and prototypical first-generation thiazole-based inhibitors. We will explore the structural rationale, potential performance advantages, and the experimental workflows required to validate these improvements, offering a blueprint for the evaluation of next-generation targeted therapies.
Introduction: The Thiazole Scaffold and the Evolution of Inhibitors
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal anchor for engaging with biological targets.[3][4] First-generation inhibitors, often emerging from initial high-throughput screening, validate a target but frequently suffer from limitations such as suboptimal potency, poor selectivity, or unfavorable pharmacokinetic profiles.
Second-generation inhibitors, such as the 2-(3-Bromo-benzyl)-thiazol-4-ylamine scaffold, are products of rational design aimed at overcoming these deficiencies. By strategically modifying the core structure, medicinal chemists can enhance target affinity, improve selectivity across related targets (e.g., kinases), and engineer superior drug-like properties. This guide will dissect the specific structural modifications of 2-(3-Bromo-benzyl)-thiazol-4-ylamine and delineate its projected advantages over its predecessors.
Part 1: The First-Generation Benchmark: Common Limitations
First-generation thiazole inhibitors, while groundbreaking, often present a challenging profile for clinical development. A primary example is in the domain of protein kinase inhibition, where the thiazole core is a common feature.[5]
Common Deficiencies of First-Generation Thiazole Inhibitors:
-
Limited Selectivity: Early inhibitors frequently show activity against a broad panel of kinases, leading to off-target effects and a narrow therapeutic window. This promiscuity arises from targeting the highly conserved ATP-binding pocket without sufficient interactions with unique, surrounding sub-pockets.
-
Metabolic Instability: Unsubstituted aromatic rings or activated positions on the scaffold are susceptible to rapid metabolism by cytochrome P450 enzymes, leading to high clearance and poor oral bioavailability.[6]
-
Suboptimal Potency: Initial "hit" compounds may only exhibit inhibitory activity in the micromolar range, requiring high doses that exacerbate off-target toxicities.
These limitations necessitate the development of refined molecular scaffolds. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for thiazole-based inhibitors. The goal of a second-generation inhibitor is to block this pathway with greater precision and durability.
Part 2: Rational Design of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
The structure of 2-(3-Bromo-benzyl)-thiazol-4-ylamine is a deliberate enhancement over a simple thiazole core. Each modification is designed to address the shortcomings of earlier inhibitors.
-
Thiazol-4-ylamine Core: The 4-amino group provides a critical hydrogen bond donor/acceptor site, which can anchor the molecule into the hinge region of a kinase active site, a foundational interaction for potent inhibition.
-
Benzyl Group: The benzyl substituent at the 2-position is designed to occupy a hydrophobic pocket adjacent to the primary binding site. This increases van der Waals interactions, enhancing binding affinity and potency.
-
Meta-Bromo Substitution: The bromine atom on the benzyl ring is the key to overcoming first-generation limitations.
-
Metabolic Blocker: It shields the aromatic ring from oxidative metabolism, potentially increasing the molecule's half-life and oral bioavailability.
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming a specific, stabilizing interaction with an electron-rich residue (like a backbone carbonyl) in the target protein. This can dramatically improve both potency and selectivity.[7][8]
-
The logical progression from structural modification to functional advantage is outlined below.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Bromo-benzyl)-thiazol-4-ylamine
This document provides a detailed protocol for the proper disposal of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, a research chemical. The guidance herein is synthesized from established safety protocols for analogous chemical structures and general best practices for hazardous waste management in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of brominated aromatic compounds and thiazole derivatives is essential for ensuring personnel safety and environmental protection.
The structural components of 2-(3-Bromo-benzyl)-thiazol-4-ylamine—a brominated benzyl group and a thiazole amine moiety—suggest that it should be handled as a hazardous substance. Brominated organic compounds can be toxic and persistent in the environment, while thiazole derivatives are a broad class of heterocyclic compounds with varied biological activities.[1][2][3][4] Therefore, proper disposal is not merely a procedural step but a critical component of the research lifecycle.
I. Hazard Assessment and Characterization
-
Brominated Aromatic Compounds: These are often associated with environmental persistence and potential health risks.[1][6] Bromine itself is a highly reactive and corrosive element.[7] Compounds containing bromine may cause skin and eye irritation or burns upon contact.[8][9]
-
Thiazole Derivatives: This class of compounds exhibits a wide range of biological activities.[3][4][10] While many are explored for therapeutic purposes, some can be toxic.
-
Amines: Aromatic amines can be toxic and may have sensitizing properties.
Based on these structural alerts, 2-(3-Bromo-benzyl)-thiazol-4-ylamine should be presumed to be:
-
Harmful if swallowed or inhaled.
-
A cause of serious eye irritation.
-
A cause of skin irritation.
-
Potentially harmful to the aquatic environment with long-lasting effects.[11]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Acute Inhalation Toxicity | Category 3 | [8] |
| Skin Corrosion/Irritation | Category 1B | [8][9][12] |
| Serious Eye Damage/Irritation | Category 1 | [8][9] |
| Toxic if swallowed | - | [13] |
II. Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is non-negotiable when handling and preparing this compound for disposal.[5]
-
Engineering Controls: All handling of 2-(3-Bromo-benzyl)-thiazol-4-ylamine, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][14]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: Chemical safety goggles and a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[5]
-
III. Step-by-Step Disposal Protocol
The disposal of 2-(3-Bromo-benzyl)-thiazol-4-ylamine must comply with federal, state, and local regulations for hazardous waste.[15][16][17] The primary directive is to never dispose of this chemical down the drain or in regular trash.[18]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on its chemical structure, 2-(3-Bromo-benzyl)-thiazol-4-ylamine must be classified as hazardous waste.[17][19]
-
Segregation: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. It should be collected in a designated container for halogenated organic waste.
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible and properly sealed container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be in good condition, free of leaks or residues on the exterior.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(3-Bromo-benzyl)-thiazol-4-ylamine."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Accumulation Point: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from general laboratory traffic.[15]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[5][20] Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[8]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for the final disposal of hazardous waste. They will have established procedures and licensed waste management contractors.
-
Manifesting: A hazardous waste manifest will be required for off-site transportation, treatment, and disposal.[15][19] This document tracks the waste from its point of generation to its final destination, ensuring a "cradle-to-grave" management approach as mandated by the Resource Conservation and Recovery Act (RCRA).[16][17]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and the institution's EHS department.
-
Control the Spill (if safe to do so):
-
For small spills of solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the collected material into a labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.
-
Personal Decontamination: Remove any contaminated clothing and wash exposed skin thoroughly with soap and water.
V. Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
Caption: Disposal workflow for 2-(3-Bromo-benzyl)-thiazol-4-ylamine.
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Safe Handling and Disposal of 2-(3-Bromo-benzyl)-thiazol-4-ylamine: A Guide for Laboratory Professionals
As a novel compound, 2-(3-Bromo-benzyl)-thiazol-4-ylamine presents both unique opportunities in research and specific challenges in laboratory safety. This guide provides a comprehensive framework for its safe handling, outlining essential personal protective equipment (PPE), operational workflows, and disposal protocols. The following procedures are based on an analysis of the compound's structural motifs—a brominated benzyl group and an aminothiazole core—to establish a robust safety plan in the absence of a specific Safety Data Sheet (SDS).
Hazard Assessment: An Evidence-Based Approach
A thorough risk assessment is the foundation of safe laboratory practice. Lacking a dedicated SDS for 2-(3-Bromo-benzyl)-thiazol-4-ylamine, we must infer its potential hazards from structurally related molecules. The primary moieties of concern are the brominated aromatic ring, which is often associated with irritation and long-term health effects, and the aminothiazole group, a reactive heterocyclic system.
Based on data from similar chemical structures, such as 2-bromobenzyl bromide and other halogenated organic compounds, a hazard profile can be constructed. These related compounds are known to cause severe skin burns and eye damage.[1][2] Therefore, a stringent PPE protocol is mandatory.
| Structural Moiety | Anticipated Hazard | Rationale & Supporting Evidence |
| Brominated Benzyl Group | Skin Corrosion/Irritation, Serious Eye Damage, Potential Inhalation Toxicity | Analogous compounds like 3-Bromobenzyl bromide are classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[2] |
| Aminothiazole Core | Skin Sensitization, Reactivity | The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and can undergo various reactions at the exocyclic amino group.[3][4] This reactivity suggests a potential for skin sensitization. |
| Overall Compound | Harmful if Swallowed or in Contact with Skin | As a functionalized organic molecule, systemic toxicity upon absorption is a significant possibility. Similar brominated compounds are listed as harmful.[5] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE must be directly informed by the anticipated hazards. For 2-(3-Bromo-benzyl)-thiazol-4-ylamine, this necessitates a multi-layered approach to protect against corrosive, irritant, and potentially toxic effects.[6]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes (ANSI Z87.1 compliant).[7] A face shield must be worn over the goggles to protect the entire face from splashes, a critical precaution given the inferred corrosive nature of the compound.[5][8] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[5][9] Gloves must be changed immediately upon any sign of contamination or degradation. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This serves as a removable barrier to protect skin and personal clothing from contamination.[8] |
| Respiratory | Use within a Certified Chemical Fume Hood | All handling of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[10] If engineering controls are not sufficient, a suitable respirator may be required. |
Operational Workflow: A Step-by-Step Protocol
A structured workflow minimizes risk by ensuring that safety checks and proper procedures are followed sequentially.
Pre-Handling and Preparation
-
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Equipment : Gather all necessary glassware, reagents, and spill cleanup materials and place them within the fume hood before introducing the compound.
-
Emergency Equipment Check : Locate the nearest emergency shower and eyewash station. Ensure the pathway is clear and the equipment is operational.[5]
-
Don PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling the Compound
-
Weighing : Carefully weigh the solid 2-(3-Bromo-benzyl)-thiazol-4-ylamine within the fume hood on a tared weigh boat or paper.
-
Transfer : Gently transfer the solid into the reaction vessel.
-
Dissolution : If preparing a solution, add the solvent to the solid slowly to avoid splashing.
Post-Handling Decontamination
-
Clean Surfaces : Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Doff PPE : Carefully remove PPE in the reverse order of donning, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Small Spill (in Fume Hood) : Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated, labeled hazardous waste container.[11]
-
Large Spill : Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[12]
Waste Disposal Plan
As a brominated organic compound, 2-(3-Bromo-benzyl)-thiazol-4-ylamine and any materials contaminated with it must be disposed of as halogenated organic waste .[13] Never dispose of this chemical down the drain.
-
Segregation : Keep halogenated organic wastes separate from non-halogenated wastes.[14] This is crucial for proper disposal and cost management.
-
Container : Collect all waste (solid compound, solutions, contaminated materials) in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[11][12]
-
Labeling : The waste container label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations or amounts.[11]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[11]
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 2-(3-Bromo-benzyl)-thiazol-4-ylamine, ensuring a safe and productive laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
